Nota-AE105
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C72H102N16O20 |
|---|---|
Molecular Weight |
1511.7 g/mol |
IUPAC Name |
(3S)-3-[[2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C72H102N16O20/c1-42(2)30-51(64(100)83-55(68(104)85-58(41-90)71(107)108)34-46-36-76-49-17-10-9-16-48(46)49)79-65(101)54(33-45-19-21-47(91)22-20-45)80-63(99)50(18-11-23-75-72(73)74)78-70(106)57(40-89)84-67(103)53(32-44-14-7-4-8-15-44)81-66(102)52(31-43-12-5-3-6-13-43)82-69(105)56(35-60(93)94)77-59(92)37-86-24-26-87(38-61(95)96)28-29-88(27-25-86)39-62(97)98/h4,7-10,14-17,19-22,36,42-43,50-58,76,89-91H,3,5-6,11-13,18,23-35,37-41H2,1-2H3,(H,77,92)(H,78,106)(H,79,101)(H,80,99)(H,81,102)(H,82,105)(H,83,100)(H,84,103)(H,85,104)(H,93,94)(H,95,96)(H,97,98)(H,107,108)(H4,73,74,75)/t50-,51+,52+,53+,54+,55+,56+,57-,58+/m1/s1 |
InChI Key |
QYDKPVWTZOEIPR-WKDKGDAESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5CCCCC5)NC(=O)[C@H](CC(=O)O)NC(=O)CN6CCN(CCN(CC6)CC(=O)O)CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5CCCCC5)NC(=O)C(CC(=O)O)NC(=O)CN6CCN(CCN(CC6)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of uPAR in Tumor Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The urokinase-type plasminogen activator receptor (uPAR) has emerged as a critical player in the complex orchestra of tumor progression. Elevated expression of this glycosylphosphatidylinositol (GPI)-anchored protein is a common feature in a wide array of aggressive cancers and is frequently correlated with poor prognosis, making it a compelling target for novel therapeutic interventions. This technical guide provides an in-depth exploration of the multifaceted role of uPAR in cancer, detailing its involvement in key pathological processes, the intricate signaling networks it orchestrates, and the experimental methodologies used to investigate its function.
uPAR: A Central Mediator of Tumor Progression
uPAR's influence on tumor progression is not monolithic; it contributes to several key stages of cancer cell dissemination and growth, including invasion, metastasis, and angiogenesis.
Invasion and Metastasis
The journey of a cancer cell from a primary tumor to a distant metastatic site is a perilous one, requiring the breach of multiple tissue barriers. uPAR facilitates this process through both proteolytic and non-proteolytic mechanisms.
-
Pericellular Proteolysis: Upon binding its primary ligand, the urokinase-type plasminogen activator (uPA), uPAR concentrates proteolytic activity at the cell surface. This initiates a cascade where plasminogen is converted to plasmin, a broad-spectrum protease that can degrade components of the extracellular matrix (ECM) directly. Plasmin can also activate other proteases, such as matrix metalloproteinases (MMPs), further enhancing the tumor's invasive capacity. This localized degradation of the ECM carves a path for cancer cells to invade surrounding tissues and intravasate into blood or lymphatic vessels.
-
Cell Adhesion and Migration: Beyond its role in proteolysis, uPAR modulates cell adhesion and migration through its interactions with other cell surface molecules, most notably integrins and the extracellular matrix protein vitronectin.[1] The interaction between uPAR and vitronectin can trigger integrin signaling independently of direct integrin-ligand binding, a novel mechanism that promotes cell spreading and migration.[2] By forming complexes with various integrins (e.g., αvβ3, α5β1), uPAR influences cell-matrix interactions, which is crucial for the dynamic changes in adhesion required for cell movement.[3]
Angiogenesis
The growth of tumors beyond a certain size is dependent on the formation of new blood vessels, a process known as angiogenesis. uPAR contributes significantly to this process by:
-
Promoting Endothelial Cell Migration and Invasion: uPAR is expressed on endothelial cells and plays a crucial role in their migration and invasion, essential steps in the formation of new capillaries. The uPA/uPAR system can activate pro-angiogenic growth factors, such as vascular endothelial growth factor (VEGF), which in turn can upregulate uPAR expression, creating a positive feedback loop that drives angiogenesis.
-
Modulating VEGF Signaling: uPAR can interact with VEGF receptors, influencing their signaling and enhancing the angiogenic response. This interplay underscores the central role of uPAR in integrating proteolytic and signaling events that drive the formation of a tumor's blood supply.
Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a cellular reprogramming process where epithelial cells acquire mesenchymal characteristics, including increased motility and invasiveness. uPAR has been shown to be a key inducer of EMT. Hypoxic conditions within the tumor microenvironment can upregulate uPAR expression, which in turn activates signaling pathways that drive the expression of EMT-associated transcription factors like Snail.[4] This transition is a critical step for carcinoma cells to detach from the primary tumor and initiate the metastatic cascade. The uPA/uPAR system can also cooperate with other EMT inducers, such as Transforming Growth Factor-beta (TGF-β), to promote this phenotypic switch.[5]
uPAR Signaling Networks
Since uPAR lacks an intracellular domain, it relies on interactions with transmembrane co-receptors to transduce signals into the cell. These interactions activate a complex web of downstream signaling pathways that regulate various aspects of tumor progression.
dot
Caption: uPAR-mediated signaling pathways in tumor progression.
Key signaling pathways activated downstream of uPAR include:
-
Focal Adhesion Kinase (FAK) and Src Family Kinases: The interaction of uPAR with integrins often leads to the activation of FAK and Src. This complex can then trigger multiple downstream pathways, including the Ras-Raf-MEK-ERK (MAPK) and PI3K/Akt pathways.
-
Ras/MAPK Pathway: This pathway is a central regulator of cell proliferation, survival, and gene expression. uPAR-mediated activation of the MAPK pathway contributes to uncontrolled tumor growth.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a critical survival pathway that inhibits apoptosis. Its activation by uPAR signaling promotes tumor cell survival, particularly under stressful conditions like hypoxia, and also contributes to EMT.
-
Rac1 GTPase: uPAR's interaction with vitronectin and subsequent integrin signaling can activate the small GTPase Rac1, a key regulator of the actin cytoskeleton, leading to changes in cell morphology, migration, and invasion.
-
JAK/STAT Pathway: uPAR has also been shown to activate the JAK/STAT signaling pathway, which is involved in the transcriptional regulation of genes related to inflammation, immunity, and cell proliferation.
Quantitative Data on uPAR in Tumor Progression
The clinical relevance of uPAR in cancer is underscored by numerous studies demonstrating a correlation between its expression levels and patient outcomes.
| Cancer Type | uPAR Expression | Association with Clinicopathological Parameters | Impact on Survival | Reference |
| Breast Cancer | High | Advanced stage, larger tumor size, lymph node metastasis | Shorter overall and disease-free survival | |
| Colorectal Cancer | High | Higher tumor grade, advanced stage | Poorer overall survival | |
| Lung Cancer | High | Increased invasion and metastasis | Negative prognostic factor | |
| Prostate Cancer | High | Increased aggressiveness, postoperative progression | Decreased overall survival | |
| Ovarian Cancer | High | Advanced stage, higher grade | Shorter progression-free and overall survival | |
| Gastric Cancer | High | Advanced stage | Poorer patient outcome | |
| Bladder Cancer | High | Higher T-stage and grade | Shorter survival |
Table 1: Correlation of uPAR Expression with Clinical Parameters and Patient Survival in Various Cancers.
| Experimental Model | uPAR Modulation | Effect on Tumor Growth | Effect on Metastasis | Reference |
| Breast Cancer (MDA-MB-231) Xenograft | Knockdown | Reduced primary tumor growth | Significantly fewer lung metastases | |
| Glioblastoma (U87) Xenograft | shRNA-mediated suppression | Inhibition of tumor growth | - | |
| Prostate Cancer (RM-1) Allograft | uPA or uPAR deficiency in host mice | Reduced tumor cell proliferation | - | |
| Neuroblastoma (Neuro2A) Xenograft | shRNA-mediated downregulation | Reduced primary tumor size | Enhanced lung metastasis (in this specific model) |
Table 2: In Vivo Effects of uPAR Modulation on Tumor Growth and Metastasis.
| Assay Type | Cell Line | uPAR Modulation | Quantitative Change | Reference |
| Invasion Assay (Boyden Chamber) | Breast Cancer (MDA-MB-468) | uPAR overexpression | Increased invasion through Matrigel | |
| Migration Assay (Wound Healing) | Breast Cancer (MDA-MB-468) | uPAR overexpression | Increased rate of wound closure | |
| Tube Formation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | uPAR knockdown | Impaired tube formation |
Table 3: In Vitro Effects of uPAR on Cell Invasion, Migration, and Angiogenesis.
Experimental Protocols
Investigating the role of uPAR in tumor progression requires a variety of specialized experimental techniques. Below are detailed methodologies for key assays.
Immunohistochemistry (IHC) for uPAR Expression in Tumor Tissues
dot
Caption: Workflow for immunohistochemical staining of uPAR.
Objective: To visualize and quantify the expression and localization of uPAR protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides.
-
Xylene and graded ethanol series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase activity.
-
Blocking buffer (e.g., 5% normal goat serum in PBS).
-
Primary antibody against uPAR.
-
Biotinylated secondary antibody.
-
Streptavidin-horseradish peroxidase (HRP) conjugate.
-
3,3'-Diaminobenzidine (DAB) substrate-chromogen solution.
-
Hematoxylin for counterstaining.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by a graded series of ethanol (100%, 95%, 70%, 50%; 5 min each), and finally in distilled water.
-
Antigen Retrieval: Immerse slides in antigen retrieval solution and heat (e.g., microwave, pressure cooker, or water bath). The optimal time and temperature depend on the antibody and tissue type. Allow slides to cool to room temperature.
-
Peroxidase Block: Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate slides with the primary anti-uPAR antibody at the optimal dilution overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Rinse slides with PBS. Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Detection: Rinse slides with PBS. Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Chromogen Development: Rinse slides with PBS. Apply DAB solution and incubate until the desired brown color develops. Monitor under a microscope. Stop the reaction by rinsing with distilled water.
-
Counterstaining: Stain slides with hematoxylin for 1-2 minutes. "Blue" the sections in running tap water.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene. Coverslip with mounting medium.
-
Analysis: Examine the slides under a microscope. Score the intensity and percentage of positive staining in tumor cells and stromal components.
In Vitro Cell Invasion Assay (Boyden Chamber)
dot
Caption: Workflow for the Boyden chamber cell invasion assay.
Objective: To quantify the invasive potential of cancer cells through a basement membrane matrix in response to a chemoattractant.
Materials:
-
Boyden chamber apparatus (transwell inserts with porous membranes, e.g., 8 µm pores).
-
Matrigel basement membrane matrix.
-
Serum-free cell culture medium.
-
Chemoattractant (e.g., medium with fetal bovine serum).
-
Cotton swabs.
-
Fixation solution (e.g., methanol).
-
Staining solution (e.g., crystal violet).
Procedure:
-
Coating the Inserts: Thaw Matrigel on ice. Dilute with cold, serum-free medium. Add a thin layer of the diluted Matrigel to the upper surface of the transwell inserts and allow it to solidify at 37°C.
-
Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in serum-free medium.
-
Assay Setup: Place the Matrigel-coated inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber. Add the cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for cell invasion (e.g., 24-48 hours).
-
Removal of Non-Invading Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the upper surface of the membrane.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane by immersing the inserts in methanol. Stain the cells with crystal violet solution.
-
Quantification: Wash the inserts to remove excess stain. Allow the inserts to dry. Count the number of stained, invaded cells in several random fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured.
In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)
dot
Caption: Workflow for the wound healing (scratch) assay.
Objective: To assess the collective migration of a sheet of cells.
Materials:
-
Multi-well plates (e.g., 6-well or 12-well).
-
Sterile pipette tips (e.g., p200).
-
Cell culture medium.
-
Microscope with a camera.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer after 24-48 hours.
-
Creating the Wound: Once the cells are confluent, use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the well with PBS or serum-free medium to remove detached cells and debris.
-
Incubation: Add fresh medium, with or without experimental treatments (e.g., uPAR inhibitors).
-
Imaging: Immediately capture images of the scratch at defined locations (time 0). Mark the locations for subsequent imaging.
-
Time-Lapse Imaging: Place the plate in an incubator with a live-cell imaging system or return it to the incubator and take images at regular intervals (e.g., every 6-12 hours) until the scratch is closed.
-
Analysis: Measure the width of the scratch at different points for each time point. Calculate the rate of wound closure.
In Vivo Tumor Metastasis Model (Spontaneous Metastasis)
// Nodes Cell_Implantation [label="1. Subcutaneous or Orthotopic\nImplantation of Tumor Cells"]; Primary_Tumor_Growth [label="2. Monitor Primary Tumor Growth"]; Tumor_Resection [label="3. Surgical Resection of\nPrimary Tumor (Optional)"]; Monitor_Metastasis [label="4. Monitor for Metastasis\n(e.g., Bioluminescence Imaging)"]; Endpoint [label="5. Endpoint Analysis"]; Necropsy [label="6. Necropsy and Tissue Collection"]; Histological_Analysis [label="7. Histological Analysis of\nMetastatic Lesions"];
// Edges Cell_Implantation -> Primary_Tumor_Growth; Primary_Tumor_Growth -> Tumor_Resection; Tumor_Resection -> Monitor_Metastasis; Primary_Tumor_Growth -> Monitor_Metastasis [style=dashed, label="Without Resection"]; Monitor_Metastasis -> Endpoint; Endpoint -> Necropsy; Necropsy -> Histological_Analysis; }
References
- 1. clyte.tech [clyte.tech]
- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Animal models -Invasion & metastasis -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
An In-depth Technical Guide to the Binding Affinity of Nota-AE105 with the Urokinase Plasminogen Activator Receptor (uPAR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Nota-AE105, a notable antagonist, to the urokinase plasminogen activator receptor (uPAR). The document details quantitative binding data, experimental methodologies for affinity determination, and the pertinent signaling pathways modulated by this interaction.
Quantitative Binding Affinity Data
The binding affinity of AE105 and its derivatives, such as this compound, to the urokinase receptor (uPAR) has been quantified using various biophysical techniques. The data, presented in terms of dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50), underscores the high-affinity interaction between these peptides and their target receptor. A summary of these quantitative findings is provided in the table below for comparative analysis.
| Compound | Binding Parameter | Value (nM) | Method | Source |
| AE105 | Kd | ~0.4 | Phage Display | [1] |
| AE105 | IC50 | 11 | Not Specified | |
| AE105 | Kd | 7 | Combinatorial Chemistry | |
| DOTA-AE105 | Kd | 53 | Surface Plasmon Resonance | |
| This compound | IC50 | 24.5 | Surface Plasmon Resonance | |
| 19F-AlF-NOTA-AE105 | IC50 | 21.0 | Surface Plasmon Resonance | |
| [177Lu]Lu-DOTA-AE105 | Kd | 20 ± 1 | Radioligand Binding Assay | |
| [177Lu]Lu-uPAR-05 | Kd | 10 ± 5 | Radioligand Binding Assay |
Experimental Protocols
The determination of binding affinity for this compound and related compounds to uPAR predominantly employs Surface Plasmon Resonance (SPR). This label-free technique allows for the real-time monitoring of biomolecular interactions.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Objective: To determine the dissociation constant (Kd) and inhibitory concentration (IC50) of this compound for the urokinase receptor (uPAR).
Materials:
-
Biacore T100 or similar SPR instrument
-
CM5 sensor chip
-
Amine coupling kit (N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
-
Recombinant human pro-urokinase plasminogen activator (pro-uPA)
-
Soluble urokinase plasminogen activator receptor (suPAR)
-
This compound and other test peptides
-
Running buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, and 0.1% (v/v) surfactant P-20, pH 7.4
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxylated dextran surface of the sensor chip by injecting a 1:1 mixture of NHS and EDC.
-
Immobilize recombinant human pro-uPA onto the activated sensor surface via amine coupling to a target density.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell is similarly prepared but without the immobilized ligand to account for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis (Kd Determination):
-
Prepare a series of dilutions of suPAR (analyte) in running buffer.
-
Inject the suPAR solutions over the immobilized pro-uPA surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time, generating sensorgrams.
-
After each injection, regenerate the sensor surface using the regeneration solution to remove bound analyte.
-
-
Competitive Binding Assay (IC50 Determination):
-
Prepare a constant concentration of suPAR.
-
Prepare a series of dilutions of the competitor peptide (e.g., this compound).
-
Mix the suPAR solution with each dilution of the competitor peptide and inject the mixtures over the immobilized pro-uPA surface.
-
Measure the binding response at equilibrium.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
-
-
Data Analysis:
-
The sensorgram data is processed by subtracting the reference flow cell signal from the active flow cell signal.
-
For Kd determination, the association and dissociation rate constants (ka and kd) are obtained by fitting the sensorgram data to a 1:1 Langmuir binding model. The Kd is then calculated as kd/ka.
-
For IC50 determination, the data is analyzed using appropriate software to calculate the concentration of the competitor that inhibits 50% of the suPAR binding.
-
Signaling Pathways and Experimental Workflows
Urokinase Receptor (uPAR) Signaling Pathway
The urokinase receptor is a key player in various cellular processes, including cell migration, adhesion, and proliferation. Upon binding of its ligand, urokinase (uPA), uPAR initiates a cascade of intracellular signaling events. This compound, as an antagonist, competitively inhibits the binding of uPA to uPAR, thereby blocking these downstream signaling pathways.
Caption: uPAR Signaling and this compound Inhibition.
Experimental Workflow for Surface Plasmon Resonance (SPR)
The following diagram illustrates the typical workflow for determining the binding affinity of a compound to its target receptor using Surface Plasmon Resonance.
Caption: SPR Experimental Workflow.
References
Preclinical Evaluation of Nota-AE105 for Cancer Imaging: A Technical Guide
Introduction
The urokinase-type plasminogen activator receptor (uPAR) is a key protein involved in cancer cell invasion and metastasis.[1] Its overexpression is a well-established biomarker for aggressiveness in many types of cancer, including breast, prostate, bladder, and neuroendocrine tumors.[1][2] This makes uPAR an attractive target for both therapeutic intervention and diagnostic imaging. AE105, a small 9-mer peptide, is a high-affinity antagonist of uPAR.[3] When chelated with NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and labeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), it forms ⁶⁸Ga-NOTA-AE105, a promising radiopharmaceutical for positron emission tomography (PET) imaging of uPAR expression in tumors.[4] This technical guide provides an in-depth overview of the preclinical studies that have evaluated the potential of Nota-AE105 for cancer imaging.
Mechanism of Action and Imaging Rationale
The urokinase-type plasminogen activator (uPA) system plays a crucial role in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. The binding of uPA to its receptor, uPAR, on the cancer cell surface initiates a proteolytic cascade. This compound is a peptide antagonist that binds to uPAR with high affinity, thereby blocking the binding of uPA. When labeled with a radioisotope, this compound allows for the non-invasive visualization and quantification of uPAR expression in tumors using PET imaging.
References
- 1. Urokinase Plasminogen Activator Receptor-PET with 68Ga-NOTA-AE105: First Clinical Experience with a Novel PET Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Dosimetry, and Tumor Detection Ability of 68Ga-NOTA-AE105: First-in-Human Study of a Novel Radioligand for uPAR PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted imaging of uPAR expression in vivo with cyclic AE105 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vivo Profile of ⁶⁸Ga-NOTA-AE105: A Technical Guide on Stability and Clearance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo stability, biodistribution, and clearance of ⁶⁸Ga-NOTA-AE105, a novel radioligand for Positron Emission Tomography (PET) imaging of the urokinase-type plasminogen activator receptor (uPAR). The overexpression of uPAR is a known biomarker for tumor aggressiveness and metastatic potential in a variety of cancers, making it a critical target for diagnostic imaging and therapeutic strategies.[1][2][3] This document synthesizes key data from preclinical and clinical studies, offering detailed experimental protocols and quantitative data to support further research and development in this area.
Core Attributes of ⁶⁸Ga-NOTA-AE105
⁶⁸Ga-NOTA-AE105 is a radiotracer composed of the uPAR peptide antagonist, AE105, conjugated to the chelator 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA) and radiolabeled with Gallium-68 (⁶⁸Ga). This composition allows for non-invasive visualization of uPAR expression in tumors, which can aid in assessing tumor aggressiveness and prognosis.[1][3]
In Vivo Stability
The radioligand has demonstrated good stability in vivo in human studies. Analysis of blood and urine samples from patients in a phase I clinical trial confirmed the high stability of ⁶⁸Ga-NOTA-AE105 after intravenous administration.
Pharmacokinetics and Clearance
⁶⁸Ga-NOTA-AE105 exhibits rapid clearance from the blood and tissue compartments. The primary route of excretion is through the renal system. This fast clearance is advantageous for PET imaging as it leads to high tumor-to-background contrast shortly after administration of the radiotracer.
Biodistribution and Dosimetry
Serial PET/CT scans in patients have shown the biodistribution of ⁶⁸Ga-NOTA-AE105. The first-in-human phase I study established a favorable dosimetry profile for the radiotracer.
Quantitative Biodistribution Data
The following table summarizes the radiation dosimetry for ⁶⁸Ga-NOTA-AE105 based on the phase I clinical trial.
| Parameter | Value | Reference |
| Effective Dose | 0.015 mSv/MBq | |
| Clinical Target Dose | 200 MBq | |
| Resultant Radiation Burden | 3 mSv |
This table will be updated with detailed organ-specific biodistribution data (SUVmean or %ID/organ) upon availability of the full-text articles.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of ⁶⁸Ga-NOTA-AE105.
Radiolabeling of NOTA-AE105 with ⁶⁸Ga
The synthesis of ⁶⁸Ga-NOTA-AE105 is consistently referenced as being performed according to previously described methods in the reviewed literature. A detailed, step-by-step protocol will be included here upon locating the primary synthesis publication.
A detailed protocol will be added here pending retrieval of the primary synthesis paper.
Human Clinical Trials (Phase I)
The first-in-human study provides a foundational protocol for the clinical use of ⁶⁸Ga-NOTA-AE105.
Study Population:
-
Ten patients were enrolled, comprising individuals with prostate cancer (n=6), breast cancer (n=2), and urinary bladder cancer (n=2).
Radiotracer Administration:
-
A single intravenous dose of ⁶⁸Ga-NOTA-AE105 was administered.
-
The mean injected dose was 154 ± 59 MBq, with a range of 48-208 MBq.
Imaging Protocol:
-
Serial whole-body PET/CT scans were performed at 10 minutes, 1 hour, and 2 hours post-injection to assess biodistribution and dosimetry.
Safety and Stability Analysis:
-
Safety was monitored through vital signs and laboratory blood screening before and after injection.
-
In vivo stability was determined from blood and urine samples collected from a subgroup of patients.
Image Analysis:
-
PET images were visually analyzed for tumor uptake.
-
Standardized Uptake Values (SUVs) were calculated by drawing volumes of interest (VOIs) on malignant tissues.
Visualizations
Logical Relationship of ⁶⁸Ga-NOTA-AE105 Action
Caption: Targeting mechanism of ⁶⁸Ga-NOTA-AE105 for PET imaging.
Experimental Workflow for Clinical Evaluation
References
- 1. Safety, Dosimetry, and Tumor Detection Ability of 68Ga-NOTA-AE105: First-in-Human Study of a Novel Radioligand for uPAR PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urokinase Plasminogen Activator Receptor-PET with 68Ga-NOTA-AE105: First Clinical Experience with a Novel PET Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biodistribution of Gallium-68 NOTA-AE105 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biodistribution of Gallium-68 (⁶⁸Ga)-NOTA-AE105, a promising radiopharmaceutical for PET imaging of the urokinase plasminogen activator receptor (uPAR), in preclinical murine models. This document details quantitative biodistribution data, experimental protocols, and the underlying biological pathways.
Introduction
The urokinase plasminogen activator receptor (uPAR) is a key protein involved in cancer cell invasion and metastasis. Its overexpression in various solid tumors makes it an attractive target for diagnostic imaging and targeted radionuclide therapy.[1] AE105 is a small peptide antagonist that binds with high affinity to uPAR. When chelated with 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and labeled with the positron-emitting radionuclide Gallium-68, the resulting tracer, ⁶⁸Ga-NOTA-AE105, allows for non-invasive visualization and quantification of uPAR expression using Positron Emission Tomography (PET).
This guide summarizes the preclinical data on the biodistribution of ⁶⁸Ga-NOTA-AE105 in mice, providing a foundation for further research and clinical translation.
Quantitative Biodistribution Data
The following table summarizes the ex vivo biodistribution data for ⁶⁸Ga-NOTA-AE105 in murine models. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) and represents the mean ± standard deviation.
| Organ/Tissue | ⁶⁸Ga-NOTA-AE105 |
| Glioblastoma Xenograft Model | |
| (%ID/g at 60 min post-injection) | |
| Tumor | 0.4 ± 0.1 |
| Brain (Background) | 0.05 ± 0.01 |
| Prostate Cancer Xenograft Model (¹⁸F-AlF-NOTA-AE105) * | |
| (%ID/g at 60 min post-injection) | |
| Tumor | 4.22 ± 0.13 |
| Blood | 0.65 ± 0.08 |
| Liver | 0.85 ± 0.11 |
| Kidneys | 12.34 ± 2.56 |
| Spleen | 0.21 ± 0.04 |
| Muscle | 0.28 ± 0.05 |
| Bone | 0.33 ± 0.07 |
*Note: Comprehensive biodistribution data for a wide range of organs for ⁶⁸Ga-NOTA-AE105 is limited in the reviewed literature. The data for the prostate cancer xenograft model was obtained using ¹⁸F-AlF-NOTA-AE105, a closely related tracer, and is provided for comparative purposes.[2][3] The glioblastoma data specifically used ⁶⁸Ga-NOTA-AE105.[4]
Experimental Protocols
This section details the typical methodologies employed in the preclinical evaluation of ⁶⁸Ga-NOTA-AE105.
Radiolabeling of NOTA-AE105
The radiolabeling of this compound with ⁶⁸Ga is a straightforward process.[4]
-
⁶⁸Ga Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Buffering: The ⁶⁸Ga eluate is added to a buffered solution, typically ammonium acetate or HEPES, to adjust the pH to an optimal range for labeling (pH 4-5).
-
Labeling Reaction: A solution of the this compound precursor is added to the buffered ⁶⁸Ga solution.
-
Incubation: The reaction mixture is heated at a specific temperature (e.g., 80-95°C) for a short duration (e.g., 5-10 minutes).
-
Quality Control: The radiochemical purity of the final product is determined using methods such as instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is generally required for in vivo studies.
Animal Models
-
Tumor Models: Preclinical studies typically utilize immunodeficient mice (e.g., athymic nude or SCID mice) bearing subcutaneous or orthotopic xenografts of human cancer cell lines known to express uPAR. Examples include:
-
Glioblastoma: U87MG or other glioblastoma cell lines.
-
Prostate Cancer: PC-3 cells.
-
-
Animal Care: All animal experiments should be conducted in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.
In Vivo Biodistribution Studies
-
Tracer Administration: A defined amount of ⁶⁸Ga-NOTA-AE105 (typically 1-5 MBq) is injected intravenously (e.g., via the tail vein) into tumor-bearing mice.
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 30, 60, 120 minutes) to assess the temporal distribution of the tracer.
-
Tissue Harvesting: Following euthanasia, major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor) are collected, weighed, and their radioactivity is measured using a gamma counter.
-
Data Analysis: The radioactivity in each tissue is decay-corrected to the time of injection and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Small Animal PET Imaging
-
Imaging Protocol: Mice are anesthetized and placed on the scanner bed of a small-animal PET scanner.
-
Tracer Injection: ⁶⁸Ga-NOTA-AE105 is administered intravenously.
-
Image Acquisition: Dynamic or static PET scans are acquired over a specified duration. For anatomical co-registration, a CT scan is often performed.
-
Image Analysis: Regions of interest (ROIs) are drawn on the PET images to quantify the tracer uptake in the tumor and other organs. Uptake is typically expressed as Standardized Uptake Value (SUV) or %ID/g.
Signaling Pathways and Experimental Workflows
uPAR Signaling Pathway
The urokinase plasminogen activator receptor (uPAR) is a glycosylphosphatidylinositol (GPI)-anchored protein that plays a central role in extracellular matrix degradation and cell signaling. The binding of its ligand, urokinase-type plasminogen activator (uPA), initiates a cascade of events that promote cell migration, invasion, and proliferation.
Caption: A diagram of the uPAR signaling cascade.
Experimental Workflow for Biodistribution Study
The following diagram illustrates the typical workflow for a preclinical biodistribution study of ⁶⁸Ga-NOTA-AE105.
Caption: Workflow for ⁶⁸Ga-NOTA-AE105 biodistribution.
Conclusion
⁶⁸Ga-NOTA-AE105 demonstrates favorable characteristics for imaging uPAR expression in preclinical murine models. The tracer shows specific uptake in uPAR-positive tumors with generally low background signal in most organs, with the exception of the kidneys, which are a major route of excretion. The straightforward radiolabeling and robust preclinical data support its further investigation as a valuable tool for cancer diagnostics and for guiding the development of uPAR-targeted therapies. Further studies providing more comprehensive biodistribution data across a wider range of tumor models and organs will be beneficial for a more complete understanding of its in vivo behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]
- 3. Urokinase-Type Plasminogen Activator Receptor (uPAR) in Inflammation and Disease: A Unique Inflammatory Pathway Activator [mdpi.com]
- 4. researchgate.net [researchgate.net]
Nota-AE105: A Novel Biomarker for Imaging Tumor Aggressiveness
An In-depth Technical Guide for Researchers and Drug Development Professionals
The landscape of oncology is continually evolving, with a pressing need for biomarkers that can accurately characterize tumor aggressiveness to guide patient stratification and therapeutic strategies. Nota-AE105, as part of the radioligand 68Ga-NOTA-AE105, has emerged as a significant advancement in this area. This technical guide provides a comprehensive overview of 68Ga-NOTA-AE105, its mechanism of action, and its application as an imaging biomarker for assessing the aggressive phenotype of various cancers.
Core Concept: Targeting the Urokinase Plasminogen Activator Receptor (uPAR)
This compound is a peptide-based component of a radioligand designed for Positron Emission Tomography (PET) imaging.[1][2][3] The "AE105" component is a high-affinity peptide antagonist that specifically targets the urokinase-type plasminogen activator receptor (uPAR).[4][5] uPAR is a key protein involved in the degradation of the extracellular matrix, a process crucial for cancer invasion and metastasis. The overexpression of uPAR is a well-established biomarker for aggressiveness in a wide range of solid tumors, including breast, prostate, bladder, and glioblastoma.
The radioligand, 68Ga-NOTA-AE105, combines the uPAR-targeting AE105 peptide with a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator that securely holds the positron-emitting radionuclide Gallium-68 (68Ga). When introduced into the body, 68Ga-NOTA-AE105 circulates and binds to uPAR-expressing cancer cells. The emitted positrons from 68Ga are then detected by a PET scanner, allowing for the non-invasive visualization and quantification of uPAR expression in tumors.
Quantitative Data from Clinical and Preclinical Studies
The clinical utility and safety of 68Ga-NOTA-AE105 have been evaluated in several studies. The following tables summarize key quantitative data from these investigations.
Table 1: Dosimetry and Radiation Burden of 68Ga-NOTA-AE105
| Parameter | Value |
| Effective Dose | 0.015 mSv/MBq |
| Clinical Target Dose | 200 MBq |
| Resulting Radiation Burden | 3 mSv |
Table 2: Biodistribution of 68Ga-NOTA-AE105 in a First-in-Human Study
| Organ | Standardized Uptake Value (SUV) |
| Liver | Low accumulation |
| Urinary Tract | Primary route of excretion |
| Other Tissues | Low non-specific uptake |
Table 3: Tumor Uptake of 68Ga-NOTA-AE105 in Preclinical Glioblastoma Models
| Radioligand | Tumor Uptake (%ID/g) | Background Brain Uptake (%ID/g) | Tumor-to-Background Ratio |
| 68Ga-NOTA-AE105 | 0.4 ± 0.1 | 0.05 ± 0.01 | 7.6 ± 2.1 |
| 64Cu-NOTA-AE105 | 1.2 ± 0.4 | 0.11 ± 0.02 | 10.6 ± 2.3 |
| 18F-FET | 3.5 ± 0.8 | 1.9 ± 0.1 | 1.8 ± 0.3 |
Table 4: Clinical Trial Information for 68Ga-NOTA-AE105
| Clinical Trial Identifier | NCT02437539 |
| Title | Evaluation of a New Radiotracer (68Ga-NOTA-AE105) for Diagnosing Aggressive Cancer With Positron Emission Tomography |
| Patient Population | Diagnosed with cancer of the prostate, breast, or urinary bladder |
| Age Range | 18 to 80 years |
| Number of Patients | 10 |
| Primary Endpoints | Safety, biodistribution, and dosimetry of 68Ga-NOTA-AE105 |
Experimental Protocols
Protocol 1: Synthesis of 68Ga-NOTA-AE105
While the detailed proprietary synthesis methods are not fully disclosed in the public literature, the general principle involves a straightforward radiolabeling process.
-
Elution of 68Ga: Gallium-68 is eluted from a 68Ge/68Ga generator using a suitable solvent.
-
Chelation: The eluted 68Ga is then incubated with the this compound precursor under specific pH and temperature conditions to facilitate the formation of the stable 68Ga-NOTA-AE105 complex.
-
Quality Control: The final product undergoes quality control measures, including determination of radiochemical purity, to ensure it meets the standards for clinical use. A radiochemical purity of over 97% has been reported.
Protocol 2: First-in-Human Phase I Clinical Trial for uPAR PET Imaging
This protocol outlines the key steps of the initial clinical evaluation of 68Ga-NOTA-AE105.
-
Patient Recruitment: Ten patients with a diagnosis of prostate cancer (n=6), breast cancer (n=2), or urinary bladder cancer (n=2) were enrolled.
-
Radioligand Administration: A single intravenous dose of 68Ga-NOTA-AE105 was administered to each patient. The mean administered activity was 154 ± 59 MBq, with a range of 48–208 MBq.
-
PET/CT Imaging: Serial whole-body PET/CT scans were performed at 10 minutes, 1 hour, and 2 hours post-injection to assess the biodistribution and radiation dosimetry.
-
Safety Monitoring: Patient safety was assessed through the measurement of vital signs at regular intervals during the imaging sessions and through laboratory blood screening tests performed before and after the injection.
-
Image Analysis: PET images were visually analyzed for tumor uptake of 68Ga-NOTA-AE105. Standardized Uptake Values (SUVs) were obtained from tumor lesions by manually drawing volumes of interest in the malignant tissue.
-
In Vivo Stability: In a subgroup of patients, the in vivo stability of 68Ga-NOTA-AE105 was determined from collected blood and urine samples.
Visualizations
Signaling and Targeting Pathway
Caption: Mechanism of 68Ga-NOTA-AE105 targeting of uPAR for PET imaging of tumor aggressiveness.
Experimental Workflow: First-in-Human Clinical Trial
Caption: Workflow of the first-in-human clinical trial of 68Ga-NOTA-AE105.
Conclusion and Future Directions
68Ga-NOTA-AE105 is a promising radioligand for the non-invasive imaging of uPAR expression, a key biomarker of tumor aggressiveness. The first-in-human clinical trial has demonstrated its safety and potential for detecting primary tumors and metastases in various cancers, including breast, prostate, and bladder cancer. The favorable biodistribution, with low non-specific uptake and rapid clearance, results in high-contrast images that can aid in tumor delineation.
Future research will likely focus on larger, phase II and III clinical trials to further validate the diagnostic and prognostic value of uPAR PET imaging across a broader range of malignancies. The ability to quantify uPAR expression could enable better risk stratification of patients, aid in the selection of targeted therapies, and provide a means to monitor treatment response. The development of uPAR-targeted theranostics, combining diagnostic imaging with targeted radionuclide therapy, represents an exciting future direction in personalized oncology.
References
- 1. Urokinase Plasminogen Activator Receptor-PET with 68Ga-NOTA-AE105: First Clinical Experience with a Novel PET Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Evaluation of a New Radiotracer (68Ga-NOTA-AE105) for Diagnosing Aggressive Cancer With Positron Emission Tomography [ctv.veeva.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
molecular imaging of uPAR expression with radiolabeled peptides
An in-depth technical guide to the for researchers, scientists, and drug development professionals.
Introduction: uPAR as a Target for Molecular Imaging
The urokinase-type plasminogen activator receptor (uPAR) is a glycosylphosphatidylinositol (GPI)-anchored protein that plays a critical role in the regulation of extracellular proteolysis by binding its ligand, the urokinase-type plasminogen activator (uPA).[1] This interaction initiates a proteolytic cascade that is central to tissue remodeling processes. Beyond its enzymatic function, uPAR also collaborates with various transmembrane receptors, such as integrins and growth factor receptors, to activate intracellular signaling pathways that drive cell motility, invasion, proliferation, and survival.[1][2]
In healthy tissues, uPAR expression is generally low or absent.[3] However, it is significantly overexpressed in a wide variety of human cancers, including breast, prostate, bladder, and glioblastoma.[1] This elevated expression is strongly correlated with cancer invasion, metastasis, and poor patient prognosis, making uPAR an attractive biomarker and a prime target for non-invasive molecular imaging and targeted radionuclide therapy.
Radiolabeled peptides that bind to uPAR with high affinity and specificity have emerged as powerful tools for the in vivo visualization and quantification of uPAR expression using nuclear imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These imaging agents can aid in cancer diagnosis, patient stratification for uPAR-targeted therapies, and monitoring treatment response.
The uPAR Signaling Network
uPAR lacks an intracellular domain and thus relies on interactions with co-receptors to transduce signals. Upon binding uPA, uPAR can interact with integrins (e.g., α5β1), G-protein-coupled receptors (GPCRs), and receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). This clustering activates downstream signaling cascades, including the Focal Adhesion Kinase (FAK), Src, and Ras-MAPK pathways, which ultimately promote gene expression associated with cell proliferation, migration, and invasion.
Caption: uPAR signaling cascade and its interaction with transmembrane partners.
Radiolabeled Peptides for uPAR Imaging
Peptide-based radiopharmaceuticals are advantageous due to their small size, rapid clearance from non-target tissues, and high binding affinity. The most extensively studied peptide for uPAR imaging is AE105, a 9-mer peptide antagonist (D-Cha-F-s-r-Y-L-W-S) derived from a phage display library, which binds to human uPAR with high affinity.
For imaging purposes, AE105 is conjugated to a chelator, which firmly holds a radionuclide.
-
Chelators: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) are commonly used macrocyclic chelators.
-
Radionuclides:
-
Copper-64 (⁶⁴Cu): A positron emitter with a relatively long half-life (12.7 hours), suitable for imaging at later time points.
-
Gallium-68 (⁶⁸Ga): A positron emitter with a short half-life (68 minutes), available from a ⁶⁸Ge/⁶⁸Ga generator, making it independent of an on-site cyclotron.
-
Lutetium-177 (¹⁷⁷Lu): A beta and gamma emitter used for targeted radionuclide therapy (theranostics) and SPECT imaging.
-
Quantitative Data on uPAR-Targeting Radiotracers
The following tables summarize key quantitative data for various uPAR-targeted radiolabeled peptides from preclinical and clinical studies.
Table 1: Binding Affinities of uPAR-Targeting Radiotracers
| Radiotracer | Peptide Base | Chelator | Radionuclide | Binding Affinity (K D or IC₅₀) | Cell Line | Reference |
|---|---|---|---|---|---|---|
| ⁶⁴Cu-DOTA-AE105 | AE105 | DOTA | ⁶⁴Cu | K D: ~0.4 nM (for AE105) | U87MG | |
| ⁶⁸Ga-DOTA-AE105 | AE105 | DOTA | ⁶⁸Ga | IC₅₀: ~5 nM | U87MG | |
| ⁶⁸Ga-NOTA-AE105 | AE105 | NOTA | ⁶⁸Ga | Not Reported | - | |
| ¹⁷⁷Lu-DOTA-AE105 | AE105 | DOTA | ¹⁷⁷Lu | K D: 20 ± 1 nM | HEK-uPAR | |
| ¹⁷⁷Lu-uPAR-05 | AE105 derivative | DOTA | ¹⁷⁷Lu | K D: 10 ± 5 nM | HEK-uPAR |
| ¹⁷⁷Lu-uPAR-11 | AE105 derivative | DOTA | ¹⁷⁷Lu | K D: 31-42 nM | HEK-uPAR | |
Table 2: Preclinical In Vivo Tumor Uptake of uPAR Radiotracers
| Radiotracer | Xenograft Model | Tumor Uptake (%ID/g ± SD) | Time Post-Injection (p.i.) | Reference |
|---|---|---|---|---|
| ⁶⁴Cu-DOTA-AE105 | U87MG (glioblastoma) | 10.8 ± 1.5 | 4.5 h | |
| ⁶⁴Cu-DOTA-AE105 | U87MG (glioblastoma) | 5.9 ± 0.7 | 4.5 h | |
| ⁶⁴Cu-DOTA-AE105 | HT-29 (colon) | 4.2 ± 0.8 | 4.5 h | |
| ⁶⁴Cu-DOTA-AE105 | MDA-MB-435 (uPAR-neg) | 1.2 ± 0.6 | 4.5 h | |
| ⁶⁸Ga-NODAGA-AE105 | U87MG (glioblastoma) | 2.1 ± 0.2 | 0.5 h | |
| ⁶⁸Ga-DOTA-AE105 | U87MG (glioblastoma) | 1.1 ± 0.1 | 1 h |
| ¹⁷⁷Lu-uPAR-11 | HEK-uPAR | ~16 | 4 h | |
Table 3: Clinical Biodistribution and Dosimetry of ⁶⁸Ga-NOTA-AE105 in Humans
| Parameter | Value | Unit | Notes | Reference |
|---|---|---|---|---|
| Administered Activity | 154 ± 59 (range 48-208) | MBq | Single intravenous dose in 10 patients | |
| Effective Dose | 0.015 | mSv/MBq | Results in ~3 mSv for a 200 MBq dose | |
| Clearance Route | Renal | - | Fast clearance from blood and tissues | |
| Highest Organ Dose | Kidneys, Bladder Wall | mGy/MBq | Due to urinary excretion | |
| Safety | No adverse events | - | Well-tolerated in all patients |
| Tumor Uptake | Visible | SUV | Accumulation in primary tumors and metastases | |
Experimental Protocols and Workflows
This section provides detailed methodologies for the key experiments involved in developing and evaluating uPAR-targeted radiolabeled peptides.
Caption: General workflow for the development of uPAR-targeted radiotracers.
Protocol 1: Synthesis of DOTA-AE105 Peptide
This protocol describes the general steps for solid-phase peptide synthesis (SPPS) of the AE105 peptide and its conjugation to the DOTA chelator.
-
Peptide Synthesis:
-
The linear peptide AE105 (D-Cha-F-s-r-Y-L-W-S) is synthesized on a solid-phase resin (e.g., Rink Amide resin) using an automated peptide synthesizer with standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Amino acids are coupled sequentially to the growing peptide chain.
-
After the final amino acid is coupled, the N-terminal Fmoc protecting group is removed.
-
-
DOTA Conjugation:
-
The DOTA chelator (e.g., DOTA-NHS ester) is dissolved in a suitable solvent like dimethylformamide (DMF) with a base such as diisopropylethylamine (DIPEA).
-
This solution is added to the resin-bound peptide, and the mixture is agitated for several hours at room temperature to allow the DOTA to conjugate to the N-terminal α-amino group of the peptide.
-
-
Cleavage and Deprotection:
-
The DOTA-peptide conjugate is cleaved from the resin, and all amino acid side-chain protecting groups are removed simultaneously.
-
This is achieved by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane) to prevent side reactions.
-
-
Purification and Characterization:
-
The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed and dried.
-
The DOTA-AE105 conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final product are confirmed by mass spectrometry (MS) and analytical HPLC.
-
Protocol 2: Radiolabeling of DOTA-AE105 with ⁶⁴Cu or ⁶⁸Ga
This protocol outlines the procedure for radiolabeling the DOTA-conjugated peptide.
-
Reagent Preparation:
-
Prepare a stock solution of DOTA-AE105 in metal-free water.
-
Prepare a reaction buffer (e.g., 0.1 M ammonium acetate, pH 5.5-8).
-
Obtain the radionuclide: ⁶⁴CuCl₂ in HCl solution or ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator in HCl.
-
-
Labeling Reaction:
-
In a sterile, metal-free microcentrifuge tube, combine the DOTA-AE105 peptide solution (typically 1-2 nmol) with the reaction buffer.
-
Add the radionuclide (e.g., ~150 MBq of ⁶⁴Cu or ⁶⁸Ga) to the peptide-buffer mixture.
-
The final reaction volume should be kept small (e.g., 100-200 µL).
-
Incubate the reaction mixture at an elevated temperature. For ⁶⁴Cu, incubate at 70-95°C for 30-60 minutes. For ⁶⁸Ga, incubation at 95°C for 5-10 minutes is usually sufficient.
-
-
Purification (if necessary):
-
After incubation, the reaction mixture can be purified to remove any unlabeled radionuclide. This is typically done using a C18 Sep-Pak light cartridge.
-
The cartridge is pre-conditioned with ethanol and then water. The reaction mixture is loaded, and the cartridge is washed with water to remove unbound metal.
-
The final radiolabeled peptide is eluted with an ethanol/water mixture and then formulated in sterile saline for injection.
-
-
Quality Control:
-
The radiochemical purity (RCP) of the final product is determined using radio-TLC or radio-HPLC. A successful labeling should yield an RCP >95%.
-
Protocol 3: In Vitro Cell Uptake and Internalization Assay
This assay measures the specific uptake and internalization of the radiolabeled peptide into uPAR-expressing cancer cells.
-
Cell Culture:
-
Culture uPAR-positive cells (e.g., U87MG glioblastoma) and uPAR-negative control cells (e.g., MDA-MB-435) in appropriate media until they reach 70-90% confluence.
-
Seed the cells into 24-well plates at a density of 100,000 to 200,000 cells per well and allow them to attach overnight.
-
-
Uptake Assay:
-
On the day of the experiment, wash the cells with binding buffer (e.g., serum-free media or PBS with 1% BSA).
-
Add the radiolabeled peptide (~0.1-0.5 nM) to each well.
-
For blocking (to determine non-specific binding), add a large excess (e.g., 1 µM) of non-radiolabeled AE105 to a parallel set of wells 15 minutes prior to adding the radiotracer.
-
Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
-
Internalization Assay:
-
To differentiate between membrane-bound and internalized radioactivity, stop the incubation by placing the plate on ice and washing the cells with ice-cold PBS.
-
Treat one set of wells with an acidic buffer (e.g., 0.2 M glycine, pH 2.5) for 5-10 minutes on ice. This step strips the surface-bound radioligand. The radioactivity remaining in the cells represents the internalized fraction.
-
The other set of wells is not treated with acid and represents total cell-associated radioactivity.
-
-
Measurement and Analysis:
-
Lyse all cells with a lysis buffer (e.g., 1 M NaOH).
-
Collect the lysate from each well and measure the radioactivity using a gamma counter.
-
Calculate the percentage of uptake relative to the total added radioactivity and normalize to the cell number or protein concentration. Specific uptake is calculated by subtracting the non-specific (blocked) uptake from the total uptake.
-
Protocol 4: In Vivo Biodistribution Studies
This protocol determines the distribution of the radiotracer in a tumor-bearing animal model.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude mice).
-
Subcutaneously inoculate the mice with uPAR-positive tumor cells (e.g., 5-10 million U87MG cells) on the shoulder or flank.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Radiotracer Injection:
-
Administer a known amount of the radiolabeled peptide (e.g., 1-5 MBq in 100 µL of saline) to each mouse via tail vein injection.
-
-
Tissue Harvesting:
-
At predetermined time points (e.g., 1, 4.5, and 22 hours post-injection), euthanize groups of mice (n=4-5 per group).
-
Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
Blot the tissues dry and weigh them.
-
-
Radioactivity Measurement and Data Analysis:
-
Measure the radioactivity in each tissue sample using a gamma counter, along with standards prepared from the injected dose.
-
Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).
-
Calculate tumor-to-organ ratios (e.g., tumor-to-muscle, tumor-to-blood) to assess imaging contrast.
-
Conclusion and Future Directions
Molecular imaging with radiolabeled peptides, particularly derivatives of AE105, has proven to be a highly specific and effective method for visualizing uPAR expression in vivo. Preclinical studies have consistently demonstrated high tumor uptake and good tumor-to-background ratios. First-in-human clinical trials with ⁶⁴Cu-DOTA-AE105 and ⁶⁸Ga-NOTA-AE105 have confirmed the safety and feasibility of this approach in cancer patients, successfully identifying primary tumors and metastases.
The future of uPAR-targeted agents is moving towards a "theranostic" paradigm, where imaging and therapy are combined. By replacing the imaging radionuclide with a therapeutic one, such as ¹⁷⁷Lu or an alpha-emitter like Actinium-225, these peptides can be used for Peptide Receptor Radionuclide Therapy (PRRT). uPAR-PET imaging would first be used to identify patients whose tumors express high levels of uPAR, making them ideal candidates for uPAR-targeted PRRT. This personalized medicine approach holds great promise for improving outcomes for patients with aggressive, metastatic cancers.
References
- 1. Urokinase Plasminogen Activator Receptor (uPAR) Targeted Nuclear Imaging and Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Urokinase Receptor in Tumor Progression and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular imaging of the urokinase plasminogen activator receptor: opportunities beyond cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Translational Potential of uPAR-Targeted PET Imaging
Executive Summary: The urokinase-type plasminogen activator receptor (uPAR) has emerged as a compelling target in oncology due to its significant overexpression in a multitude of solid tumors compared to its minimal presence in healthy tissues.[1][2] This differential expression, coupled with its strong correlation with cancer aggressiveness, invasion, and poor prognosis, makes uPAR an ideal biomarker for non-invasive imaging.[3][4][5] Positron Emission Tomography (PET) utilizing radiolabeled ligands targeting uPAR offers a powerful tool for in-vivo quantification of uPAR expression. This technical guide provides an in-depth overview of the translational potential of uPAR-targeted PET imaging, covering the underlying signaling pathways, the development of specific radiopharmaceuticals, quantitative data from preclinical and clinical studies, and detailed experimental protocols. The guide highlights the role of uPAR-PET in diagnosis, risk stratification, and as a cornerstone of theranostic strategies, paving the way for personalized cancer medicine.
Introduction: uPAR as a Prime Target for Cancer Imaging
The urokinase plasminogen activator (uPA) system, comprising uPA, its receptor uPAR, and inhibitors, plays a pivotal role in extracellular matrix (ECM) degradation, a critical step in cancer invasion and metastasis.
1.1. The uPA/uPAR System in Cancer Progression Under normal physiological conditions, uPAR expression is low and transient, primarily associated with processes like wound healing and inflammation. In contrast, uPAR is highly expressed in nearly all types of human cancer, including breast, prostate, bladder, lung, colorectal, and glioblastoma. This overexpression is not limited to cancer cells but is also found on tumor-associated stromal cells, such as macrophages and fibroblasts, within the tumor microenvironment. This broad expression within the tumor landscape provides a comprehensive target. High uPAR levels are consistently linked with increased tumor aggressiveness, metastasis, and poor patient prognosis, establishing it as a robust biomarker.
1.2. Rationale for Targeting uPAR with PET The sparse expression of uPAR in healthy, quiescent tissues provides an excellent foundation for high-contrast molecular imaging. PET imaging can non-invasively visualize and quantify uPAR expression throughout the body, offering significant advantages over invasive biopsies. This capability holds the promise of improving diagnosis, staging, and individual risk stratification for cancer patients. Furthermore, because uPAR expression is a marker of an aggressive phenotype, uPAR-PET can provide crucial prognostic information that may guide treatment decisions.
The uPAR Signaling Axis
uPAR is a glycosylphosphatidylinositol (GPI)-anchored protein, meaning it lacks a transmembrane and intracellular domain. To transduce signals, it forms functional complexes with various transmembrane partners, including integrins, G-protein-coupled receptors (GPCRs), and growth factor receptors like the epidermal growth factor receptor (EGFR).
2.1. Mechanism of Action and Downstream Pathways Binding of its primary ligand, uPA, to uPAR initiates a cascade of events. The uPAR-integrin interaction is central to its signaling function, leading to the activation of key intracellular kinases such as Focal Adhesion Kinase (FAK) and Src-family kinases. This activation triggers multiple downstream signaling pathways critical for cancer progression, including:
-
Ras-MAPK/ERK Pathway: Promotes cell proliferation and survival.
-
PI3K/Akt Pathway: A major regulator of cell survival, growth, and proliferation.
-
Jak-STAT Pathway: Involved in cell proliferation and differentiation.
These pathways collectively regulate a host of cellular processes including proliferation, survival, migration, invasion, angiogenesis, and epithelial-mesenchymal transition (EMT).
2.2. Visualization of uPAR Signaling The intricate network of uPAR-mediated signaling is depicted below.
uPAR-Targeted PET Radiopharmaceuticals
The development of specific, high-affinity ligands has been crucial for the clinical translation of uPAR-PET. Most successful tracers are based on a small 9-mer peptide antagonist, AE105.
-
64Cu-DOTA-AE105: This was the first uPAR-targeted peptide-based tracer to be evaluated in humans. It demonstrated safety and high uptake in primary tumors and metastases in patients with breast, prostate, and bladder cancer. While effective, the cyclotron-produced 64Cu (t1/2 = 12.7 h) has logistical limitations for widespread clinical use.
-
68Ga-NOTA-AE105: To improve clinical accessibility, a 68Ga-labeled version was developed. 68Ga (t1/2 = 68 min) is conveniently produced from a 68Ge/68Ga generator. This tracer also showed a favorable safety profile and dosimetry, with clear tumor visualization.
-
89Zr-Df-ATN-291: Representing a different approach, this agent is an antibody-based PET tracer targeting uPA, the ligand for uPAR. The longer half-life of 89Zr (t1/2 = 78.4 h) is well-suited to the slower pharmacokinetics of antibodies, allowing for imaging at later time points and potentially higher tumor-to-background ratios.
-
Next-Generation Probes: Research is ongoing to further optimize tracers. For instance, using alternative chelators like cross-bridged TE2A (e.g., 64Cu-CB-TE2A-AE105) has been shown to increase the in-vivo stability of the 64Cu complex and reduce non-specific liver uptake compared to DOTA.
Quantitative Data and Clinical Evidence
Quantitative analysis is a core strength of PET imaging, enabling objective assessment of tracer uptake.
4.1. Dosimetry and Safety Profile First-in-human studies for both 64Cu-DOTA-AE105 and 68Ga-NOTA-AE105 found no adverse or clinically detectable side effects. The radiotracers exhibit good in-vivo stability and are cleared rapidly from tissues, primarily via renal excretion. The radiation burden is comparable to or lower than other commonly used PET scans like 18F-FDG PET.
Table 1: Radiation Dosimetry of Key uPAR PET Tracers
| Radiotracer | Effective Dose (mSv/MBq) | Typical Radiation Burden (mSv) for a 200 MBq Injection | Reference |
|---|---|---|---|
| 64Cu-DOTA-AE105 | 0.0276 | 5.5 | |
| 68Ga-NOTA-AE105 | 0.015 | 3.0 - 3.1 |
| For Comparison: 18F-FDG | ~0.019 | ~5.7 (for 300 MBq) | |
4.2. Preclinical Validation Preclinical studies using xenograft models were essential to validate the specificity of these tracers. A key finding was the strong, significant correlation between the tumor uptake of 64Cu-DOTA-AE105 (%ID/g) and the actual uPAR expression level measured by ELISA (R² = 0.73; P < 0.0001). This confirmed that the PET signal is a reliable surrogate for in-vivo uPAR expression.
Table 2: Summary of Preclinical Quantitative Data for uPAR Tracers in U87MG Xenografts
| Radiotracer | Tumor Uptake (%ID/g) at 1h p.i. | Tumor-to-Muscle Ratio | Reference |
|---|---|---|---|
| 64Cu-DOTA-AE105 | 4.8 ± 0.7 | Not Reported | |
| 64Cu-CB-TE2A-AE105 | 3.5 ± 0.8 | Not Reported |
| 89Zr-Df-ATN-291 | Not Reported (late imaging) | 45.2 ± 9.0 (at 120h p.i.) | |
4.3. Clinical Trial Findings Clinical trials have demonstrated the potential of uPAR-PET across several cancers:
-
Prostate Cancer: A phase II trial using 68Ga-NOTA-AE105 PET/MRI found a significant positive correlation between the tumor's maximum standardized uptake value (SUVmax) and the Gleason Score (GS) from biopsies (correlation coefficient = 0.55, P=0.003). This suggests uPAR-PET could non-invasively assess tumor aggressiveness, potentially reducing the need for repeat biopsies in patients under active surveillance.
-
Neuroendocrine Neoplasms (NENs): In a phase II trial, 68Ga-NOTA-AE105 PET detected uPAR-positive lesions in 68% of all NEN patients and 75% of those with high-grade tumors. Importantly, high uPAR expression was associated with worse progression-free and overall survival, highlighting its prognostic power.
-
Glioblastoma: Translational studies have shown high uPAR expression in patient tumors, which correlates with decreased survival. Preclinical PET in orthotopic glioblastoma models showed significantly higher tumor-to-background ratios for uPAR tracers compared to 18F-FET, a common tracer for brain tumors.
Table 3: Summary of Key Clinical Trial Results for uPAR PET
| Cancer Type | Radiotracer | Key Finding | Implication | Reference |
|---|---|---|---|---|
| Prostate, Breast, Bladder | 64Cu-DOTA-AE105 | High uptake in primary tumors and lymph node metastases. | Proof-of-concept for imaging uPAR in multiple cancers. | |
| Prostate Cancer | 68Ga-NOTA-AE105 | SUVmax correlates with Gleason Score. | Non-invasive assessment of tumor aggressiveness. |
| Neuroendocrine Neoplasms | 68Ga-NOTA-AE105 | uPAR expression detected in majority of patients; high expression correlates with poor survival. | Prognostication and potential for patient stratification. | |
Experimental Protocols
Standardized protocols are essential for reproducible and reliable results in both the production of the radiotracer and its clinical application.
5.1. General Radiopharmaceutical Synthesis (Radiolabeling) The synthesis of a uPAR-targeted radiopharmaceutical is a multi-step process.
-
Conjugation: The targeting peptide (e.g., AE105) is chemically conjugated to a bifunctional chelator (e.g., DOTA or NOTA).
-
Radiolabeling: The purified peptide-chelator conjugate is incubated with the radionuclide (e.g., 64CuCl2 or eluate from a 68Ge/68Ga generator) in a buffer at a specific pH and temperature to facilitate the chelation reaction.
-
Purification: The final product is purified, typically using solid-phase extraction (SPE) cartridges, to remove unchelated radionuclide and other impurities.
-
Quality Control: The final product undergoes quality control tests to determine radiochemical purity, specific activity, and sterility before it can be administered to a patient.
5.2. Clinical uPAR PET/CT Imaging Protocol The following workflow is representative of a clinical uPAR-PET scan.
Translational Potential and Future Directions
The journey of uPAR-PET from bench to bedside is rapidly advancing, with several key applications defining its translational potential.
6.1. Non-invasive Prognostication and Patient Stratification As demonstrated in NENs and prostate cancer, uPAR-PET provides a non-invasive method to quantify a biomarker of tumor aggressiveness. This could be used to stratify patients at diagnosis into different risk categories, helping to tailor the intensity and type of treatment. For example, a patient with a low uPAR-PET signal might be a candidate for active surveillance, whereas a high signal may warrant more aggressive therapy.
6.2. Theranostics: The "See It, Treat It" Paradigm Perhaps the most exciting application is in theranostics. The same uPAR-targeting molecule (e.g., AE105) used for diagnostic PET imaging with 68Ga can be labeled with a therapeutic radionuclide (e.g., Lutetium-177 or Actinium-225) to create a targeted radiopharmaceutical therapy (RPT). The uPAR-PET scan acts as a predictive biomarker, confirming that the patient's tumors express the target and are likely to respond to the uPAR-targeted therapy. This approach ensures that only patients who are likely to benefit receive the treatment, embodying the principles of personalized medicine.
6.3. Visualization of Translational Applications
6.4. Challenges and Future Outlook While promising, the field must still address several challenges. Larger, multi-center prospective trials are needed to validate the clinical utility of uPAR-PET for specific indications and to establish definitive uptake thresholds. Further research into optimizing radiotracers to enhance tumor-to-background ratios and simplify production will also be crucial. The future of uPAR-PET is intrinsically linked to the development of uPAR-targeted therapies, where it will serve as the essential companion diagnostic.
Conclusion
uPAR-targeted PET imaging represents a significant advancement in molecular imaging. Grounded in the strong biological rationale of uPAR's role in cancer, a suite of robust PET radiopharmaceuticals has been developed and successfully translated into the clinic. These agents have demonstrated safety and the ability to non-invasively quantify uPAR expression, providing valuable diagnostic and prognostic information. The ultimate potential of uPAR-PET lies in its central role in a theranostic paradigm, guiding the use of targeted radionuclide therapies. As clinical validation continues, uPAR-PET is poised to become a key tool in the personalized management of cancer patients.
References
- 1. mdpi.com [mdpi.com]
- 2. thno.org [thno.org]
- 3. First-in-human uPAR PET: Imaging of Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Dosimetry of ⁶⁸Ga-NOTA-AE105 in First-in-Human Trials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and dosimetry of ⁶⁸Ga-NOTA-AE105, a novel radioligand for imaging the urokinase plasminogen activator receptor (uPAR), as determined in its first-in-human clinical trials. This document synthesizes publicly available data on experimental protocols, safety outcomes, and radiation dosimetry, presented in a format intended for researchers, scientists, and drug development professionals.
Executive Summary
The first-in-human Phase I clinical trial of ⁶⁸Ga-NOTA-AE105 demonstrated a favorable safety profile with no adverse events or clinically detectable pharmacological effects observed in patients. The radiotracer exhibited good in vivo stability and cleared rapidly from the body, primarily through renal excretion.[1][2][3][4][5] Dosimetry analysis revealed an effective dose of 0.015 mSv/MBq, resulting in a total radiation burden of approximately 3.0 mSv for a standard 200 MBq dose. These findings indicate that ⁶⁸Ga-NOTA-AE105 is a safe and promising agent for the non-invasive imaging of uPAR expression in cancer patients.
Quantitative Data Summary
The following tables summarize the key quantitative data from the first-in-human trial of ⁶⁸Ga-NOTA-AE105.
Patient Demographics and Dosing Information
A detailed breakdown of patient demographics from the primary first-in-human trial is not publicly available. The trial included ten patients with a mix of cancer types.
| Parameter | Value | Reference |
| Number of Patients | 10 | |
| Cancer Types | 6 Prostate Cancer, 2 Breast Cancer, 2 Urinary Bladder Cancer | |
| Administered Activity (Mean ± SD) | 154 ± 59 MBq | |
| Administered Activity (Range) | 48 - 208 MBq |
Radiation Dosimetry
A detailed table of absorbed doses for individual organs from the first-in-human trial of ⁶⁸Ga-NOTA-AE105 is not provided in the primary publication or its supplementary materials. The study reported the overall effective dose.
| Dosimetry Parameter | Value | Reference |
| Effective Dose | 0.015 mSv/MBq | |
| Total Radiation Burden (for 200 MBq dose) | 3.0 mSv |
Experimental Protocols
This section details the methodologies employed in the first-in-human trial of ⁶⁸Ga-NOTA-AE105.
Radiotracer Synthesis
The synthesis of ⁶⁸Ga-NOTA-AE105 for the clinical trial was performed as previously described in the literature. The following is a summary of the likely protocol based on a referenced preclinical study.
Workflow for ⁶⁸Ga-NOTA-AE105 Synthesis
Caption: A simplified workflow for the synthesis of ⁶⁸Ga-NOTA-AE105.
Detailed Steps:
-
⁶⁸Ga Elution: ⁶⁸GaCl₃ was eluted from a ⁶⁸Ge/⁶⁸Ga generator.
-
Fractionation: The eluate was fractionated to obtain the fraction with the highest ⁶⁸Ga activity concentration.
-
Labeling: The ⁶⁸GaCl₃ fraction was added to a vial containing the this compound precursor. The reaction was performed at room temperature.
-
Quality Control: The final product was tested for radiochemical purity.
Safety Assessment
The safety of ⁶⁸Ga-NOTA-AE105 was evaluated through monitoring of vital signs and laboratory blood tests.
-
Vital Signs: Monitored at regular intervals during the imaging sessions.
-
Blood Screening: Laboratory blood tests were performed before and after the injection of the radiotracer. The specific blood parameters measured were not detailed in the primary publication. Standard practice for Phase I radiopharmaceutical trials includes complete blood count (CBC), comprehensive metabolic panel (CMP), and coagulation tests.
Imaging Protocol
Patients underwent serial PET/CT scans to assess the biodistribution and dosimetry of ⁶⁸Ga-NOTA-AE105.
-
Imaging System: Integrated PET/CT scanner.
-
Scan Timing: Whole-body PET/CT scans were acquired at 10 minutes, 1 hour, and 2 hours post-injection.
-
Image Acquisition and Reconstruction: Specific acquisition and reconstruction parameters were not detailed in the first-in-human study. A subsequent Phase II trial using the same tracer reported the following representative parameters:
-
Reconstruction Algorithm: 3D ordered-subset expectation-maximization (OSEM).
-
Iterations and Subsets: 2 iterations, 21 subsets.
-
Filter: 2-mm Gaussian filter.
-
Dosimetry Calculation
The radiation dosimetry was calculated based on the biodistribution data from the serial PET/CT scans. While the specific software was not named in the primary publication, OLINDA/EXM is a standard tool for such calculations.
Workflow for Dosimetry Calculation
Caption: A generalized workflow for calculating radiation dosimetry from PET imaging data.
Methodology:
-
Region of Interest (ROI) Analysis: ROIs were drawn on source organs in the serial PET/CT images to determine the activity concentration at each time point.
-
Time-Activity Curve (TAC) Generation: TACs were generated for each source organ to model the uptake and clearance of the radiotracer over time.
-
Residence Time Calculation: The integral of the TAC for each organ was calculated to determine the total number of disintegrations (residence time).
-
Dosimetry Calculation: The residence times were input into dosimetry software, which uses standard human phantom models to calculate the absorbed dose to each target organ and the total effective dose.
uPAR Signaling Pathway
⁶⁸Ga-NOTA-AE105 targets the urokinase plasminogen activator receptor (uPAR), which is overexpressed in many types of cancer and is associated with tumor aggressiveness. The binding of the natural ligand, urokinase (uPA), to uPAR initiates a signaling cascade that promotes cancer cell invasion, metastasis, and proliferation.
uPAR Signaling Cascade
References
- 1. Safety, Dosimetry, and Tumor Detection Ability of 68Ga-NOTA-AE105: First-in-Human Study of a Novel Radioligand for uPAR PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. researchgate.net [researchgate.net]
- 4. Radiation dosimetry study: preclinical and early phase clinical trials [tracercro.com]
- 5. EANM guidance document: dosimetry for first-in-human studies and early phase clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Radiolabeling of ⁶⁸Ga-NOTA-AE105
For Researchers, Scientists, and Drug Development Professionals
Introduction
⁶⁸Ga-NOTA-AE105 is a promising radiopharmaceutical for Positron Emission Tomography (PET) imaging of the urokinase-type plasminogen activator receptor (uPAR). uPAR is overexpressed in numerous solid tumors and is associated with cancer cell invasion and metastasis. As a uPAR antagonist, AE105 conjugated with the chelator NOTA and radiolabeled with Gallium-68 (⁶⁸Ga) allows for non-invasive visualization and quantification of uPAR expression, offering potential for improved diagnosis, staging, and monitoring of cancer. This document provides a detailed protocol for the synthesis and radiolabeling of ⁶⁸Ga-NOTA-AE105 for preclinical and clinical research.
Materials and Reagents
| Equipment | Reagents and Consumables |
| Automated Radiosynthesis Module (e.g., Scintomics GRP, Trasis miniAllinOne) or manual synthesis setup | NOTA-AE105 precursor |
| ⁶⁸Ge/⁶⁸Ga generator (e.g., ITG, Eckert & Ziegler) | Sterile, pyrogen-free water for injection (WFI) |
| High-Performance Liquid Chromatography (HPLC) system with a radio-detector | Sodium acetate buffer (e.g., 0.1 M, pH 4.0-5.0) |
| Radio-Thin Layer Chromatography (radio-TLC) scanner | Hydrochloric acid (HCl, e.g., 0.05 N, for generator elution) |
| Dose calibrator | Ethanol, absolute, for pharmaceutical use |
| Sterile vials and syringes | C18 Sep-Pak light cartridges |
| 0.22 µm sterile filters | Sterile saline solution (0.9% NaCl) |
| pH indicator strips (range 3.8-5.8) | Ascorbic acid (optional, as a radiostabilizer) |
| Heating module |
Experimental Protocols
Elution of ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga Generator
The ⁶⁸GaCl₃ is obtained from a ⁶⁸Ge/⁶⁸Ga generator by elution with a dilute hydrochloric acid solution.
-
Connect a sterile elution needle to the generator outlet.
-
Place a sterile collection vial in a lead shield.
-
Elute the generator with the volume and concentration of HCl specified by the manufacturer (e.g., 5 mL of 0.05 N HCl).
-
Measure the activity of the eluted ⁶⁸GaCl₃ in a dose calibrator.
-
The eluate can be used directly or may require pre-concentration and purification using a cation-exchange cartridge, depending on the generator type and the requirements of the synthesis module.
Automated Synthesis of ⁶⁸Ga-NOTA-AE105
The following is a general procedure for an automated synthesis module. Specific parameters may need to be adjusted based on the synthesizer used.
-
Cassette and Reagent Setup:
-
Install a sterile, single-use cassette into the synthesis module.
-
Prepare vials with the required reagents:
-
Vial 1: this compound precursor dissolved in WFI (e.g., 10-20 µg).
-
Vial 2: Sodium acetate buffer (e.g., 1 mL of 0.1 M, pH 4.5).
-
Vial 3: Ethanol for cartridge washing and final product elution.
-
Vial 4: Sterile saline for final formulation.
-
-
-
Synthesis Sequence:
-
The synthesis module will automatically transfer the ⁶⁸Ga eluate to the reaction vessel.
-
The buffer is added to adjust the pH of the reaction mixture to the optimal range for labeling (typically pH 4.0-5.0).
-
The this compound precursor solution is added to the reaction vessel.
-
The reaction mixture is heated at a specified temperature and for a set duration (e.g., 95°C for 5-10 minutes).
-
After the reaction, the mixture is passed through a C18 Sep-Pak cartridge to trap the ⁶⁸Ga-NOTA-AE105.
-
The cartridge is washed with sterile water to remove any unreacted ⁶⁸Ga.
-
The final product, ⁶⁸Ga-NOTA-AE105, is eluted from the cartridge with a small volume of ethanol, followed by sterile saline.
-
The final product is passed through a 0.22 µm sterile filter into a sterile collection vial.
-
Manual Synthesis of ⁶⁸Ga-NOTA-AE105
-
In a sterile reaction vial, add the required volume of sodium acetate buffer to the eluted ⁶⁸GaCl₃ to achieve a pH of 4.0-5.0.
-
Add the this compound precursor (e.g., 10-20 µg) to the buffered ⁶⁸Ga solution.
-
Heat the reaction vial in a heating block at 95°C for 10 minutes.
-
After cooling, purify the reaction mixture using a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water (e.g., 5-10 mL).
-
Elute the ⁶⁸Ga-NOTA-AE105 with a small volume of ethanol (e.g., 0.5 mL) into a sterile vial.
-
Dilute the final product with sterile saline to the desired volume and to reduce the ethanol concentration to a physiologically acceptable level (<10%).
-
Aseptically pass the final solution through a 0.22 µm sterile filter into a sterile final product vial.
Quality Control
| Test | Method | Specification |
| Appearance | Visual inspection | Clear, colorless solution, free of visible particles |
| pH | pH indicator strips | 4.5 - 7.5 |
| Radiochemical Purity (RCP) | Radio-HPLC | ≥ 95% |
| Radio-TLC | ≥ 95% | |
| Radionuclidic Identity | Gamma spectroscopy | Peaks at 511 keV and 1077 keV |
| Radionuclidic Purity | Gamma spectroscopy | ⁶⁸Ge breakthrough < 0.001% |
| Sterility | According to pharmacopeia | Sterile |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (V = max. recommended dose in mL) |
Radio-HPLC Method Example
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-12 min: Linear gradient to 50% A, 50% B
-
12-14 min: Linear gradient to 95% A, 5% B
-
14-15 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV (220 nm) and radioactivity detector
Data Summary
| Parameter | Typical Value | Reference |
| Radiochemical Yield (decay corrected) | > 70% | Illustrative, based on similar ⁶⁸Ga-peptides |
| Radiochemical Purity | > 95% | Skovgaard et al., J Nucl Med, 2017 |
| Molar Activity | 50-150 GBq/µmol | Illustrative, based on similar ⁶⁸Ga-peptides |
| Synthesis Time (automated) | 15-25 minutes | Illustrative, based on similar ⁶⁸Ga-peptides |
Diagrams
Caption: Automated synthesis workflow for ⁶⁸Ga-NOTA-AE105.
Caption: Simplified uPAR signaling pathway and the role of ⁶⁸Ga-NOTA-AE105.
Application Notes and Protocols for the Automated Synthesis of ⁶⁸Ga-NOTA-AE105 for Clinical Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
The urokinase-type plasminogen activator receptor (uPAR) is a key protein involved in cancer cell invasion and metastasis, making it a prime target for diagnostic imaging and targeted radionuclide therapy.[1][2] Overexpression of uPAR is a biomarker for aggressiveness in a variety of malignancies, including glioma, prostate, breast, and bladder cancer.[3][4] ⁶⁸Ga-NOTA-AE105 is a PET radioligand that targets uPAR with high affinity and specificity.[2] Clinical trials have demonstrated its safety and efficacy in visualizing uPAR-expressing tumors, offering a non-invasive method for diagnosis, prognostication, and patient stratification for uPAR-targeted therapies.
The short half-life of Gallium-68 (~68 minutes) necessitates a rapid, efficient, and reproducible synthesis process. Automated synthesis modules are therefore essential for the clinical, GMP-compliant production of ⁶⁸Ga-labeled radiopharmaceuticals. These systems ensure consistent product quality, minimize radiation exposure to personnel, and streamline the production workflow.
These application notes provide a detailed protocol for the automated synthesis of ⁶⁸Ga-NOTA-AE105, along with quality control parameters and relevant biological pathway information.
uPAR Signaling Pathway
The urokinase-type plasminogen activator receptor (uPAR) is a glycosylphosphatidylinositol (GPI)-anchored protein that lacks an intracellular domain. Its signaling functions are mediated through interactions with a variety of transmembrane partners, including integrins and G-protein coupled receptors. Upon binding of its ligand, urokinase-type plasminogen activator (uPA), uPAR initiates a cascade of intracellular signaling events that promote cell proliferation, migration, and invasion.
References
- 1. d-nb.info [d-nb.info]
- 2. Safety, Dosimetry, and Tumor Detection Ability of 68Ga-NOTA-AE105: First-in-Human Study of a Novel Radioligand for uPAR PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prospective Phase II Trial of Prognostication by 68Ga-NOTA-AE105 uPAR PET in Patients with Neuroendocrine Neoplasms: Implications for uPAR-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Grade ⁶⁸Ga-NOTA-AE105
For Researchers, Scientists, and Drug Development Professionals
Introduction
⁶⁸Ga-NOTA-AE105 is a promising radiopharmaceutical for Positron Emission Tomography (PET) imaging of the urokinase-type plasminogen activator receptor (uPAR), a biomarker overexpressed in numerous cancers and associated with aggressive disease. The peptide AE105 is a potent antagonist of uPAR. When chelated with NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and labeled with Gallium-68 (⁶⁸Ga), it allows for non-invasive visualization and quantification of uPAR expression in vivo. Rigorous quality control is paramount to ensure the safety, efficacy, and batch-to-batch consistency of clinical-grade ⁶⁸Ga-NOTA-AE105. These application notes provide a comprehensive overview of the essential quality control parameters, detailed experimental protocols, and relevant biological pathways.
Quality Control Parameters
The quality control of ⁶⁸Ga-NOTA-AE105 for clinical use must adhere to stringent pharmacopeial standards, such as those outlined in the European Pharmacopoeia for ⁶⁸Ga-labeled radiopharmaceuticals. The following table summarizes the key quality control tests, their specifications, and typical analytical methods.
| Parameter | Specification | Analytical Method |
| 1. Appearance | Clear, colorless solution, free from visible particles | Visual Inspection |
| 2. pH | 4.5 - 7.5 | pH meter or pH indicator strips |
| 3. Radionuclide Identity | Gallium-68 | Gamma-ray spectrometry (principal photopeak at 511 keV) |
| 4. Radionuclidic Purity | ⁶⁸Ge breakthrough ≤ 0.001% | Gamma-ray spectrometry (measurement after decay of ⁶⁸Ga) |
| 5. Radiochemical Purity | ≥ 95% ⁶⁸Ga-NOTA-AE105 | High-Performance Liquid Chromatography (HPLC) / Thin-Layer Chromatography (TLC) |
| 6. Specific Activity | ≥ 20 GBq/µmol | Calculated from the total radioactivity and the amount of peptide |
| 7. Sterility | Sterile | Membrane filtration method followed by incubation in growth media |
| 8. Bacterial Endotoxins | < 175 EU/V (where V is the maximum recommended dose in mL) | Limulus Amebocyte Lysate (LAL) test (gel-clot, turbidimetric, or chromogenic) |
| 9. Residual Solvents | (e.g., Ethanol, Acetonitrile) | Gas Chromatography (GC) |
Experimental Protocols
Radiolabeling of NOTA-AE105 with ⁶⁸Ga
This protocol describes a typical manual radiolabeling procedure. Automated synthesis modules are commonly used in clinical settings and offer higher reproducibility.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
This compound peptide precursor
-
Sterile 0.1 M HCl for elution
-
Sodium acetate buffer (0.5 M, pH 4.5)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile reaction vial
-
Heating block
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl to obtain ⁶⁸GaCl₃ solution.
-
Pre-condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.
-
Load the ⁶⁸GaCl₃ eluate onto the C18 cartridge.
-
Wash the cartridge with sterile water to remove impurities.
-
Elute the purified ⁶⁸Ga³⁺ from the cartridge with a small volume of ethanol/water mixture into a sterile reaction vial.
-
Add the this compound precursor solution to the vial containing the purified ⁶⁸Ga³⁺.
-
Add sodium acetate buffer to adjust the pH to approximately 4.5.
-
Incubate the reaction mixture at 95°C for 10-15 minutes.
-
Allow the vial to cool to room temperature.
-
The final product is typically purified using a C18 Sep-Pak cartridge to remove unreacted ⁶⁸Ga and hydrophilic impurities.
-
Formulate the purified ⁶⁸Ga-NOTA-AE105 in a suitable buffer (e.g., phosphate-buffered saline) for injection.
-
Perform sterile filtration of the final product using a 0.22 µm membrane filter into a sterile vial.
Quality Control Protocols
2.1. Visual Inspection
-
Procedure: Visually inspect the final product vial against a white and black background for any particulate matter or discoloration.
-
Acceptance Criteria: The solution must be clear, colorless, and free of any visible particles.
2.2. pH Determination
-
Procedure: Aseptically withdraw a small aliquot of the final product and measure the pH using a calibrated pH meter or by spotting onto a pH indicator strip.
-
Acceptance Criteria: The pH should be within the range of 4.5 to 7.5.
2.3. Radionuclide Identity and Purity
-
Procedure:
-
Radionuclide Identity: Use a gamma-ray spectrometer to acquire a spectrum of the final product. Identify the characteristic annihilation photopeak of ⁶⁸Ga at 511 keV.
-
Radionuclidic Purity (⁶⁸Ge Breakthrough): Store the final product in a shielded container for at least 48 hours to allow for the decay of ⁶⁸Ga. Measure the gamma spectrum of the decayed sample to detect the presence of the 511 keV and other gamma emissions from the decay of ⁶⁸Ge.
-
-
Acceptance Criteria:
-
The principal photopeak in the gamma spectrum should be at 511 keV.
-
The activity of ⁶⁸Ge should not exceed 0.001% of the total ⁶⁸Ga activity at the time of administration.
-
2.4. Radiochemical Purity (RCP)
2.4.1. High-Performance Liquid Chromatography (HPLC) - Recommended Method
-
System: A reverse-phase HPLC system with a radioactivity detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 95% A to 35% A over 15 minutes is a typical starting point and should be optimized.
-
Flow Rate: 1 mL/min.
-
Procedure:
-
Inject a small aliquot of the final product onto the HPLC system.
-
Monitor the chromatogram from both the UV (at ~220 nm for the peptide) and radioactivity detectors.
-
Identify the peaks corresponding to ⁶⁸Ga-NOTA-AE105, free ⁶⁸Ga, and other potential radiochemical impurities.
-
Calculate the RCP by integrating the peak areas in the radio-chromatogram: RCP (%) = (Area of ⁶⁸Ga-NOTA-AE105 peak / Total area of all radioactive peaks) x 100.
-
-
Acceptance Criteria: RCP ≥ 95%.
2.4.2. Thin-Layer Chromatography (TLC) - Alternative Method
-
Stationary Phase: iTLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.
-
Mobile Phase: A mixture of 1 M ammonium acetate and methanol (1:1 v/v) is often used for similar compounds and should be validated.
-
Procedure:
-
Spot a small drop of the final product onto the origin of an iTLC-SG strip.
-
Develop the chromatogram in a chamber containing the mobile phase until the solvent front nears the top of the strip.
-
Allow the strip to dry and then measure the distribution of radioactivity using a radio-TLC scanner.
-
⁶⁸Ga-NOTA-AE105 is expected to move with the solvent front (Rf ≈ 0.8-1.0), while free ⁶⁸Ga remains at the origin (Rf ≈ 0.0-0.2).
-
Calculate the RCP based on the radioactivity distribution.
-
-
Acceptance Criteria: RCP ≥ 95%.
2.5. Sterility Test
-
Procedure: The test should be performed according to the European Pharmacopoeia (or other relevant pharmacopeia) guidelines for sterility testing of radiopharmaceuticals. This typically involves direct inoculation or membrane filtration.
-
Membrane Filtration: Aseptically filter a defined volume of the final product through a 0.22 µm membrane filter. The filter is then aseptically cut in half, and each half is transferred to a suitable growth medium (e.g., Fluid Thioglycollate Medium for bacteria and Soybean-Casein Digest Medium for fungi).
-
Incubate the media at appropriate temperatures (e.g., 30-35°C for FTM and 20-25°C for SCDM) for at least 14 days.
-
-
Acceptance Criteria: No microbial growth should be observed in the media.
2.6. Bacterial Endotoxin Test (LAL Test)
-
Procedure: Use a validated method as described in the relevant pharmacopeia. The gel-clot method is a common limit test.
-
Aseptically add a specified amount of the final product (appropriately diluted to overcome potential inhibition) to a vial containing Limulus Amebocyte Lysate reagent.
-
Incubate the vial at 37°C for a specified time (e.g., 60 minutes).
-
After incubation, invert the vial and observe for the formation of a solid gel.
-
-
Acceptance Criteria: No solid gel formation indicates that the endotoxin level is below the specified limit. The endotoxin limit is calculated as K/M, where K is the pyrogen threshold (175 EU for injections) and M is the maximum recommended dose in mL.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and quality control of ⁶⁸Ga-NOTA-AE105.
Simplified uPAR Signaling Pathway and Inhibition by AE105
The urokinase-type plasminogen activator receptor (uPAR) is a glycosylphosphatidylinositol (GPI)-anchored protein that lacks an intracellular domain. Its signaling is mediated through interactions with co-receptors such as integrins and receptor tyrosine kinases (e.g., EGFR). The binding of its natural ligand, urokinase-type plasminogen activator (uPA), to uPAR initiates a signaling cascade that promotes cancer cell proliferation, migration, and survival. AE105 acts as an antagonist, blocking the binding of uPA to uPAR and thereby inhibiting these downstream signaling events.
Caption: Simplified uPAR signaling and its inhibition by the antagonist AE105.
Standardized Uptake Value (SUV) Measurement in uPAR PET Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and protocols for measuring the Standardized Uptake Value (SUV) in Positron Emission Tomography (PET) imaging targeting the urokinase-type plasminogen activator receptor (uPAR). uPAR is a promising biomarker for cancer aggressiveness, invasion, and metastasis, making its quantitative imaging a valuable tool in oncology research and drug development.[1][2]
Introduction to uPAR and SUV in PET Imaging
The urokinase-type plasminogen activator receptor (uPAR) is a glycosylphosphatidylinositol (GPI)-anchored protein that plays a crucial role in extracellular matrix remodeling, cell signaling, and tissue invasion.[3][4][5] Its expression is low in most normal tissues but is significantly upregulated in various cancers, including prostate, breast, and bladder cancer, where it correlates with poor prognosis. This differential expression makes uPAR an attractive target for molecular imaging.
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of metabolic and molecular processes in vivo. The Standardized Uptake Value (SUV) is a semi-quantitative metric used in PET to estimate the uptake of a radiotracer in a region of interest (ROI). It is a ratio of the radioactivity concentration in the tissue to the injected dose normalized by body weight. SUV measurements are instrumental in cancer diagnosis, staging, and monitoring treatment response.
uPAR-Targeted Radiotracers
Several peptide-based radiotracers targeting uPAR have been developed and evaluated in preclinical and clinical settings. The most extensively studied include:
-
64Cu-DOTA-AE105 : A copper-64 labeled peptide antagonist of uPAR.
-
68Ga-NOTA-AE105 : A gallium-68 labeled version of the AE105 peptide.
These tracers have demonstrated specific binding to uPAR-expressing tumors and have been used to generate quantitative data on receptor expression levels.
uPAR Signaling Pathway
The binding of urokinase-type plasminogen activator (uPA) to uPAR initiates a cascade of signaling events that promote cancer cell proliferation, migration, and invasion. uPAR does not have an intracellular domain and thus relies on interactions with co-receptors, such as integrins and G-protein coupled receptors, to transduce signals. Key downstream pathways activated by uPAR signaling include the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.
References
- 1. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human uPAR PET: Imaging of Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for ⁶⁸Ga-NOTA-AE105 PET/CT Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive overview of the patient preparation and procedural steps for a ⁶⁸Ga-NOTA-AE105 Positron Emission Tomography/Computed Tomography (PET/CT) scan. ⁶⁸Ga-NOTA-AE105 is an investigational radiopharmaceutical agent that targets the urokinase-type plasminogen activator receptor (uPAR), a biomarker associated with cancer aggressiveness and metastasis. This document synthesizes information from clinical trials and establishes best-practice guidelines based on analogous Gallium-68 labeled radiotracers, owing to the limited publicly available, specific patient preparation protocols for ⁶⁸Ga-NOTA-AE105.
Patient Preparation Protocol
Proper patient preparation is crucial for optimal image quality and accurate interpretation of ⁶⁸Ga-NOTA-AE105 PET/CT scans. The primary objectives are to ensure patient safety, maximize radiotracer uptake in target tissues, and minimize background activity and radiation exposure.
Pre-Appointment Instructions:
-
Hydration: Patients should be well-hydrated. It is recommended to drink approximately 1 liter (about 4 glasses) of water in the 2 hours leading up to the appointment. Good hydration facilitates the clearance of the radiotracer from non-target tissues and reduces the radiation dose to the bladder.[1][2]
-
Fasting: No strict fasting is generally required for Gallium-68 based scans, apart from those targeting glucose metabolism. Patients may consume a light meal before the scan.[3]
-
Medications: Patients should be advised to continue their regular medications. However, it is crucial to obtain a complete medication history to rule out any potential interference, although none are specifically documented for ⁶⁸Ga-NOTA-AE105. For other Ga-68 tracers like ⁶⁸Ga-DOTATATE, discontinuation of specific medications like somatostatin analogs is necessary.[4][5]
-
Clothing: Patients should wear warm, comfortable clothing without metal zippers, buttons, or buckles to avoid artifacts on the CT images.
-
Physical Activity: It is advisable to avoid strenuous physical activity for 24 hours prior to the scan to prevent non-specific tracer uptake in muscles.
Day of Appointment Procedures:
-
Informed Consent and History: Obtain written informed consent from the patient after a thorough explanation of the procedure, including its risks and benefits. A detailed medical history should be taken, including known allergies and current medications.
-
Vital Signs: Record the patient's vital signs (blood pressure, heart rate, and temperature) before radiotracer administration.
-
Intravenous (IV) Access: Establish a patent intravenous line in an arm vein, preferably one that will not be in the field of view of the primary area of interest.
-
Radiotracer Administration: An intravenous injection of approximately 200 MBq of ⁶⁸Ga-NOTA-AE105 is administered. The exact dose may vary based on institutional protocols and patient weight.
-
Uptake Phase: Following the injection, the patient should rest comfortably for an uptake period of 45 to 60 minutes. During this time, the patient should remain seated or lying down and avoid significant movement or talking.
-
Pre-Scan Voiding: Immediately before positioning on the PET/CT scanner, the patient should be encouraged to empty their bladder. This minimizes the radiation dose to the bladder and reduces interference from tracer accumulation in the urinary system, which can obscure pelvic structures.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a ⁶⁸Ga-NOTA-AE105 PET/CT scan, compiled from published clinical trial data.
| Parameter | Value | Reference |
| Administered Activity | ~200 MBq (range: 83–222 MBq) | Clinical Trials |
| Uptake/Waiting Period | 20 - 60 minutes | Clinical Trials |
| PET Scan Duration | 20 - 45 minutes | Inferred |
| Pre-Scan Hydration | ~1 Liter of water over 2 hours | |
| Post-Scan Hydration | Encouraged to drink plenty of fluids |
Experimental Protocol: ⁶⁸Ga-NOTA-AE105 PET/CT Imaging
-
Patient Verification and Preparation:
-
Confirm patient identity.
-
Verify that pre-scan instructions (hydration, medication, etc.) have been followed.
-
Insert an intravenous cannula.
-
-
Radiopharmaceutical Administration:
-
Aseptically draw up the prescribed dose of ⁶⁸Ga-NOTA-AE105.
-
Administer the radiotracer via slow intravenous injection.
-
Flush the cannula with sterile saline to ensure the full dose is delivered.
-
-
Uptake Phase:
-
Escort the patient to a quiet waiting area.
-
Instruct the patient to rest for 45-60 minutes.
-
-
Patient Positioning and CT Scan:
-
Ask the patient to void immediately before the scan.
-
Position the patient on the PET/CT scanner couch, typically in a supine position with arms raised above the head if tolerable.
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
-
PET Scan Acquisition:
-
Immediately following the CT scan, begin the PET acquisition.
-
The scan is typically performed from the mid-thigh to the base of the skull.
-
Acquisition time per bed position is typically 2-4 minutes.
-
-
Post-Scan Procedure:
-
Assist the patient off the scanner.
-
Remove the intravenous cannula.
-
Advise the patient to continue drinking fluids throughout the day to help clear the remaining radioactivity from their body.
-
Provide any necessary post-procedure instructions, such as minimizing close contact with pregnant women and young children for a few hours.
-
Visualizations
Diagram 1: Patient Preparation Workflow for ⁶⁸Ga-NOTA-AE105 PET/CT
Caption: Workflow for patient preparation and imaging with ⁶⁸Ga-NOTA-AE105.
References
image acquisition and reconstruction parameters for ⁶⁸Ga-NOTA-AE105 PET
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the image acquisition and reconstruction parameters for Positron Emission Tomography (PET) imaging using the novel radioligand ⁶⁸Ga-NOTA-AE105, which targets the urokinase-type plasminogen activator receptor (uPAR). The information is compiled from preclinical and clinical studies to guide researchers in designing and implementing imaging protocols.
Introduction to ⁶⁸Ga-NOTA-AE105 and uPAR Targeting
The urokinase-type plasminogen activator receptor (uPAR) is a key protein involved in cancer cell invasion and metastasis.[1] Its overexpression is a biomarker for aggressiveness in various cancers, including prostate, breast, and bladder cancer.[2][3] ⁶⁸Ga-NOTA-AE105 is a PET radioligand developed to non-invasively image uPAR expression, offering potential for diagnosis, prognostication, and patient stratification for uPAR-targeted therapies.[1][4] The AE105 peptide component of the radioligand binds with high affinity to uPAR.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the uPAR signaling pathway's role in cancer progression and a general workflow for a ⁶⁸Ga-NOTA-AE105 PET imaging study.
Caption: High-level overview of the uPAR signaling pathway in cancer.
Caption: General experimental workflow for a clinical ⁶⁸Ga-NOTA-AE105 PET study.
Experimental Protocols
Patient Preparation and Tracer Administration
-
Patient Selection: Patients diagnosed with cancers known to overexpress uPAR, such as prostate, breast, bladder, glioma, and neuroendocrine tumors, are suitable candidates.
-
Informed Consent: All participants must provide written informed consent before inclusion in a study.
-
Radiotracer Synthesis: ⁶⁸Ga-NOTA-AE105 is synthesized as previously described in the literature.
-
Injected Dose: A typical intravenous dose of approximately 200 MBq of ⁶⁸Ga-NOTA-AE105 is administered. The median injected activity can range from 142 to 228 MBq. The effective dose is approximately 0.015 mSv/MBq, resulting in a radiation burden of about 3 mSv for a 200 MBq dose.
-
Uptake Time: PET scans are typically initiated 20 minutes after the intravenous administration of the tracer. Dynamic scans may be performed, starting at the time of injection and continuing for up to 60 minutes. First-in-human studies have also performed serial scans at 10 minutes, 1 hour, and 2 hours post-injection to assess biodistribution and dosimetry.
PET Image Acquisition
PET imaging can be performed on integrated PET/CT or PET/MRI systems.
-
PET/CT Acquisition:
-
Scanner: Biograph mCT (Siemens) or similar.
-
Scan Range: Whole-body scans are typically acquired from the mid-femur to the vertex of the skull.
-
Acquisition Mode: 3-dimensional mode.
-
Acquisition Time: Approximately 4 minutes per bed position.
-
-
PET/MRI Acquisition:
-
Scanner: Biograph mMR (Siemens) or similar.
-
Scan Duration: Dynamic scans for 60 minutes or static scans acquired over specific time frames (e.g., 20-40 minutes post-injection).
-
Image Reconstruction Parameters
-
Reconstruction Algorithm: Iterative reconstruction algorithms such as 3-dimensional ordinary Poisson ordered-subset expectation-maximization (3D-OP-OSEM) are commonly used.
-
Corrections: Attenuation and scatter correction are applied. For PET/MRI, a pseudo-CT generated from MRI sequences (e.g., UTE) can be used for attenuation correction.
-
Iterations and Subsets: Typical parameters are 2 iterations and 21 subsets. Another protocol used 4 iterations and 21 subsets.
-
Filter: A Gaussian filter (e.g., 2 mm or 3.5 mm) is often applied post-reconstruction.
-
Additional Features: Point-spread function and time-of-flight information may be included in the reconstruction process to improve image quality.
Quantitative Data Summary
The following tables summarize key quantitative parameters from clinical studies of ⁶⁸Ga-NOTA-AE105 PET.
Table 1: Radiotracer Administration and Dosimetry
| Parameter | Value | Reference |
| Median Injected Dose | ~200 MBq (range: 142-228 MBq) | |
| Median Injected Mass | 17.2 µg (range: 8.7-39.8 µg) | |
| Effective Dose | 0.015 mSv/MBq | |
| Radiation Burden (at 200 MBq) | ~3 mSv |
Table 2: PET Image Acquisition Parameters
| Parameter | PET/CT | PET/MRI | Reference |
| Scanner | Biograph mCT | Biograph mMR | |
| Uptake Time | 20 min (static) or 10, 60, 120 min (serial) | 0-60 min (dynamic) or 20-40 min (static) | |
| Scan Range | Mid-femur to vertex | Brain or Whole-body | |
| Acquisition Time/Bed | 4 min | N/A (dynamic) |
Table 3: PET Image Reconstruction Parameters
| Parameter | Setting 1 | Setting 2 | Reference |
| Algorithm | 3D-OP-OSEM | 3D-OP-OSEM | |
| Iterations | 2 | 4 | |
| Subsets | 21 | 21 | |
| Gaussian Filter | 2 mm | 3.5 mm | |
| Corrections | Attenuation, Scatter, PSF, ToF | Attenuation (pseudo-CT), Scatter |
Safety and Stability
No adverse events or clinically detectable pharmacologic effects have been reported in first-in-human studies of ⁶⁸Ga-NOTA-AE105. The radioligand demonstrates good in vivo stability and is cleared from tissues primarily through renal excretion.
Conclusion
⁶⁸Ga-NOTA-AE105 PET is a promising and safe imaging modality for the non-invasive assessment of uPAR expression in various cancers. The protocols outlined in these notes, derived from published clinical trials, provide a solid foundation for researchers and clinicians to implement this imaging technique. Standardization of acquisition and reconstruction parameters is crucial for ensuring the comparability of results across different studies and institutions.
References
- 1. Urokinase Plasminogen Activator Receptor-PET with 68Ga-NOTA-AE105: First Clinical Experience with a Novel PET Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Dosimetry, and Tumor Detection Ability of 68Ga-NOTA-AE105: First-in-Human Study of a Novel Radioligand for uPAR PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Facebook [cancer.gov]
Application Notes and Protocols for Monitoring Anti-Cancer Therapy Response Using ⁶⁸Ga-NOTA-AE105
For Researchers, Scientists, and Drug Development Professionals
Introduction
The urokinase-type plasminogen activator receptor (uPAR) is a key protein involved in cancer progression, invasion, and metastasis.[1][2] Its overexpression in many solid tumors is correlated with poor patient outcomes, making it an attractive target for both imaging and therapy.[1][3] ⁶⁸Ga-NOTA-AE105 is a PET radioligand that targets uPAR with high affinity, enabling non-invasive visualization and quantification of uPAR expression.[4] This document provides detailed application notes and protocols for utilizing ⁶⁸Ga-NOTA-AE105 PET/CT in monitoring the response of tumors to anti-cancer therapies. The "theranostic" potential of this approach lies in its ability to be paired with uPAR-targeted radionuclide therapies, such as with ¹⁷⁷Lu-DOTA-AE105.
Principle of uPAR-Targeted Imaging in Therapy Response
The fundamental principle is that effective anti-cancer therapy should lead to a reduction in tumor aggressiveness, which in turn may be associated with a decrease in uPAR expression. By performing ⁶⁸Ga-NOTA-AE105 PET scans before and after a therapeutic intervention, it is possible to quantify changes in tracer uptake within the tumor. A significant decrease in uptake can be indicative of a positive treatment response, potentially earlier than changes in tumor size are detectable by conventional anatomical imaging.
Signaling Pathway
The uPA/uPAR system is central to the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. Binding of urokinase-type plasminogen activator (uPA) to its receptor, uPAR, initiates a proteolytic cascade. Furthermore, uPAR interacts with various transmembrane proteins to activate intracellular signaling pathways that regulate cell proliferation, survival, migration, and invasion.
Application: Monitoring Response to Radium-223 Therapy in Prostate Cancer
A prospective phase II study demonstrated the utility of ⁶⁸Ga-NOTA-AE105 PET/CT for response assessment in patients with metastatic castration-resistant prostate cancer (mCRPC) undergoing Radium-223 dichloride (²²³RaCl₂) therapy.
Experimental Workflow
The workflow for monitoring therapy response involves imaging at baseline and at a specified time point during or after therapy to assess changes in uPAR expression.
Quantitative Data
The following table summarizes the quantitative parameters and findings from the study on mCRPC patients treated with Radium-223.
| Parameter | Value |
| Patient Cohort | Metastatic Castration-Resistant Prostate Cancer (mCRPC) |
| Intervention | Radium-223 dichloride (²²³RaCl₂) therapy |
| Imaging Agent | ⁶⁸Ga-NOTA-AE105 |
| Injected Activity | Median 201 MBq (range: 142-228 MBq) |
| Imaging Timepoints | Baseline (before therapy) and after two cycles of ²²³RaCl₂ |
| Key Metric | Standardized Uptake Value (SUVmax) in bone metastases |
| Index Lesion Definition | The bone metastasis with the highest SUVmax at baseline |
| Response Assessment | Change in SUVmax of the index lesion |
Note: While the study established the feasibility of this approach, it did not find a significant correlation between the change in uPAR PET uptake and overall survival in this specific patient cohort. However, it lays the groundwork for applying this methodology to other therapies.
Preclinical Evidence for Therapy Monitoring
Preclinical studies provide strong support for the theranostic use of uPAR-targeted agents.
-
Chemotherapy: In a preclinical model, the uptake of a similar uPAR-targeting PET probe (⁶⁴Cu-DOTA-AE105) in primary tumors was found to correlate with the efficacy of 5-fluorouracil-based chemotherapy.
-
Radionuclide Therapy: Preclinical studies using ¹⁷⁷Lu-DOTA-AE105, the therapeutic counterpart to ⁶⁸Ga-NOTA-AE105, have shown significant reduction in tumor size and inhibition of metastasis in colorectal and prostate cancer models. This highlights the potential of using ⁶⁸Ga-NOTA-AE105 PET to select patients for and monitor the response to uPAR-targeted radionuclide therapy.
Protocols
Protocol 1: ⁶⁸Ga-NOTA-AE105 PET/CT Imaging for Clinical Trials
This protocol is a generalized procedure based on published phase I and II clinical trials.
-
Patient Preparation:
-
No specific dietary restrictions are required.
-
Patients should be well-hydrated.
-
Obtain written informed consent.
-
-
Radioligand Administration:
-
Administer a single intravenous dose of approximately 200 MBq of ⁶⁸Ga-NOTA-AE105. The injected mass of the peptide should be recorded.
-
Record the exact dose and time of injection.
-
-
Image Acquisition:
-
PET/CT scans are typically performed 20 minutes post-injection. In some protocols, serial imaging at multiple time points (e.g., 10 min, 1 hour, 2 hours) may be performed for dosimetry calculations.
-
Acquire whole-body PET scans (e.g., mid-thigh to vertex of the skull).
-
A low-dose CT scan should be acquired for attenuation correction and anatomical localization.
-
-
Image Analysis:
-
Reconstruct PET images using standard algorithms.
-
Draw volumes of interest (VOIs) over tumor lesions identified on the images.
-
Calculate semi-quantitative uptake values, such as the maximum Standardized Uptake Value (SUVmax).
-
For therapy monitoring, compare SUVmax values from baseline and follow-up scans in the same target lesions.
-
Protocol 2: In Vivo Tumor Model Imaging (Preclinical)
This protocol is based on preclinical studies with uPAR-targeting radiotracers.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude mice) bearing human tumor xenografts with known uPAR expression (e.g., U87MG glioblastoma cells as a positive control).
-
-
Radiotracer Administration:
-
Administer ⁶⁸Ga-NOTA-AE105 (typically 5-10 MBq) via tail vein injection.
-
-
Small Animal PET/CT Imaging:
-
Anesthetize the mice and maintain their body temperature.
-
Acquire dynamic or static PET scans at various time points post-injection (e.g., 30, 60, 120 minutes).
-
Perform a CT scan for anatomical reference.
-
-
Data Analysis:
-
Reconstruct images and draw regions of interest (ROIs) over the tumor and reference organs (e.g., muscle, blood pool).
-
Calculate tracer uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
To demonstrate specificity, a blocking study can be performed by co-injecting an excess of non-radiolabeled AE105.
-
-
Biodistribution (Optional):
-
At the end of the imaging session, euthanize the animals.
-
Excise tumors and major organs, weigh them, and measure their radioactivity using a gamma counter to confirm the imaging data.
-
Conclusion
⁶⁸Ga-NOTA-AE105 PET imaging is a promising non-invasive tool for quantifying uPAR expression in tumors. Its application in monitoring anti-cancer therapy is an area of active research with significant potential. The provided protocols and data serve as a guide for researchers and clinicians aiming to incorporate this advanced imaging technique into their studies to better understand treatment efficacy and ultimately, to personalize cancer therapy.
References
- 1. Urokinase Plasminogen Activator Receptor (uPAR) Targeted Nuclear Imaging and Radionuclide Therapy [thno.org]
- 2. mdpi.com [mdpi.com]
- 3. Prospective Phase II Trial of Prognostication by 68Ga-NOTA-AE105 uPAR PET in Patients with Neuroendocrine Neoplasms: Implications for uPAR-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of ⁶⁸Ga-NOTA-AE105 in Neuroendocrine Tumor Imaging: A Detailed Guide for Researchers and Drug Development Professionals
Introduction
The imaging of neuroendocrine tumors (NETs) has been significantly advanced by the development of targeted radiopharmaceuticals. While somatostatin receptor (SSTR) based imaging agents, such as ⁶⁸Ga-DOTATATE, are the current standard, there is a clinical need for alternative or complementary imaging biomarkers, particularly for aggressive or SSTR-negative tumors. The urokinase plasminogen activator receptor (uPAR) has emerged as a promising target due to its overexpression in various cancers, including neuroendocrine neoplasms, and its association with tumor invasion, metastasis, and a poor prognosis.[1][2] This document provides detailed application notes and protocols for the use of ⁶⁸Ga-NOTA-AE105, a positron emission tomography (PET) radiotracer that targets uPAR, in the context of neuroendocrine tumor imaging.
Mechanism of Action and Signaling Pathway
⁶⁸Ga-NOTA-AE105 is a radiolabeled peptide antagonist that binds with high affinity to uPAR.[1] The peptide component, AE105, is a 9-mer peptide that specifically targets human uPAR.[3] It is conjugated to the chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) for stable complexation with the positron-emitting radionuclide gallium-68 (⁶⁸Ga).[3]
The uPA/uPAR system is a key player in extracellular matrix remodeling. uPAR is a glycosylphosphatidylinositol (GPI)-anchored protein on the cell surface that binds its ligand, the serine protease urokinase-type plasminogen activator (uPA). This binding localizes the proteolytic activity of uPA, leading to the conversion of plasminogen to plasmin. Plasmin, in turn, can degrade components of the extracellular matrix and activate matrix metalloproteinases (MMPs), facilitating tumor cell invasion and metastasis. Beyond its role in proteolysis, the uPA/uPAR system is also involved in cell signaling pathways that regulate cell adhesion, migration, proliferation, and survival. Elevated uPAR expression has been correlated with increased tumor aggressiveness and is considered a negative prognostic marker in several cancers.
Figure 1: Simplified uPAR signaling pathway and the binding of ⁶⁸Ga-NOTA-AE105.
Quantitative Data Summary
The following tables summarize the key quantitative data for ⁶⁸Ga-NOTA-AE105 from preclinical and clinical studies.
Table 1: In Vitro Binding Affinity
| Compound | Target | Assay Method | IC₅₀ (nM) | K_d (nM) | Reference(s) |
| AE105 | Human uPAR | Surface Plasmon Resonance | 14.1 | 0.4 | |
| NOTA-AE105 | Human uPAR | Surface Plasmon Resonance | 24.5 | N/A | |
| ¹⁹F-AlF-NOTA-AE105 | Human uPAR | Surface Plasmon Resonance | 21.0 | N/A | |
| [¹⁷⁷Lu]Lu-DOTA-AE105 | Human uPAR | Saturation Binding Assay | N/A | 20 ± 1 |
Table 2: Preclinical Biodistribution of uPAR-targeting Tracers (%ID/g)
| Organ | [¹⁷⁷Lu]Lu-DOTA-AE105 (4h p.i.) | [¹⁷⁷Lu]Lu-uPAR-02 (4h p.i.) |
| Blood | <0.1 | 12-16 |
| HEK-uPAR Xenograft | 0.87 ± 0.05 | 3.6 - 11 |
Note: Data is from a study using Lu-177 labeled AE105 derivatives in mice bearing uPAR-transfected human embryonic kidney (HEK-uPAR) cell xenografts, as specific biodistribution data for ⁶⁸Ga-NOTA-AE105 in a NET model was not available. This data illustrates the general pharmacokinetic properties of AE105-based radiotracers.
Table 3: Clinical Study Parameters for ⁶⁸Ga-NOTA-AE105 PET/CT in Neuroendocrine Neoplasms
| Parameter | Value | Reference(s) |
| Study Phase | II | |
| Number of Patients | 96 with evaluable lesions | |
| Injected Activity | ~200 MBq | |
| Uptake Time | 20 minutes | |
| uPAR-Positive Lesion Criteria | Lesion SUVmax / Liver SUVmean ≥ 2 | |
| uPAR-Positive Lesions (All Grades) | 68% | |
| uPAR-Positive Lesions (Grade 3) | 75% | |
| Effective Dose | 0.015 mSv/MBq |
Experimental Protocols
Radiolabeling of this compound with ⁶⁸Ga
A detailed, step-by-step protocol for the radiolabeling of this compound with ⁶⁸Ga is crucial for reproducible results. While specific publications detailing the exact procedure for the clinical trials were not fully available, a general protocol based on common ⁶⁸Ga-labeling techniques for DOTA/NOTA-conjugated peptides is provided below. Researchers should optimize these parameters for their specific setup.
References
- 1. Targeted imaging of uPAR expression in vivo with cyclic AE105 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the Urokinase-Type Plasminogen Activator Receptor (uPAR) in Human Diseases With a View to Non-invasive Imaging and Therapeutic Intervention [frontiersin.org]
- 3. Urokinase Plasminogen Activator Receptor (uPAR) Targeted Nuclear Imaging and Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ⁶⁸Ga-NOTA-AE105 PET/MRI for Primary Glioma Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary gliomas, particularly glioblastoma, are characterized by aggressive invasion into surrounding brain tissue, posing significant challenges for diagnosis, treatment planning, and surveillance. The urokinase-type plasminogen activator receptor (uPAR) is a key protein involved in cancer cell invasion, proliferation, and angiogenesis and is overexpressed in gliomas, correlating with tumor aggressiveness and poor prognosis.[1][2] ⁶⁸Ga-NOTA-AE105 is a positron emission tomography (PET) radiotracer that targets uPAR with high affinity, enabling non-invasive visualization and quantification of uPAR expression.[1][2][3] When combined with the superior soft-tissue contrast of Magnetic Resonance Imaging (MRI), ⁶⁸Ga-NOTA-AE105 PET/MRI emerges as a powerful tool for the comprehensive assessment of primary gliomas.
These application notes provide a summary of the quantitative data, detailed experimental protocols for preclinical and clinical research, and a visual representation of the underlying biological and experimental workflows.
Data Presentation
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize key quantitative findings from studies assessing ⁶⁸Ga-NOTA-AE105 PET imaging in primary glioma.
Table 1: Clinical Trial Data for ⁶⁸Ga-NOTA-AE105 PET/MRI in Primary Glioma Patients
| Parameter | Value | Reference |
| Patient Population | ||
| Number of Patients | 24 | |
| WHO Grade 4 Glioma | 67% (16/24) | |
| WHO Grade 3 Glioma | 25% (6/24) | |
| WHO Grade 2 Glioma | 8% (2/24) | |
| Tracer Administration | ||
| Injected Activity (Median) | 202 MBq | |
| Injected Activity (Range) | 83–222 MBq | |
| PET Imaging Results | ||
| uPAR-Positive Lesions | 67% of all patients; 94% of Grade 4 | |
| Definition of uPAR-Positive | Tumor SUVmax / Normal Brain SUVmean ≥ 2.0 | |
| Prognostic Value | ||
| Overall Survival (OS) Hazard Ratio (High vs. Low uPAR) | 14.3 (95% CI, 1.8-112.3) | |
| Progression-Free Survival (PFS) Hazard Ratio (High vs. Low uPAR) | 26.5 (95% CI, 3.3–214.0) | |
| OS Hazard Ratio (uPAR as continuous variable) | 2.7 (95% CI, 1.5–4.8) | |
| PFS Hazard Ratio (uPAR as continuous variable) | 2.5 (95% CI, 1.5–4.2) |
Table 2: Preclinical Data for uPAR PET Imaging in Orthotopic Glioblastoma Models
| Tracer | Tumor Uptake (%ID/g) | Background Brain Uptake (%ID/g) | Tumor-to-Background Ratio |
| ⁶⁸Ga-NOTA-AE105 | 0.4 ± 0.1 | 0.05 ± 0.01 | 7.6 ± 2.1 |
| ⁶⁴Cu-NOTA-AE105 | 1.2 ± 0.4 | 0.11 ± 0.02 | 10.6 ± 2.3 |
| ¹⁸F-FET | 3.5 ± 0.8 | 1.9 ± 0.1 | 1.8 ± 0.3 |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.
Experimental Protocols
Radiolabeling of NOTA-AE105 with Gallium-68
This protocol describes a manual method for the radiolabeling of this compound with ⁶⁸Ga, adapted from established procedures for NOTA-conjugated peptides.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
This compound peptide precursor
-
Sterile 0.1 M HCl for generator elution
-
Sodium acetate buffer (2.5 M), sterile
-
Sterile water for injection
-
Heating block or water bath
-
Sep-Pak C18 light cartridge
-
Ethanol (absolute, sterile filtered)
-
Saline (0.9% NaCl, sterile)
-
Reaction vial (sterile, pyrogen-free)
-
Quality control system (e.g., radio-TLC or radio-HPLC)
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of sterile 0.1 M HCl according to the manufacturer's instructions.
-
Buffering: In a sterile reaction vial, add the required volume of sodium acetate buffer to the ⁶⁸Ga eluate to adjust the pH to 4.0-4.5.
-
Addition of Peptide: Add the this compound precursor (typically 10-20 µg) to the buffered ⁶⁸Ga solution.
-
Incubation: Gently mix the reaction solution and incubate at 95°C for 10 minutes in a heating block or water bath. For some NOTA-conjugates, labeling at room temperature for 10-15 minutes may also be efficient.
-
Purification:
-
Pre-condition a Sep-Pak C18 cartridge with 5 mL of ethanol followed by 10 mL of sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 10 mL of sterile water to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-NOTA-AE105 with 0.5-1.0 mL of ethanol.
-
Dilute the final product with sterile saline to a final ethanol concentration of <10% (v/v).
-
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC or radio-HPLC. The radiochemical purity should be >95%.
-
Perform a sterile filtration of the final product through a 0.22 µm filter into a sterile vial.
-
Measure the final activity and calculate the radiochemical yield.
-
Preclinical Assessment in an Orthotopic Glioblastoma Xenograft Model
This protocol outlines the establishment of a glioma model in mice and subsequent PET/MRI imaging.
Materials:
-
Human glioblastoma cell line (e.g., U87MG, or a patient-derived cell line)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cell culture medium and reagents
-
Stereotactic injection apparatus
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/MRI scanner
-
⁶⁸Ga-NOTA-AE105 radiotracer
Procedure:
-
Cell Culture: Culture the glioblastoma cells under standard conditions. Harvest and resuspend the cells in a sterile buffer (e.g., PBS) at a concentration of 1 x 10⁵ cells/µL.
-
Orthotopic Implantation:
-
Anesthetize the mouse.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull at the desired coordinates for intracerebral injection (e.g., into the striatum).
-
Slowly inject 2-5 µL of the cell suspension into the brain parenchyma.
-
Withdraw the needle slowly and suture the incision.
-
Monitor the animal's recovery.
-
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (if cells are engineered to express luciferase) or by MRI. Tumors are typically ready for imaging studies 2-4 weeks post-implantation.
-
PET/MRI Imaging:
-
Anesthetize the tumor-bearing mouse.
-
Administer 5-10 MBq of ⁶⁸Ga-NOTA-AE105 via tail vein injection.
-
Perform a dynamic PET scan for 60 minutes, followed by a T2-weighted and contrast-enhanced T1-weighted MRI scan for anatomical co-registration.
-
-
Image Analysis:
-
Reconstruct the PET and MRI images.
-
Draw regions of interest (ROIs) over the tumor (identified on MRI) and a contralateral background region.
-
Calculate tracer uptake as the percentage of injected dose per gram of tissue (%ID/g) and determine the tumor-to-background ratio.
-
-
Ex Vivo Validation (Optional):
-
After the final imaging session, euthanize the mouse and carefully extract the brain.
-
Perform autoradiography on brain slices to visualize the microscopic distribution of the radiotracer.
-
Conduct immunohistochemistry on adjacent slices to confirm uPAR expression in the tumor tissue.
-
Clinical PET/MRI Protocol for Primary Glioma Assessment
This protocol is based on the methodology of a prospective phase II clinical trial.
Patient Preparation:
-
No specific patient preparation such as fasting is required.
-
Ensure the patient is well-hydrated.
-
Obtain written informed consent.
Radiotracer Administration:
-
Administer approximately 200 MBq (range: 83–222 MBq) of ⁶⁸Ga-NOTA-AE105 as an intravenous bolus injection.
PET/MRI Acquisition:
-
Scanner: Integrated PET/MRI system.
-
Scan Initiation: Immediately after tracer injection.
-
Scan Duration: Perform a dynamic 60-minute PET scan over the brain.
-
MRI Sequences: The MRI protocol should include:
-
3D T1-weighted sequence pre- and post-gadolinium contrast.
-
T2-weighted FLAIR sequence.
-
Diffusion-Weighted Imaging (DWI).
-
-
PET Reconstruction: Reconstruct the dynamic PET data into multiple time frames. A static image from 20-40 minutes post-injection is typically used for quantitative analysis.
Image Analysis:
-
Tumor Delineation: Identify the tumor on the contrast-enhanced T1-weighted or T2-FLAIR MRI images.
-
SUVmax Measurement: Draw a region of interest (ROI) over the tumor on the PET images (co-registered with MRI) and determine the maximum Standardized Uptake Value (SUVmax).
-
Background Measurement: Draw a large ROI in a region of normal-appearing brain tissue on the contralateral hemisphere to determine the mean SUV (SUVmean).
-
Tumor-to-Background Ratio (TBR): Calculate the TBR as:
-
TBR = Tumor SUVmax / Normal Brain SUVmean
-
-
Interpretation: A lesion is considered uPAR-positive if the TBR is ≥ 2.0.
Visualizations
uPAR Signaling Pathway in Glioma
// Nodes uPA [label="uPA", fillcolor="#FBBC05", fontcolor="#202124"]; uPAR [label="uPAR", fillcolor="#FBBC05", fontcolor="#202124"]; Integrins [label="Integrins", fillcolor="#FBBC05", fontcolor="#202124"]; Plasminogen [label="Plasminogen", fillcolor="#F1F3F4", fontcolor="#202124"]; Plasmin [label="Plasmin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ECM [label="Extracellular Matrix (ECM)", fillcolor="#F1F3F4", fontcolor="#202124"]; MMPs [label="MMPs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAK_Src [label="FAK/Src Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGF [label="VEGF", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Processes Invasion [label="Cell Invasion &\nMigration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ECM_Degradation [label="ECM Degradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges uPA -> uPAR [label=" binds"]; uPAR -> Plasminogen [label=" converts"]; Plasminogen -> Plasmin [style=dashed]; Plasmin -> ECM [label=" degrades"]; Plasmin -> MMPs [label=" activates"]; MMPs -> ECM [label=" degrades"]; uPAR -> Integrins [label=" interacts with"]; Integrins -> FAK_Src; FAK_Src -> Invasion; FAK_Src -> Proliferation; uPAR -> VEGF [label=" induces"]; VEGF -> Angiogenesis; ECM -> ECM_Degradation [style=invis]; } dot
uPAR signaling cascade in glioma progression.
Experimental Workflow for Preclinical Assessment
// Edges Cell_Culture -> Animal_Model; Animal_Model -> Tracer_Injection; Tracer_Prep -> Tracer_Injection; Tracer_Injection -> PET_MRI; PET_MRI -> Image_Analysis; Image_Analysis -> Ex_Vivo; } dot
Preclinical workflow for ⁶⁸Ga-NOTA-AE105 PET/MRI.
Logical Workflow for Clinical Glioma Assessment
// Nodes Patient [label="Patient with\nSuspected Primary Glioma", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PET_MRI [label="⁶⁸Ga-NOTA-AE105 PET/MRI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Image_Analysis [label="Image Analysis\n(SUVmax, TBR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; uPAR_Status [label="uPAR Status\n(Positive / Negative)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prognosis [label="Prognostication\n(Risk Stratification for OS/PFS)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment [label="Treatment Planning\n(e.g., Biopsy Guidance,\nConsideration for uPAR-targeted therapy)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Treatment Monitoring\n& Recurrence Assessment", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Patient -> PET_MRI; PET_MRI -> Image_Analysis; Image_Analysis -> uPAR_Status; uPAR_Status -> Prognosis; uPAR_Status -> Treatment; Treatment -> Monitoring; } dot
Clinical workflow for glioma assessment.
References
- 1. Preparation of ⁶⁸Ga-labelled DOTA-peptides using a manual labelling approach for small-animal PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and evaluation of a 68Ga-labeled RGD-containing octapeptide for noninvasive imaging of angiogenesis: biodistribution in non-human primate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
Application Notes and Protocols for Theranostic Applications of uPAR-Targeting Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The urokinase-type plasminogen activator receptor (uPAR) is a key player in the tumor microenvironment, deeply involved in processes of invasion and metastasis.[1][2] As a glycosylphosphatidylinositol (GPI)-anchored protein, uPAR's expression is low in most healthy tissues but significantly upregulated in numerous aggressive cancers, including breast, prostate, colorectal, and bladder cancer.[3][4][5] This differential expression, coupled with its role in cancer progression, makes uPAR an exceptional target for the development of theranostic agents—compounds that unite diagnostic imaging and targeted radionuclide therapy on a single molecular platform.
uPAR-targeted theranostics employ a specific ligand, typically a peptide or antibody, which is chelated and labeled with a radionuclide. By switching the radionuclide, the same ligand can be used for either diagnostic imaging (with a positron or gamma emitter) or for therapy (with a beta or alpha emitter). This approach allows for pre-therapeutic patient stratification through imaging, ensuring that only patients with sufficient target expression receive the targeted therapy, thereby personalizing cancer treatment.
This document provides a detailed overview of the applications, quantitative data, and experimental protocols for uPAR-targeting radiopharmaceuticals.
Application Notes
Diagnostic Imaging with uPAR-Targeting Radiopharmaceuticals
Non-invasive imaging of uPAR expression provides critical information about tumor aggressiveness, metastatic potential, and prognosis. Positron Emission Tomography (PET) is the primary modality for this purpose, offering high sensitivity and quantitative assessment of radiotracer uptake.
-
Key Ligands: The most extensively studied uPAR-targeting ligand is the 9-mer peptide AE105 and its derivatives. AE105 is conjugated with a chelator, most commonly DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to enable stable radiolabeling.
-
Radionuclides for PET Imaging:
-
Copper-64 (⁶⁴Cu): With a half-life of 12.7 hours, ⁶⁴Cu is well-suited for peptide-based imaging, allowing for scans at later time points (e.g., 24 hours post-injection) to achieve high tumor-to-background contrast. 64Cu-DOTA-AE105 is the most prominent uPAR PET tracer and has been evaluated in first-in-human clinical trials.
-
Gallium-68 (⁶⁸Ga): Its short half-life (68 minutes) and generator-based availability make it convenient for clinical PET imaging.
-
Zirconium-89 (⁸⁹Zr): With a long half-life of 78.4 hours, ⁸⁹Zr is ideal for labeling antibodies, such as the anti-uPAR antibody MNPR-101, allowing for imaging at several days post-injection when optimal tumor accumulation is achieved.
-
-
Clinical Significance: uPAR PET imaging can identify primary tumors and metastatic lesions. High uptake of uPAR-targeted tracers has been observed in prostate, bladder, and breast cancer patients, and this uptake correlates with the aggressiveness of the disease. This allows for improved cancer staging and risk stratification.
Radionuclide Therapy with uPAR-Targeting Radiopharmaceuticals
The therapeutic component of the uPAR theranostic platform involves labeling the targeting ligand with a cytotoxic radionuclide. This approach delivers a high radiation dose directly to cancer cells expressing uPAR, while minimizing damage to healthy tissues.
-
Key Ligands: DOTA-conjugated AE105 is also the leading ligand for therapeutic applications. Efforts are ongoing to improve its pharmacokinetic properties, for instance, by adding an albumin-binding entity to prolong its circulation time and enhance tumor uptake.
-
Radionuclides for Therapy:
-
Lutetium-177 (¹⁷⁷Lu): As a β⁻-emitter with a half-life of 6.7 days, ¹⁷⁷Lu is a well-established therapeutic radionuclide. 177Lu-DOTA-AE105 has demonstrated significant therapeutic efficacy in preclinical models of colorectal and prostate cancer, reducing tumor growth and inhibiting metastasis.
-
Bismuth-213 (²¹³Bi) & Actinium-225 (²²⁵Ac): These are α-emitters. Alpha particles have a short range and high linear energy transfer, making them extremely potent for killing cancer cells, including micrometastases. Preclinical studies have explored their use with uPAR-targeting ligands.
-
-
Therapeutic Efficacy: Preclinical studies have shown that uPAR-targeted radionuclide therapy can lead to a significant reduction in tumor size and the number of metastatic lesions. For example, treatment with 177Lu-DOTA-AE105 resulted in a longer metastatic-free survival in a mouse model of prostate cancer. This sets the stage for future clinical translation of uPAR-targeted therapies.
Data Presentation
Table 1: Binding Affinities of Selected uPAR-Targeting Radiopharmaceuticals
| Compound | Targeting Moiety | Binding Affinity (K D or IC₅₀) | Cell Line / Method | Reference(s) |
| AE105 | Peptide | K D ≈ 0.4 nM | Human uPAR | |
| [177Lu]Lu-DOTA-AE105 | Peptide | K D = 20 ± 1 nM | HEK-uPAR cells | |
| [177Lu]Lu-uPAR-05 | Peptide (with albumin binder) | K D = 10 ± 5 nM | HEK-uPAR cells | |
| IRDye800CW-AE344 | Peptide | IC₅₀ = 20 ± 2.0 nM | Surface Plasmon Resonance | |
| MNPR-101-DFO | Antibody | High Affinity (not quantified) | uPAR-expressing cells |
Table 2: Preclinical In Vivo Tumor Uptake of uPAR-Targeting Radiopharmaceuticals
| Radiopharmaceutical | Tumor Model (Cell Line) | Uptake (%ID/g ± SD) | Time Post-Injection (p.i.) | Reference(s) |
| 64Cu-DOTA-AE105 | Glioblastoma (U87MG) | 10.8 ± 1.5 | 4.5 h | |
| 64Cu-DOTA-AE105 | Breast (MDA-MB-435, uPAR-neg) | 1.2 ± 0.6 | 4.5 h | |
| 64Cu-CB-TE2A-AE105 | Glioblastoma (U87MG) | 3.5 ± 0.8 | 1 h | |
| 89Zr-Df-ATN-291 | Glioblastoma (U87MG) | > 20 | 120 h | |
| 89Zr-Df-ATN-291 | Prostate (LNCaP, uPA-low) | < 10 | 120 h | |
| [177Lu]Lu-DOTA-AE105 | Colorectal (HT-29) | ~2.5 | 4 h | |
| [177Lu]Lu-uPAR-11 | HEK-uPAR | ~16 | 4 h |
%ID/g = percentage of injected dose per gram of tissue.
Table 3: Clinical PET Imaging Data of 64Cu-DOTA-AE105 (1 hour p.i.)
| Cancer Type | N | SUVmean ± SD | SUVmax ± SD | Tumor-to-Muscle Ratio | Reference(s) |
| Prostate | 4 | 2.65 ± 0.38 | 9.59 ± 2.06 | 15.22 | |
| Urothelial | 3 | 2.45 ± 2.0 | 4.56 ± 1.99 | 11.90 | |
| Breast | 3 | 1.24 ± 0.15 | 3.56 ± 0.60 | 8.91 |
SUV = Standardized Uptake Value.
Mandatory Visualizations
Caption: uPAR signaling cascade promoting cancer progression.
References
Troubleshooting & Optimization
Technical Support Center: ⁶⁸Ga-NOTA-AE105 Radiochemical Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the radiochemical purity (RCP) of ⁶⁸Ga-NOTA-AE105.
Troubleshooting Guide
This guide addresses common issues encountered during the radiolabeling of NOTA-AE105 with Gallium-68.
Issue 1: Low Radiochemical Yield (<95%)
Question: My radiochemical yield for ⁶⁸Ga-NOTA-AE105 is consistently below 95%. What are the potential causes and how can I improve it?
Answer: Low radiochemical yield is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Suboptimal pH: The pH of the reaction mixture is critical for efficient ⁶⁸Ga chelation by the NOTA chelator. The optimal pH for ⁶⁸Ga labeling of NOTA-conjugates is typically in the range of 3.5-4.5.[1]
-
Action: Verify the pH of your ⁶⁸Ga eluate and the final reaction mixture. Use a calibrated pH meter or pH indicator strips. Adjust the pH using a suitable buffer, such as sodium acetate, to bring it within the optimal range.[2]
-
-
Incorrect Precursor Amount: The concentration of the this compound precursor directly impacts the labeling efficiency. Using too little precursor can result in incomplete chelation of ⁶⁸Ga.
-
Action: Optimize the amount of this compound precursor. A range of 5-10 nmol is often a good starting point for NOTA-peptide labeling.[2] Refer to the table below for the reported effect of precursor amount on labeling efficiency.
-
-
Inadequate Reaction Temperature and Time: While some NOTA-conjugates can be labeled at room temperature, heating can often improve the reaction kinetics and overall yield.[3]
-
Action: Incubate the reaction mixture at an elevated temperature, typically between 80°C and 95°C, for 5 to 15 minutes.[2] Be cautious, as prolonged heating at very high temperatures can potentially lead to degradation of the peptide.
-
-
Presence of Metallic Impurities: Contaminating metal ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺) in the ⁶⁸Ga eluate or in the reaction vials can compete with ⁶⁸Ga³⁺ for the NOTA chelator, leading to lower radiochemical yield.
-
Action: Use metal-free labware and reagents. Ensure the ⁶⁸Ga eluate is of high purity. If metallic impurities are suspected, consider pre-purification of the eluate using a cation-exchange cartridge.
-
Summary of Key Radiolabeling Parameters for ⁶⁸Ga-NOTA-Peptides:
| Parameter | Recommended Range | Potential Impact of Deviation |
| pH | 3.5 - 4.5 | Outside this range, formation of colloidal ⁶⁸Ga(OH)₃ can occur at higher pH, and protonation of the chelator can hinder complexation at lower pH. |
| Temperature | 80 - 95 °C | Lower temperatures may result in slower reaction kinetics and incomplete labeling. Higher temperatures could risk peptide degradation. |
| Reaction Time | 5 - 15 minutes | Insufficient time can lead to incomplete reaction. Longer times may not significantly improve yield and could increase radiolysis. |
| Precursor Amount | 5 - 20 nmol | Too low an amount results in free ⁶⁸Ga. Excess precursor may not be problematic for the reaction but requires efficient purification. |
Issue 2: Presence of Colloidal ⁶⁸Ga
Question: My quality control analysis shows a significant peak corresponding to colloidal Gallium-68. How can I prevent its formation?
Answer: The formation of colloidal ⁶⁸Ga, primarily as ⁶⁸Ga(OH)₃, is a common impurity that can significantly impact the quality of the radiopharmaceutical.
Potential Causes & Solutions:
-
High pH: The primary cause of colloidal ⁶⁸Ga formation is a pH above the optimal range for labeling.
-
Action: As mentioned previously, carefully control the pH of the reaction mixture to be within the 3.5-4.5 range.
-
-
Extended Reaction Time or High Temperature: Prolonged heating can sometimes promote the formation of colloids.
-
Action: Optimize the reaction time and temperature to the minimum required for achieving a high radiochemical yield.
-
Issue 3: Inconsistent Results
Question: I am observing significant variability in my radiochemical purity from batch to batch. What could be causing this inconsistency?
Answer: Inconsistent results are often due to subtle variations in experimental conditions.
Potential Causes & Solutions:
-
Inconsistent ⁶⁸Ge/⁶⁸Ga Generator Elution: The quality of the ⁶⁸Ga eluate can vary between elutions, affecting pH and the concentration of metallic impurities.
-
Action: Implement a strict quality control protocol for your generator eluate. This includes regular checks for ⁶⁸Ge breakthrough and metallic impurities.
-
-
Variability in Reagent Preparation: Inconsistent preparation of buffers and precursor solutions can lead to variable results.
-
Action: Use standardized procedures for preparing all reagents. Ensure accurate weighing and dilution of the this compound precursor.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying ⁶⁸Ga-NOTA-AE105 after labeling?
A1: Solid-Phase Extraction (SPE) is the most common and efficient method for purifying ⁶⁸Ga-labeled peptides. A C18 cartridge is typically used to retain the labeled peptide while allowing unreacted ⁶⁸Ga and other hydrophilic impurities to pass through. The purified ⁶⁸Ga-NOTA-AE105 is then eluted with an ethanol/water mixture.
Q2: What are the standard quality control methods for assessing the radiochemical purity of ⁶⁸Ga-NOTA-AE105?
A2: The two primary methods for quality control are:
-
High-Performance Liquid Chromatography (HPLC): A radio-HPLC system with a C18 column provides a detailed analysis of all radioactive species in the sample, allowing for accurate quantification of the radiolabeled peptide, free ⁶⁸Ga, and colloidal ⁶⁸Ga.
-
Thin-Layer Chromatography (TLC): Radio-TLC is a simpler and faster method. Using an appropriate mobile phase, the different radioactive species can be separated based on their polarity.
Q3: How does the amount of this compound precursor affect the labeling efficiency?
A3: The labeling efficiency is highly dependent on the precursor amount. The following table, based on data for ⁶⁸Ga labeling of this compound, illustrates this relationship.
| This compound Precursor Amount (nmol) | Reported Labeling Efficiency (%) |
| 1 | ~75 |
| 2 | >95 |
| 5 | >98 |
| 10 | >98 |
Data adapted from a study on ⁶⁸Ga and ⁶⁴Cu labeling of this compound.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) Purification of ⁶⁸Ga-NOTA-AE105
-
Condition the SPE Cartridge: Pre-condition a C18 Sep-Pak cartridge by passing 5 mL of ethanol followed by 10 mL of sterile water through it.
-
Load the Sample: Load the crude ⁶⁸Ga-NOTA-AE105 reaction mixture onto the conditioned C18 cartridge.
-
Wash the Cartridge: Wash the cartridge with 10 mL of sterile water to remove any unreacted ⁶⁸Ga and other hydrophilic impurities.
-
Elute the Product: Elute the purified ⁶⁸Ga-NOTA-AE105 from the cartridge using a small volume (e.g., 0.5-1 mL) of a 50% ethanol in saline solution.
-
Final Formulation: The eluted product can be further diluted with sterile saline for injection to the desired final concentration and ethanol percentage.
Protocol 2: HPLC Quality Control of ⁶⁸Ga-NOTA-AE105
-
System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 95% Solvent A / 5% Solvent B to 5% Solvent A / 95% Solvent B over 20-30 minutes.
-
Detection: Use a UV detector (at ~220 nm) in series with a radioactivity detector.
-
Analysis: The radiochemical purity is calculated by integrating the area of the peak corresponding to ⁶⁸Ga-NOTA-AE105 and dividing it by the total integrated area of all radioactive peaks.
Visualizations
Caption: Experimental workflow for the synthesis and quality control of ⁶⁸Ga-NOTA-AE105.
Caption: Troubleshooting workflow for low radiochemical purity of ⁶⁸Ga-NOTA-AE105.
References
impact of metallic impurities on NOTA-AE105 radiolabeling
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of metallic impurities on the radiolabeling of NOTA-AE105 with Gallium-68 (⁶⁸Ga).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it radiolabeled?
A1: this compound is a conjugate of the chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and the peptide AE105. It is radiolabeled, typically with Gallium-68 (⁶⁸Ga), for use as a tracer in Positron Emission Tomography (PET) imaging. The AE105 peptide targets the urokinase-type plasminogen activator receptor (uPAR), which is overexpressed in many cancers, making ⁶⁸Ga-NOTA-AE105 a valuable tool for cancer diagnosis and staging.[1][2][3][4][5]
Q2: How do metallic impurities affect the radiolabeling of this compound?
A2: Metallic impurities can significantly reduce the radiochemical yield (RCY) of ⁶⁸Ga-NOTA-AE105. These metal ions compete with ⁶⁸Ga³⁺ for the binding sites on the NOTA chelator. If present in sufficient concentrations, these impurities can saturate the chelator, leaving less NOTA available to bind with the ⁶⁸Ga, thus lowering the efficiency of the radiolabeling process.
Q3: What are the common sources of metallic impurities?
A3: Metallic impurities can be introduced from several sources, including:
-
The ⁶⁸Ge/⁶⁸Ga generator itself, which may leach metallic ions over time.
-
The glassware and reaction vessels used in the synthesis.
-
The reagents and solvents used, if not of sufficiently high purity.
-
The peptide precursor itself, which may contain trace metal contaminants from its synthesis and purification.
Q4: Which metallic impurities are of particular concern for ⁶⁸Ga-NOTA labeling?
A4: Studies on similar chelators have shown that iron (Fe³⁺), aluminum (Al³⁺), native gallium (Ga³⁺), and titanium (Ti⁴⁺) can significantly reduce the radiochemical yield of ⁶⁸Ga labeling. Other divalent cations such as zinc (Zn²⁺), lead (Pb²⁺), nickel (Ni²⁺), and chromium (Cr³⁺) appear to have a lesser effect on some chelators but should still be considered potential contaminants. Generator eluates can also contain traces of Sn⁴⁺.
Troubleshooting Guide
Low Radiochemical Yield (RCY)
Symptom: The radiochemical yield of ⁶⁸Ga-NOTA-AE105 is consistently below the expected range (typically >95%).
Possible Cause: Presence of competing metallic impurities.
Troubleshooting Steps:
-
Analyze ⁶⁸Ga Eluate: Use Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) to quantify the concentration of metallic impurities in your ⁶⁸Ga generator eluate. Compare these levels to the provided table of interfering ions.
-
Generator Maintenance: If high levels of impurities are detected, consult the generator manufacturer's guidelines for maintenance or replacement. The concentration of impurities can vary between different generator types and ages.
-
Use High-Purity Reagents: Ensure all reagents, including water and buffers, are of high purity and are "metal-free" or "trace metal grade."
-
Acid-Wash Glassware: All glassware should be thoroughly washed with a suitable acid (e.g., 10% nitric acid) and rinsed with high-purity water to remove any trace metal contaminants.
-
Purification of Eluate: If impurity levels remain high, consider a pre-purification step for the ⁶⁸Ga eluate using a cation-exchange cartridge to separate ⁶⁸Ga³⁺ from interfering metal ions.
Quantitative Impact of Metallic Impurities
The following table summarizes the impact of various metallic impurities on the radiochemical yield (RCY) of ⁶⁸Ga labeling with a similar chelator (THP). This data provides a strong indication of the potential impact on this compound labeling.
| Metallic Impurity | Concentration Relative to Chelator | Impact on Radiochemical Yield (RCY) | Reference |
| Fe³⁺ | Equimolar | Reduced RCY | |
| Al³⁺ | Equimolar | Reduced RCY | |
| ⁿᵃᵗGa³⁺ | Equimolar | Reduced RCY | |
| Ti⁴⁺ | Equimolar | Reduced RCY | |
| Pb²⁺ | 100-fold Molar Excess | No significant effect | |
| Zn²⁺ | 100-fold Molar Excess | No significant effect | |
| Ni²⁺ | 100-fold Molar Excess | No significant effect | |
| Cr³⁺ | 100-fold Molar Excess | No significant effect |
Note: This data is based on studies with the THP chelator and should be considered indicative for NOTA-based radiolabeling. It is also reported that Fe³⁺, Al³⁺, Zn²⁺, and Sn⁴⁺ can negatively impact ⁶⁸Ga-labeling of NOTA and DOTA peptides.
Experimental Protocols
Standard ⁶⁸Ga-NOTA-AE105 Radiolabeling Protocol
This protocol outlines a general procedure for the manual radiolabeling of this compound with ⁶⁸Ga.
Materials:
-
This compound peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
Sterile, metal-free reaction vial
-
Sodium acetate buffer (1 M, pH 4.0-4.5)
-
Ethanol (for cartridge conditioning)
-
Sterile water (for injection grade)
-
C18 SPE cartridge
-
Heating block or water bath
-
ITLC strips and mobile phase (e.g., 0.1 M citrate buffer, pH 5) for quality control
Procedure:
-
Preparation:
-
In a sterile reaction vial, add 5-20 nmol of the this compound peptide conjugate.
-
Add a sufficient volume of sodium acetate buffer to achieve a final reaction pH of 3.5-4.5.
-
-
Radiolabeling:
-
Elute the ⁶⁸GaCl₃ from the generator according to the manufacturer's instructions.
-
Add the ⁶⁸GaCl₃ eluate (e.g., 200-1000 MBq) to the reaction vial containing the peptide and buffer.
-
Gently mix the solution.
-
Incubate the reaction mixture at 95°C for 5-15 minutes.
-
Allow the vial to cool to room temperature.
-
-
Purification (Recommended):
-
Condition a C18 SPE cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
-
Load the reaction mixture onto the conditioned C18 cartridge.
-
Wash the cartridge with sterile water (5-10 mL) to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-NOTA-AE105 with a small volume (0.5-1 mL) of 50% ethanol in sterile water.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using Instant Thin-Layer Chromatography (ITLC).
-
Spot the sample on an ITLC strip and develop with a suitable mobile phase. ⁶⁸Ga-NOTA-AE105 should remain at the origin, while free ⁶⁸Ga will move with the solvent front.
-
Visualizations
Caption: Experimental workflow for ⁶⁸Ga-NOTA-AE105 radiolabeling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of a New Radiotracer (68Ga-NOTA-AE105) for Diagnosing Aggressive Cancer With Positron Emission Tomography [ctv.veeva.com]
- 4. Prospective Phase II Trial of Prognostication by 68Ga-NOTA-AE105 uPAR PET in Patients with Neuroendocrine Neoplasms: Implications for uPAR-Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
optimizing injection to scan time for ⁶⁸Ga-NOTA-AE105 PET
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and clinicians working with ⁶⁸Ga-NOTA-AE105, a PET radioligand targeting the urokinase-type plasminogen activator receptor (uPAR).
Frequently Asked Questions (FAQs)
Q1: What is ⁶⁸Ga-NOTA-AE105 and why is it used in PET imaging?
A1: ⁶⁸Ga-NOTA-AE105 is a positron emission tomography (PET) radiotracer that targets the urokinase-type plasminogen activator receptor (uPAR).[1][2][3][4] uPAR is overexpressed in many types of cancer cells and is associated with tumor aggressiveness, invasion, and metastasis.[1] By targeting uPAR, ⁶⁸Ga-NOTA-AE105 PET imaging allows for the non-invasive visualization and quantification of uPAR expression in tumors, which can be valuable for diagnosis, staging, prognostication, and planning targeted therapies.
Q2: What is the recommended injection-to-scan time for ⁶⁸Ga-NOTA-AE105 PET?
A2: The optimal injection-to-scan time can vary depending on the clinical or research question. The tracer exhibits fast clearance from normal tissues.
-
Early Imaging (10-20 minutes): Can be used to assess initial tracer delivery and uptake. Some phase II trials have utilized a 20-minute post-injection scan time.
-
Standard Imaging (1 hour): This time point often provides a good balance between tumor uptake and background clearance, resulting in high-quality images. The first-in-human study demonstrated clear tumor visualization at 1 hour post-injection.
-
Delayed Imaging (2 hours): Can be useful to confirm tracer retention in tumors and further reduce background signal, although tumor SUV may also decrease slightly. Serial scans at 10 minutes, 1 hour, and 2 hours were performed in the initial phase I trial.
Q3: How does the biodistribution of ⁶⁸Ga-NOTA-AE105 change over time?
A3: ⁶⁸Ga-NOTA-AE105 clears rapidly from the blood and most organs, with primary excretion through the kidneys into the urinary bladder. Consequently, the highest physiological uptake is seen in the kidneys and bladder. Liver and spleen uptake is also observed but decreases over time. Specific tumor uptake is visible against a progressively clearing background.
Q4: What is the typical injected dose and associated radiation exposure?
A4: The typical clinical dose is approximately 200 MBq. The effective radiation dose is low, calculated at 0.015 mSv/MBq, which results in a total radiation burden of about 3.0 mSv for a 200 MBq injection.
Troubleshooting Guide
Issue 1: High background signal, particularly in the abdomen.
-
Possible Cause: ⁶⁸Ga-NOTA-AE105 is primarily cleared by the kidneys. High activity in the kidneys, ureters, and bladder can create imaging artifacts or obscure nearby lesions.
-
Troubleshooting Steps:
-
Patient Hydration: Ensure the patient is well-hydrated before and after tracer injection to promote rapid excretion.
-
Voiding Before Scan: Instruct the patient to void immediately before the PET scan to minimize activity in the bladder.
-
Optimize Scan Time: Imaging at 1 hour or later post-injection allows for further clearance of background activity from the blood pool and abdominal organs.
-
Issue 2: Low tumor uptake (low SUV).
-
Possible Cause 1: Low uPAR Expression: The tumor may have low or heterogeneous expression of the uPAR target.
-
Troubleshooting Steps:
-
Correlate imaging findings with immunohistochemistry or other pathology reports on uPAR expression if available.
-
-
Possible Cause 2: Suboptimal Scan Timing: The scan may have been performed too early (before peak tumor accumulation) or too late (after significant decay and biological clearance).
-
Troubleshooting Steps:
-
Review the pharmacokinetics. While tumor uptake is fast, the optimal tumor-to-background ratio is often achieved around 1 hour post-injection. Consider dynamic imaging for the first 60 minutes to capture the full kinetic profile if feasible.
-
Issue 3: Difficulty differentiating tumor from physiological uptake.
-
Possible Cause: Physiological uptake in organs like the kidneys, liver, or spleen can sometimes be intense.
-
Troubleshooting Steps:
-
Anatomical Correlation: Carefully review the fused PET/CT or PET/MRI images to precisely localize the uptake.
-
Delayed Imaging: Perform a delayed scan (e.g., at 2 hours). Tumor uptake should show retention, whereas inflammatory or normal physiological uptake may wash out more quickly.
-
Pharmacokinetic Profile: The uptake pattern in tumors is typically different from that in excretory organs. The signal in the kidneys and bladder will be very high and increase over time, while tumor uptake tends to peak and then slowly decline.
-
Quantitative Data
The following tables summarize the biodistribution of ⁶⁸Ga-NOTA-AE105 in healthy organs and the radiation dosimetry.
Table 1: Biodistribution of ⁶⁸Ga-NOTA-AE105 in Healthy Organs (SUVmean)
| Organ | 10 min p.i. | 1 hour p.i. | 2 hours p.i. |
| Kidneys | 26.3 ± 8.0 | 22.8 ± 6.4 | 19.3 ± 5.0 |
| Liver | 4.9 ± 1.0 | 4.0 ± 0.9 | 3.2 ± 0.7 |
| Spleen | 4.8 ± 1.4 | 3.8 ± 1.2 | 3.0 ± 0.9 |
| Bone Marrow | 2.1 ± 0.4 | 1.6 ± 0.3 | 1.3 ± 0.2 |
| Lungs | 1.6 ± 0.3 | 1.0 ± 0.2 | 0.8 ± 0.1 |
| Blood Pool | 3.7 ± 0.9 | 1.9 ± 0.4 | 1.4 ± 0.2 |
| Data adapted from the first-in-human study by Lund et al. |
Table 2: Absorbed Radiation Doses for ⁶⁸Ga-NOTA-AE105
| Organ | Absorbed Dose (mGy/MBq) |
| Kidneys | 0.128 |
| Urinary Bladder Wall | 0.111 |
| Spleen | 0.021 |
| Liver | 0.018 |
| Red Marrow | 0.012 |
| Effective Dose | 0.015 mSv/MBq |
| Data adapted from the first-in-human study by Lund et al. |
Experimental Protocols
Protocol: Clinical ⁶⁸Ga-NOTA-AE105 PET/CT Imaging
-
Patient Preparation:
-
No specific dietary restrictions are required.
-
Ensure the patient is well-hydrated. Encourage drinking several glasses of water before tracer injection and throughout the waiting period.
-
Obtain informed consent and verify there are no contraindications.
-
-
Radiotracer Administration:
-
Administer a single intravenous (IV) dose of approximately 200 MBq of ⁶⁸Ga-NOTA-AE105.
-
Record the exact dose and time of injection.
-
Follow the injection with a saline flush.
-
-
Uptake Phase:
-
The patient should rest for an uptake period of approximately 60 minutes.
-
Encourage the patient to minimize movement and talking.
-
Instruct the patient to void immediately before being positioned on the scanner bed to reduce bladder activity.
-
-
Image Acquisition:
-
Perform a low-dose CT scan for attenuation correction and anatomical localization (from mid-thigh to the vertex of the skull).
-
Immediately following the CT scan, acquire the PET scan over the same axial range.
-
Typical acquisition time is 2-4 minutes per bed position.
-
-
Image Analysis:
-
Reconstruct the PET data using standard iterative algorithms with corrections for attenuation, scatter, and decay.
-
Analyze images qualitatively (visual assessment) and quantitatively.
-
For quantitative analysis, draw volumes of interest (VOIs) over tumors and reference tissues to calculate Standardized Uptake Values (SUVs), such as SUVmax and SUVmean.
-
Visualizations
References
Technical Support Center: ⁶⁸Ga-NOTA-AE105 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ⁶⁸Ga-NOTA-AE105. The information provided is intended to help reduce non-specific uptake of the tracer during in vivo experiments.
Troubleshooting Guide
High non-specific uptake in organs such as the kidneys and liver can obscure the signal from target tissues and complicate image analysis. Below are common issues and potential solutions.
Issue 1: High Renal (Kidney) Uptake
Question: We are observing high background signal in the kidneys, which is compromising the tumor-to-kidney ratio. How can we reduce this?
Answer: High renal uptake is a common issue for many radiolabeled peptides, including ⁶⁸Ga-NOTA-AE105, as they are filtered by the glomerulus and reabsorbed in the proximal tubules. This reabsorption is primarily mediated by the megalin and cubilin receptors. The following strategies can be employed to reduce renal uptake:
-
Co-infusion of Cationic Amino Acids: A solution of L-arginine and L-lysine can be administered to competitively inhibit the megalin/cubilin-mediated reabsorption of the radiotracer.
-
Administration of Gelofusine®: Gelofusine, a succinylated gelatin plasma expander, has been shown to be effective in reducing renal uptake of various radiolabeled peptides. It is believed to work by inhibiting the same reabsorption pathway.
For experimental protocols and expected efficacy, please refer to the tables and protocols sections below.
Issue 2: High Hepatic (Liver) Uptake
Question: Our PET scans show significant accumulation of ⁶⁸Ga-NOTA-AE105 in the liver, making it difficult to visualize metastases in that region. What can be done to mitigate this?
Answer: While ⁶⁸Ga-NOTA-AE105 generally exhibits an improved tumor-to-liver ratio compared to its ⁶⁴Cu-labeled counterparts, some liver uptake is expected due to the biological clearance pathways.[1] High liver uptake can be influenced by several factors:
-
In Vivo Stability: Ensure the radiotracer has high in vivo stability. Poor stability can lead to the dissociation of ⁶⁸Ga, which may be sequestered by the liver.
-
Animal Model: The specific animal model and its expression of uPAR in the liver can influence uptake.
-
Circulation Time: Modulating the circulation time of the tracer could potentially alter the biodistribution.
Currently, there are no universally established protocols for specifically reducing liver uptake of ⁶⁸Ga-NOTA-AE105. However, ensuring high radiochemical purity and in vivo stability of the tracer is a critical first step.
Frequently Asked Questions (FAQs)
Q1: What is the primary clearance route for ⁶⁸Ga-NOTA-AE105?
A1: ⁶⁸Ga-NOTA-AE105 is primarily cleared from the body through renal excretion.[2][3]
Q2: Is the non-specific uptake in the kidneys and liver reversible?
A2: The uptake in the kidneys is largely due to reabsorption and subsequent retention in the proximal tubule cells. While clearance does occur, the retention can be significant. The use of blocking agents like amino acids or Gelofusine aims to prevent the initial reabsorption. Liver uptake is part of the metabolic clearance process and will decrease over time as the tracer is eliminated from the body.
Q3: Will the use of kidney protection agents affect the tumor uptake of ⁶⁸Ga-NOTA-AE105?
A3: Studies with other radiolabeled peptides have shown that co-infusion of agents like Gelofusine or amino acids does not significantly affect tumor uptake.[4][5] This leads to an improved tumor-to-kidney ratio. However, it is recommended to validate this in your specific experimental setup.
Q4: What are the potential side effects of using Gelofusine or amino acid infusions in animal models?
A4: In clinical settings, infusions of amino acids can sometimes lead to nausea. Gelofusine carries a risk of anaphylactic reactions, although this is rare. When using these agents in animal models, it is important to monitor the animals for any adverse reactions.
Data on Kidney Uptake Reduction Strategies
The following table summarizes data from studies on reducing kidney uptake of radiolabeled peptides. While not specific to ⁶⁸Ga-NOTA-AE105, these results provide an indication of the potential efficacy of these methods.
| Radiotracer | Intervention | Animal Model | Reduction in Kidney Uptake (%) | Reference |
| ⁶⁸Ga-Trivehexin | Arginine/Lysine (i.v.) | C57BL/6N mice | 25% | |
| ⁶⁸Ga-Trivehexin | Gelofusine (i.v.) | C57BL/6N mice | 70% | |
| ¹¹¹In-DOTA,Tyr³-octreotate | Gelofusine (40 mg/kg) | Rats | 40-50% | |
| ¹¹¹In-DOTA,Tyr³-octreotate | Gelofusine (80 mg/kg) | Rats | 50-60% | |
| ¹¹¹In-DOTA,Tyr³-octreotate | Gelofusine (80 mg/kg) + Lysine | Rats | 70% | |
| ¹⁷⁷Lu-D0301 | Gelofusine (i.v.) | H2009 xenografted SCID mice | 85% (at 24h p.i.) |
Experimental Protocols
Protocol 1: Kidney Protection with Arginine/Lysine Infusion
This protocol is adapted from studies on other radiolabeled peptides and may require optimization for ⁶⁸Ga-NOTA-AE105.
-
Prepare the Amino Acid Solution: Prepare a solution containing 2.5% L-arginine and 2.5% L-lysine in a suitable buffer (e.g., saline).
-
Administration: Administer the amino acid solution intravenously (i.v.) to the animal model approximately 2 minutes before the injection of ⁶⁸Ga-NOTA-AE105. The volume of the infusion should be adjusted based on the animal's weight (e.g., 100 µL for a mouse).
-
Tracer Injection: Inject ⁶⁸Ga-NOTA-AE105 via the desired route (typically i.v.).
-
Imaging: Perform PET imaging at the desired time points post-injection.
Protocol 2: Kidney Protection with Gelofusine Infusion
This protocol is also based on studies with other radiopharmaceuticals and should be optimized for your specific application.
-
Prepare the Gelofusine Solution: Use a commercially available 4% succinylated gelatin solution (Gelofusine).
-
Administration: Administer Gelofusine intravenously (i.v.) to the animal model approximately 2 minutes prior to the injection of ⁶⁸Ga-NOTA-AE105. The dosage may need to be optimized, but a starting point could be 80 mg/kg body weight.
-
Tracer Injection: Inject ⁶⁸Ga-NOTA-AE105 intravenously.
-
Imaging: Proceed with PET imaging at the scheduled time points.
Visualizations
Below are diagrams illustrating the mechanism of renal uptake and the principle of competitive inhibition, as well as a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, Dosimetry, and Tumor Detection Ability of 68Ga-NOTA-AE105: First-in-Human Study of a Novel Radioligand for uPAR PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficiency of succinylated gelatin and amino acid infusions for kidney uptake reduction of radiolabeled αvβ6-integrin targeting peptides: considerations on clinical safety profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-response effect of Gelofusine on renal uptake and retention of radiolabelled octreotate in rats with CA20948 tumours - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting batch-to-batch variability in ⁶⁸Ga-NOTA-AE105 synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability in the synthesis of ⁶⁸Ga-NOTA-AE105.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. What is the most common cause of low radiochemical yield (RCY)?
Low radiochemical yield is a frequent issue and can stem from several factors. The most common causes include:
-
Suboptimal pH: The pH of the reaction mixture is critical for efficient ⁶⁸Ga labeling. The optimal pH for labeling NOTA-conjugated peptides is typically in the range of 3.5-4.5.[1][2] Deviation from this range can significantly decrease RCY.
-
Presence of Metal Ion Impurities: Trace metal ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺) in the ⁶⁸Ga eluate or reaction vials can compete with ⁶⁸Ga³⁺ for the NOTA chelator, leading to reduced labeling efficiency.[3] It is crucial to use metal-free labware and high-purity reagents.
-
Inadequate Precursor Concentration: An insufficient amount of the NOTA-AE105 precursor will result in unchelated ⁶⁸Ga³⁺ and consequently, a lower RCY.
-
Incorrect Reaction Temperature: While some NOTA-based radiolabeling can occur at room temperature, heating is often required to achieve high RCY within a short timeframe. For many ⁶⁸Ga-DOTA-peptides, a temperature of 95°C is used.[4][5] It is important to optimize the temperature for your specific setup.
2. Why am I observing high levels of unbound ⁶⁸Ga³⁺ in my final product?
High levels of unbound ⁶⁸Ga³⁺, a common radiochemical impurity, directly impact the quality and safety of the radiopharmaceutical. This issue is often linked to:
-
pH outside the optimal range: As mentioned, incorrect pH can hinder the chelation process, leaving a higher proportion of ⁶⁸Ga³⁺ unreacted.
-
Insufficient Incubation Time: The radiolabeling reaction requires a specific amount of time to reach completion. If the incubation time is too short, the reaction may not be complete, resulting in free ⁶⁸Ga³⁺.
-
Poor Quality of ⁶⁸Ga Eluate: The quality of the eluate from the ⁶⁸Ge/⁶⁸Ga generator is paramount. The presence of metallic impurities or a suboptimal pH of the eluate can lead to poor labeling and high levels of unbound ⁶⁸Ga³⁺.
-
Precursor Degradation: Improper storage or handling of the this compound precursor can lead to its degradation, reducing its ability to chelate ⁶⁸Ga³⁺ effectively.
3. My radiochemical purity (RCP) is consistently low, even with good RCY. What could be the problem?
Low radiochemical purity despite a good yield often points towards the formation of other radiochemical species besides the desired ⁶⁸Ga-NOTA-AE105 and free ⁶⁸Ga³⁺. A common culprit is the formation of colloidal ⁶⁸Ga . This can occur when the pH of the reaction mixture is too high, leading to the hydrolysis of ⁶⁸Ga³⁺ and the formation of insoluble ⁶⁸Ga-hydroxides.
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to ensure the reaction mixture is within the optimal range.
-
Generator Eluate Quality: Regularly check the quality of your ⁶⁸Ge/⁶⁸Ga generator eluate for breakthrough of ⁶⁸Ge and the presence of metal impurities.
-
Optimize Incubation Time and Temperature: Systematically vary these parameters to find the optimal conditions for your specific synthesis setup.
-
Purification Method: Ensure your solid-phase extraction (SPE) purification method is effective at removing unreacted ⁶⁸Ga³⁺ and other impurities. A C18 cartridge is commonly used for this purpose.
Quantitative Data on Synthesis Parameters
The following tables summarize the impact of key reaction parameters on the synthesis of ⁶⁸Ga-NOTA-AE105 and similar ⁶⁸Ga-peptides. These values can serve as a starting point for optimization.
Table 1: Effect of pH on Radiochemical Yield
| pH | Reported Radiochemical Yield (%) | Reference |
| 3.5 - 4.5 | > 95% (for ⁶⁸Ga-DOTA-peptides) | |
| < 3.0 | Decreased Yield | General observation |
| > 5.0 | Increased risk of colloidal ⁶⁸Ga formation |
Table 2: Effect of Temperature on Radiolabeling
| Temperature (°C) | Observation | Reference |
| Room Temperature | Possible for some NOTA-conjugates, but may require longer reaction times. | |
| 95 | Commonly used for ⁶⁸Ga-DOTA-peptides to achieve high yield in a short time. |
Table 3: Effect of Precursor Amount on Labeling Efficiency
| Precursor Amount (nmol) | Labeling Efficiency (%) | Reference |
| 2 | > 95% | |
| 5 - 20 | Recommended range for manual labeling | |
| 17 - 34 | High RCP achieved |
Detailed Experimental Protocol: ⁶⁸Ga-NOTA-AE105 Synthesis
This protocol provides a general framework for the manual synthesis of ⁶⁸Ga-NOTA-AE105. Optimization may be required for specific laboratory conditions and equipment.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
This compound precursor
-
Sterile, metal-free reaction vial
-
Sodium acetate buffer (0.5 M, pH 4.5)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Ethanol (for medical use)
-
Heating block
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Pre-concentration (Optional but Recommended): The ⁶⁸Ga eluate can be concentrated using a cation-exchange cartridge to increase the radioactive concentration and remove impurities.
-
Reaction Mixture Preparation:
-
In a sterile, metal-free reaction vial, add 5-10 nmol of the this compound precursor.
-
Add sodium acetate buffer to adjust the pH of the final reaction mixture to approximately 4.0.
-
Add the ⁶⁸GaCl₃ eluate (typically 100-500 MBq) to the vial.
-
-
Incubation:
-
Gently mix the reaction vial.
-
Incubate the vial in a heating block at 95°C for 10 minutes.
-
-
Purification:
-
Condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
-
Load the reaction mixture onto the conditioned C18 cartridge.
-
Wash the cartridge with 10 mL of sterile water to remove unreacted ⁶⁸Ga³⁺.
-
Elute the ⁶⁸Ga-NOTA-AE105 with 0.5-1.0 mL of 50% ethanol in water.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. The radiochemical purity should be >95%.
-
Measure the total activity of the final product and calculate the radiochemical yield.
-
Visualizations
uPAR Signaling Pathway
AE105 is a peptide antagonist that targets the urokinase-type plasminogen activator receptor (uPAR). Understanding this pathway is crucial for appreciating the mechanism of action of the imaging agent.
Caption: A diagram of the uPAR signaling pathway and the inhibitory action of AE105.
Troubleshooting Workflow for Low Radiochemical Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues with low radiochemical yield.
References
- 1. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 68Ga-labeling and in vivo evaluation of a uPAR binding DOTA- and NODAGA-conjugated peptide for PET imaging of invasive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
precursor stability issues for NOTA-AE105 labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding precursor stability issues and labeling protocols for NOTA-AE105.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound precursor degradation during radiolabeling?
The primary cause of this compound precursor degradation is exposure to high temperatures required for the chelation of aluminum fluoride-18 ([¹⁸F]AlF).[1][2][3] The heating process, typically at 90-100°C, can be deleterious to the peptide's structural integrity.[1][2]
Q2: What are the likely chemical degradation pathways for this compound at elevated temperatures?
While specific mass spectrometry analysis of this compound degradation is not widely published, general peptide degradation pathways likely apply. At high temperatures and non-optimal pH, peptides can undergo several chemical modifications:
-
Hydrolysis: Cleavage of the peptide bonds, breaking the peptide backbone.
-
Deamidation: Removal of an amide group from asparagine (Asn) or glutamine (Gln) residues.
-
Oxidation: Particularly of methionine (Met), cysteine (Cys), or tryptophan (Trp) residues.
-
Racemization: Conversion of L-amino acids to their D-isomers, which can affect biological activity.
Q3: How should the lyophilized this compound precursor be stored to ensure stability?
To ensure long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture. Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation, as moisture can significantly decrease long-term stability. For peptides containing residues prone to oxidation (like Cys, Met, Trp), purging the vial with an inert gas like nitrogen or argon is recommended.
Q4: What are the best practices for handling this compound once it is in solution?
The shelf-life of peptides in solution is limited. To prolong stability:
-
Use sterile, degassed buffers at a pH of 5-6.
-
Aliquot the peptide solution into single-use amounts to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Store aliquots at -20°C or colder.
-
Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.
Q5: Are there alternative labeling methods that avoid high temperatures?
Yes, alternative chelators have been developed that allow for [¹⁸F]AlF labeling at room temperature. One such chelator is RESCA1. Studies have shown that [¹⁸F]AlF-RESCA1-AE105 can be produced with comparable radiochemical yield and purity to [¹⁸F]AlF-NOTA-AE105, without the need for heating. This makes it a superior choice for temperature-sensitive molecules.
Troubleshooting Guide
Issue 1: Low Radiochemical Yield (<80%)
| Potential Cause | Recommended Solution |
| Suboptimal Temperature | Ensure the reaction temperature is optimized. For the two-step method, the formation of the [¹⁸F]AlF complex should be at 100°C, followed by the addition of this compound at a slightly reduced temperature of 95°C. |
| Incorrect pH | The formation of the [¹⁸F]AlF complex is highly pH-dependent. Ensure the pH of the reaction mixture is between 4 and 5. |
| Precursor Degradation | The this compound precursor may have degraded due to improper storage or handling. Use a fresh aliquot of the precursor and follow recommended storage guidelines. |
| Suboptimal Reagent Concentration | The amount of precursor can affect the labeling yield. A concentration of 30 nmol of this compound has been shown to be optimal in some protocols. |
| Incorrect Incubation Time | A shorter incubation time of 5 minutes at 95°C after the addition of the peptide has been reported to be effective in preventing degradation while achieving high yield. |
Issue 2: Evidence of Precursor Degradation (e.g., multiple peaks in HPLC)
| Potential Cause | Recommended Solution |
| High Reaction Temperature | The primary cause of degradation is excessive heat. Implement a two-step labeling protocol where the [¹⁸F]AlF complex is formed first, followed by the addition of the peptide at a slightly lower temperature (95°C) and for a shorter duration (5 min). |
| Prolonged Heating | Minimize the time the peptide is exposed to high temperatures. |
| One-Pot Synthesis at High Temperature | Avoid one-pot synthesis methods where the peptide is present during the entire heating process. |
| Consider Alternative Chelators | For temperature-sensitive applications, consider using a chelator like RESCA1 that allows for room temperature labeling. |
Quantitative Data Summary
Table 1: Comparison of this compound Labeling with Different Radiometals
| Radiometal | Precursor Amount | Labeling Efficiency | Radiochemical Purity | Specific Activity |
| ¹⁸F (as Al¹⁸F) | 30 nmol | > 92.7% | > 92% | > 20 GBq/µmol |
| ⁶⁴Cu | 2 - 20 nmol | 70% - 95% | > 98% | ~20 GBq/µmol |
| ⁶⁸Ga | 2 - 20 nmol | 70% - 90% | > 97% | ~20 GBq/µmol |
Table 2: Comparison of this compound and RESCA1-AE105 Labeling with [¹⁸F]AlF
| Parameter | [¹⁸F]AlF-NOTA-AE105 | [¹⁸F]AlF-RESCA1-AE105 | Reference |
| Labeling Temperature | 90-100°C | 22°C (Room Temperature) | |
| Radiochemical Yield (RCY) | Comparable | Comparable | |
| Radiochemical Purity (RCP) | Comparable | Comparable | |
| Molar Activity | Comparable | Comparable |
Experimental Protocols
Optimized Two-Step Protocol for [¹⁸F]AlF-NOTA-AE105 Labeling to Minimize Degradation
This protocol is adapted from a method designed to reduce precursor degradation.
-
Preparation of [¹⁸F]Fluoride: Elute cyclotron-produced [¹⁸F]fluoride from a QMA cartridge.
-
Formation of the [¹⁸F]AlF Complex:
-
To the [¹⁸F]fluoride solution, add a solution of AlCl₃ in a sodium acetate buffer (pH 4).
-
Heat the mixture at 100°C for 15 minutes.
-
-
Labeling Reaction:
-
Add a solution of this compound precursor (e.g., 30 nmol) and ethanol to the [¹⁸F]AlF complex solution.
-
Reduce the temperature to 95°C and incubate for 5 minutes.
-
-
Purification: Purify the resulting [¹⁸F]AlF-NOTA-AE105 using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quality Control: Analyze the final product for radiochemical purity and specific activity using analytical HPLC and a dose calibrator.
Visualizations
Caption: Optimized workflow for [¹⁸F]AlF-NOTA-AE105 labeling.
References
- 1. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 2. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The aluminium-[18F]fluoride revolution: simple radiochemistry with a big impact for radiolabelled biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Radiation Burden to Non-Target Organs with ⁶⁸Ga-NOTA-AE105
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the radiation burden to non-target organs during experiments with ⁶⁸Ga-NOTA-AE105, a promising radiopharmaceutical for imaging the urokinase plasminogen activator receptor (uPAR).
FAQs and Troubleshooting Guides
Understanding and Mitigating Non-Target Organ Uptake
Q1: Which non-target organs are most susceptible to radiation exposure from ⁶⁸Ga-NOTA-AE105, and why?
A1: The kidneys are the primary non-target organs that receive the highest radiation dose following the administration of ⁶⁸Ga-NOTA-AE105.[1][2] This is because the radiopharmaceutical is predominantly cleared from the body through renal excretion.[1][2] The first-in-human study of ⁶⁸Ga-NOTA-AE105 demonstrated rapid clearance from blood and other tissues, with the majority of the injected activity being excreted in the urine.[1]
Q2: What is the typical radiation dose to non-target organs from a standard injection of ⁶⁸Ga-NOTA-AE105?
A2: The effective dose of ⁶⁸Ga-NOTA-AE105 has been determined to be approximately 0.015 mSv/MBq. For a typical clinical dose of 200 MBq, this results in a total effective dose of about 3.0 mSv. The table below summarizes the estimated absorbed radiation doses to various organs based on the first-in-human clinical trial.
| Organ | Mean Absorbed Dose (mGy/MBq) |
| Kidneys | 0.163 ± 0.048 |
| Bladder Wall | 0.089 ± 0.033 |
| Spleen | 0.019 ± 0.004 |
| Liver | 0.016 ± 0.002 |
| Red Marrow | 0.012 ± 0.001 |
| Effective Dose | 0.015 ± 0.002 (mSv/MBq) |
| Data from the first-in-human study of ⁶⁸Ga-NOTA-AE105. |
Q3: What are the primary strategies to reduce kidney radiation dose during ⁶⁸Ga-NOTA-AE105 imaging?
A3: The main strategies focus on inhibiting the reabsorption of the radiolabeled peptide in the renal tubules. These include:
-
Co-infusion of Cationic Amino Acids: Administering a solution of positively charged amino acids, such as lysine and arginine, can competitively inhibit the tubular reabsorption of ⁶⁸Ga-NOTA-AE105.
-
Use of Plasma Expanders: Co-administration of gelatin-based plasma expanders, like Gelofusine, has also been shown to reduce renal uptake of radiolabeled peptides.
Q4: I am observing higher than expected kidney uptake in my preclinical experiments. What could be the cause and how can I troubleshoot this?
A4: Higher than expected renal uptake can be due to several factors:
-
Suboptimal Radiopharmaceutical Quality: Incomplete chelation of ⁶⁸Ga or the presence of radiochemical impurities can lead to altered biodistribution and increased kidney accumulation. It is crucial to perform rigorous quality control of the synthesized ⁶⁸Ga-NOTA-AE105.
-
Animal Model Physiology: The specific strain, age, and health status of the animal model can influence renal function and, consequently, the clearance of the radiotracer. Ensure consistency in your animal models.
-
Experimental Protocol Variations: Deviations in the injection volume, rate of injection, or anesthesia protocol can affect the initial distribution and clearance of the radiopharmaceutical.
To troubleshoot, we recommend:
-
Verify Radiochemical Purity: Perform radio-TLC or radio-HPLC to confirm the radiochemical purity of your ⁶⁸Ga-NOTA-AE105 preparation is >95%.
-
Standardize Animal Models: Use animals of a consistent age, weight, and health status.
-
Optimize Injection Technique: Ensure a clean intravenous injection and a consistent injection volume and rate.
-
Implement a Renal Protection Protocol: Consider co-administering a solution of lysine and arginine as described in the experimental protocols section.
Experimental Protocols
This section provides detailed methodologies for key experiments related to minimizing non-target organ radiation burden.
Protocol 1: Synthesis and Quality Control of ⁶⁸Ga-NOTA-AE105
This protocol is a general guideline. Specific parameters may need optimization based on the synthesis module and generator used.
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Labeling Reaction:
-
Add 5-10 µg of NOTA-AE105 precursor to a reaction vial.
-
Add the ⁶⁸Ga eluate (typically 1-2 mL, containing 100-500 MBq of ⁶⁸Ga).
-
Adjust the pH of the reaction mixture to 3.5-4.5 using a sodium acetate buffer.
-
Heat the reaction mixture at 95°C for 5-10 minutes.
-
-
Purification: Purify the reaction mixture using a C18 Sep-Pak cartridge pre-conditioned with ethanol and water. Elute the ⁶⁸Ga-NOTA-AE105 with a 50:50 ethanol:water solution.
-
Quality Control:
-
Radiochemical Purity: Determine by radio-TLC (e.g., ITLC-SG paper with a mobile phase of 0.1 M citrate buffer pH 5) or radio-HPLC. The radiochemical purity should be >95%.
-
Sterility and Endotoxin Testing: Perform standard tests to ensure the final product is sterile and pyrogen-free for in vivo use.
-
Protocol 2: Preclinical Imaging Protocol with Renal Protection
This protocol is designed for rodent models.
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain its body temperature.
-
Renal Protection (Optional but Recommended):
-
Prepare a solution of L-lysine and L-arginine (e.g., 2.5% of each in saline).
-
Administer the amino acid solution intravenously (e.g., 100 µL) 2-5 minutes prior to the injection of ⁶⁸Ga-NOTA-AE105.
-
-
Radiotracer Administration: Inject 5-10 MBq of ⁶⁸Ga-NOTA-AE105 intravenously via the tail vein.
-
PET/CT Imaging:
-
Acquire dynamic or static PET scans at various time points post-injection (e.g., 10, 60, and 120 minutes).
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
-
Biodistribution Study (Optional):
-
At the end of the imaging session, euthanize the animal.
-
Dissect key organs (kidneys, liver, spleen, muscle, tumor, etc.).
-
Weigh the organs and measure the radioactivity in each using a gamma counter.
-
Calculate the percent injected dose per gram of tissue (%ID/g).
-
Protocol 3: Clinical Imaging Protocol (First-in-Human Study Example)
This is a summary of the protocol used in the first-in-human study of ⁶⁸Ga-NOTA-AE105.
-
Patient Preparation: Patients are typically asked to fast for at least 4 hours prior to the scan. Hydration is encouraged.
-
Radiotracer Administration: A single intravenous dose of ⁶⁸Ga-NOTA-AE105 is administered (average of 154 ± 59 MBq in the initial study).
-
PET/CT Imaging:
-
Serial whole-body PET/CT scans are performed at 10 minutes, 1 hour, and 2 hours post-injection.
-
-
Safety Monitoring: Vital signs are monitored during the imaging session. Blood samples may be collected before and after the injection to monitor for any adverse effects.
Visualizations
uPAR Signaling and Renal Uptake
The urokinase plasminogen activator receptor (uPAR) is a glycosylphosphatidylinositol (GPI)-anchored protein that plays a crucial role in cell migration, adhesion, and invasion. While its expression is low in most normal tissues, it is upregulated in many cancers. In the kidney, uPAR is expressed in podocytes and tubular epithelial cells and is involved in signaling pathways that can influence renal function. The uptake of ⁶⁸Ga-NOTA-AE105 in the kidneys is likely mediated by a combination of glomerular filtration and subsequent reabsorption in the proximal tubules, a process that can be influenced by uPAR and other receptors like megalin.
References
image artifact correction in ⁶⁸Ga-NOTA-AE105 PET imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ⁶⁸Ga-NOTA-AE105 for Positron Emission Tomography (PET) imaging. Our goal is to help you identify and resolve common image artifacts to ensure high-quality, quantifiable data for your preclinical and clinical research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common image artifacts encountered in ⁶⁸Ga-NOTA-AE105 PET imaging?
A1: The most frequently observed image artifacts in ⁶⁸Ga-NOTA-AE105 PET imaging are similar to those seen with other ⁶⁸Ga-labeled tracers. These primarily include:
-
Motion Artifacts: Caused by patient or subject movement during the scan, leading to blurring and misregistration of the PET data with the anatomical images (CT or MRI).
-
Attenuation Correction Artifacts: Arise from inaccuracies in the attenuation map, which is used to correct for the absorption of photons within the body. This can be due to metal implants, contrast media, or patient movement between the CT/MRI and PET acquisitions.
-
Scatter Artifacts: Result from Compton scattering of photons, which can lead to a loss of image contrast and quantitative accuracy. A specific manifestation is the "halo" artifact, often seen around areas of high tracer uptake.[1][2]
-
Noise and Reconstruction Artifacts: Can be influenced by low count statistics, the reconstruction algorithm used, and the choice of post-reconstruction filtering. High noise can obscure small lesions.
-
Metal-Induced Artifacts: Presence of metallic implants (e.g., dental fillings, surgical clips, prostheses) can cause severe streaking artifacts on the CT-based attenuation correction map, leading to erroneous PET uptake values.
Q2: I am observing a "halo" or "aura" of artificially low uptake around a tumor with high ⁶⁸Ga-NOTA-AE105 accumulation. What is causing this and how can I correct it?
A2: This phenomenon is known as a "halo artifact" and is typically a result of incorrect scatter scaling during image reconstruction.[1] Tracers with high specific uptake, like ⁶⁸Ga-NOTA-AE105, can lead to poor count statistics in the surrounding tissues, which can challenge certain scatter correction algorithms.[1]
Troubleshooting Steps:
-
Review Scatter Correction Method: The tail-fitted scatter scaling (TFSS) method has been reported to be prone to inducing halo artifacts in some cases.[1]
-
Implement Alternative Scatter Scaling: Consider using a maximum-likelihood scatter scaling (MLSS) algorithm. Studies have shown that MLSS can reduce halo artifacts and improve quantitative accuracy, especially near areas of high tracer concentration like the bladder. A visual inspection of MLSS-corrected images has been scored higher than TFSS-corrected reconstructions.
-
Consult with Imaging Physicist: Discuss the reconstruction parameters with a qualified medical physicist to optimize the scatter correction for your specific imaging protocol and scanner.
Q3: My PET images appear blurry, and there is a mismatch between the PET signal and the anatomical location on the CT/MRI. How can I prevent this?
A3: This issue is characteristic of motion artifacts. Patient or subject movement during the relatively long PET acquisition time is a common cause.
Preventative Measures & Corrections:
-
Patient Comfort and Immobilization: Ensure the subject is comfortable and use appropriate immobilization devices (e.g., headrests, straps, vacuum bags) to minimize movement.
-
Clear Instructions: Provide clear instructions to the patient to remain as still as possible during the scan.
-
Motion Correction Software: If available, utilize motion correction software. These algorithms can track patient movement during the scan and retrospectively correct the PET data.
-
Shorter Acquisition Times: Where feasible, optimizing the injected dose and scanner parameters may allow for shorter acquisition times per bed position, reducing the window for patient motion.
-
Quality Control: Always review the scout/localizer scans and co-registration of PET and CT/MRI data before finalizing the reconstruction.
Q4: I am seeing areas of artificially high or low ⁶⁸Ga-NOTA-AE105 uptake that do not correspond to expected biodistribution, particularly near the lungs or diaphragm. What could be the cause?
A4: This is often due to respiratory motion, which leads to a mismatch between the CT (often a single breath-hold snapshot) and the PET data (acquired over several minutes of free breathing). This results in inaccurate attenuation correction.
Troubleshooting and Correction Strategies:
-
Respiratory Gating: The most effective solution is to use respiratory gating. This involves monitoring the patient's breathing cycle and acquiring data only during a specific phase (e.g., end-expiration).
-
Averaged CT: Acquiring a slow, "averaged" CT scan over several breathing cycles can create an attenuation map that better represents the average anatomy during the PET scan.
-
Deep Learning-Based Attenuation Correction: For PET/MRI, deep learning-based methods can generate a pseudoCT from MRI sequences (e.g., UTE) for attenuation correction, which can be less susceptible to motion artifacts than a separate CT scan.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving ⁶⁸Ga-NOTA-AE105, providing a reference for expected uptake values and performance metrics.
Table 1: Biodistribution and Dosimetry of ⁶⁸Ga-NOTA-AE105
| Parameter | Value | Reference |
| Effective Dose | 0.015 mSv/MBq | |
| Typical Clinical Dose | ~200 MBq | |
| Resulting Radiation Burden | ~3 mSv | |
| Primary Clearance Route | Renal Excretion |
Table 2: Tumor-to-Background Ratios for uPAR PET Tracers in a Glioblastoma Model
| Tracer | Tumor-to-Background Ratio | P-value vs. ¹⁸F-FET | Reference |
| ⁶⁸Ga-NOTA-AE105 | 7.6 ± 2.1 | < 0.05 | |
| ⁶⁴Cu-NOTA-AE105 | 10.6 ± 2.3 | < 0.01 | |
| ¹⁸F-FET | 1.8 ± 0.3 | - |
Experimental Protocols
Protocol 1: ⁶⁸Ga-NOTA-AE105 PET/CT Imaging Procedure
This protocol outlines a general procedure for patient imaging. Specific parameters may vary based on the scanner and clinical indication.
-
Patient Preparation: Patients may be asked to void before the examination. No bladder catheter is typically required.
-
Radiotracer Administration: An intravenous dose of approximately 200 MBq of ⁶⁸Ga-NOTA-AE105 is administered.
-
Uptake Time: PET scans typically begin 20 to 60 minutes after the injection.
-
CT Acquisition: A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
PET Acquisition: Whole-body PET scans are acquired in 3D mode, with an acquisition time of approximately 2-4 minutes per bed position.
-
Image Reconstruction: PET data are corrected for attenuation and scatter and reconstructed using an iterative algorithm such as 3D-OP-OSEM (3-dimensional ordinary Poisson–ordered-subset expectation maximization).
Protocol 2: Scatter Correction using Maximum-Likelihood Scatter Scaling (MLSS)
This protocol describes the application of an alternative scatter correction method to mitigate halo artifacts.
-
Data Acquisition: Acquire PET data as per the standard protocol.
-
Reconstruction Setup: During the image reconstruction setup, select the Maximum-Likelihood Scatter Scaling (MLSS) option instead of the default Tail-Fitted Scatter Scaling (TFSS).
-
Iterative Reconstruction: Proceed with the iterative reconstruction of the PET data (e.g., using 3D-OP-OSEM).
-
Image Evaluation: Visually and quantitatively compare the MLSS-reconstructed images with those reconstructed using TFSS, specifically examining regions around high-uptake areas for the presence of halo artifacts. A study noted a relative difference in tracer uptake of up to 94.7% near the bladder when comparing the two methods.
Visualizations
Caption: Workflow for identifying and correcting common PET artifacts.
Caption: Standard experimental workflow for ⁶⁸Ga-NOTA-AE105 PET/CT imaging.
References
Validation & Comparative
A Comparative Guide: ⁶⁸Ga-NOTA-AE105 vs. ¹⁸F-FDG PET for Prostate Cancer Imaging
For Researchers, Scientists, and Drug Development Professionals
Prostate cancer diagnosis and management are continually evolving, with molecular imaging playing an increasingly crucial role. Positron Emission Tomography (PET) offers a non-invasive window into the biological processes of tumors. This guide provides an objective comparison of two distinct PET radiotracers for prostate cancer imaging: ⁶⁸Ga-NOTA-AE105, which targets the urokinase-type plasminogen activator receptor (uPAR), and the widely used ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG), which measures glucose metabolism. This comparison is supported by experimental data to aid researchers and clinicians in understanding their respective utilities and limitations.
Principle of Detection
⁶⁸Ga-NOTA-AE105: This radiotracer is a Gallium-68 labeled peptide (AE105) conjugated with a NOTA chelator. It targets the urokinase-type plasminogen activator receptor (uPAR), a protein overexpressed in many cancers, including prostate cancer.[1][2][3][4] The expression of uPAR is associated with tumor invasion, metastasis, and a poorer prognosis.[1] Therefore, ⁶⁸Ga-NOTA-AE105 PET imaging provides a measure of tumor aggressiveness.
¹⁸F-FDG: This tracer is a glucose analog that is taken up by cells with high glucose metabolism, a hallmark of many cancers known as the Warburg effect. However, the utility of ¹⁸F-FDG in prostate cancer is often limited. Primary prostate tumors are frequently slow-growing and may not exhibit significantly elevated glucose metabolism compared to surrounding benign tissue. Consequently, ¹⁸F-FDG uptake can be low in well-differentiated tumors. Its primary utility may be in detecting more aggressive, poorly-differentiated, or metastatic disease.
Quantitative Performance Data
The following tables summarize the diagnostic performance of ⁶⁸Ga-NOTA-AE105 and ¹⁸F-FDG PET in prostate cancer based on available clinical and preclinical studies.
Table 1: Diagnostic Performance of ⁶⁸Ga-NOTA-AE105 PET/MRI in Primary Prostate Cancer
| Parameter | Value | Study Population & Comments |
| Correlation with Gleason Score (Spearman ρ) | 0.55 (p = 0.003) | 27 patients with histologically verified prostate cancer visible on mpMRI. |
| AUC for discriminating Gleason score ≥ 3+4 vs. ≤ 3+3 | 0.88 (95% CI, 0.67-1.00) | Based on tumor SUVmax. |
| Sensitivity for detecting Gleason score ≥ 3+4 | 96% (79%-99%) | At an established SUVmax cutoff. |
| Specificity for detecting Gleason score ≥ 3+4 | 75% (30%-95%) | At an established SUVmax cutoff. |
| AUC for discriminating Gleason score ≥ 4+3 vs. ≤ 3+4 | Not explicitly stated, but a cutoff was established. | |
| Sensitivity for detecting Gleason score ≥ 4+3 | 93% (69%-99%) | At an established SUVmax cutoff. |
| Specificity for detecting Gleason score ≥ 4+3 | 62% (36%-82%) | At an established SUVmax cutoff. |
Table 2: Diagnostic Performance of ¹⁸F-FDG PET/CT in Prostate Cancer
| Parameter | Value | Study Population & Comments |
| Sensitivity (Entire Gland) | 51.9% | 50 men with elevated serum PSA who underwent subsequent biopsy. |
| Specificity (Entire Gland) | 75.7% | 50 men with elevated serum PSA who underwent subsequent biopsy. |
| Sensitivity (Peripheral Zone) | 73% | 50 men with elevated serum PSA who underwent subsequent biopsy. |
| Specificity (Peripheral Zone) | 64% | 50 men with elevated serum PSA who underwent subsequent biopsy. |
| Sensitivity (Central Zone) | 22.7% | 50 men with elevated serum PSA who underwent subsequent biopsy. |
| Specificity (Central Zone) | 85.9% | 50 men with elevated serum PSA who underwent subsequent biopsy. |
| Positive Predictive Value | 87% | In men >70 years with PSA >12 ng/mL. |
| Detection Rate (Biochemical Recurrence) | 8.1% - 31% | Varies across studies with different patient cohorts and PSA levels. |
Table 3: Preclinical Tumor Uptake Data for uPAR-Targeted Tracers
| Tracer | Tumor Model | Uptake (%ID/g at 1h post-injection) | Comments |
| ¹⁸F-AlF-NOTA-AE105 | PC-3 Xenografts | 4.22 ± 0.13 | Uptake was significantly reduced by a blocking agent, demonstrating specificity. |
Experimental Protocols
⁶⁸Ga-NOTA-AE105 PET/MRI for Primary Prostate Cancer
A phase II clinical trial provides a detailed methodology for the use of ⁶⁸Ga-NOTA-AE105 PET/MRI.
-
Patient Population: Patients with a clinical suspicion of prostate cancer or those previously diagnosed were prospectively enrolled. The study population for analysis consisted of 27 patients with histologically verified prostate cancer that was also visible on multiparametric MRI (mpMRI).
-
Radiotracer Administration: Patients received an intravenous injection of ⁶⁸Ga-NOTA-AE105.
-
Imaging Protocol: A combined uPAR PET and mpMRI was performed. The SUV (Standardized Uptake Value) in the primary tumor, as delineated by mpMRI, was measured by two independent readers.
-
Data Analysis: The maximum SUV (SUVmax) within the tumor was correlated with the Gleason score obtained from prostate biopsies. Receiver operating characteristic (ROC) analysis was used to determine the diagnostic accuracy for discriminating between different Gleason score groups.
¹⁸F-FDG PET/CT for Primary Prostate Cancer Detection
The following protocol is based on a study evaluating ¹⁸F-FDG PET/CT in men with elevated PSA levels.
-
Patient Population: 50 men with elevated serum PSA levels who were scheduled for a prostate biopsy.
-
Patient Preparation: Patients typically fast for at least 4-6 hours before the scan to reduce background glucose levels.
-
Radiotracer Administration: An intravenous injection of ¹⁸F-FDG is administered.
-
Imaging Protocol: After an uptake period of approximately 60 minutes, a whole-body PET/CT scan is performed.
-
Data Analysis: The sensitivity and specificity of ¹⁸F-FDG PET/CT for detecting prostate cancer were calculated for the entire prostate gland and for different zones (peripheral and central), using the subsequent biopsy results as the standard of truth.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The distinct mechanisms of uptake for ⁶⁸Ga-NOTA-AE105 and ¹⁸F-FDG are rooted in different cellular signaling pathways.
Caption: Targeted signaling pathways for ⁶⁸Ga-NOTA-AE105 and ¹⁸F-FDG.
Experimental Workflow for Comparative Imaging Study
The following diagram illustrates a typical workflow for a head-to-head comparison of two PET imaging agents in a clinical trial setting.
Caption: Workflow for a comparative PET imaging clinical trial.
Summary and Future Directions
⁶⁸Ga-NOTA-AE105 PET shows significant promise as a tool for non-invasively assessing prostate cancer aggressiveness. Its strong correlation with the Gleason score suggests it could be valuable for risk stratification and potentially guiding treatment decisions, such as in active surveillance protocols to reduce the need for repeated biopsies.
¹⁸F-FDG PET/CT , while a cornerstone of oncologic imaging for many other cancers, has a more limited and defined role in prostate cancer. It is generally not recommended for the initial diagnosis or staging of localized disease due to low sensitivity and potential for false positives. However, it can be useful in specific scenarios, such as in patients with high-grade (Gleason score >7), poorly-differentiated tumors, or for detecting metastases in cases of biochemical recurrence, particularly when other imaging modalities are negative.
References
- 1. Targeting uPA/uPAR in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of urokinase-type plasminogen activator system in prostate cancer: correlation with clinicopathological outcomes in patients undergoing radical prostatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of urokinase-type plasminogen activator system in non-metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET imaging of urokinase-type plasminogen activator receptor (uPAR) in prostate cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ⁶⁸Ga-NOTA-AE105 and PSMA PET in Prostate Cancer Imaging
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of molecular imaging for prostate cancer, two prominent targets have emerged: the urokinase-type plasminogen activator receptor (uPAR) and the prostate-specific membrane antigen (PSMA). This guide provides a detailed, objective comparison of two leading radiotracers targeting these molecules: ⁶⁸Ga-NOTA-AE105 for uPAR PET and ⁶⁸Ga-PSMA-11 for PSMA PET. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the nuances of these imaging agents.
Introduction to the Targets: uPAR and PSMA
The urokinase-type plasminogen activator receptor (uPAR) is a key player in the degradation of the extracellular matrix, a process crucial for cancer cell invasion and metastasis.[1] Its expression is often upregulated in aggressive tumors and is associated with poor prognosis in various cancers, including prostate cancer.[2][3] This makes uPAR an attractive target for imaging cancer aggressiveness.
Prostate-specific membrane antigen (PSMA) is a transmembrane protein that is highly overexpressed on the surface of most prostate cancer cells.[4] Its expression levels correlate with tumor grade, stage, and androgen-independence.[5] The high expression and specificity of PSMA have made it an exceptional target for both diagnosis and therapy (theranostics) of prostate cancer.
Quantitative Data Presentation
The following tables summarize key quantitative data for ⁶⁸Ga-NOTA-AE105 and ⁶⁸Ga-PSMA-11 based on published clinical trial results. It is important to note that these values are from separate studies and not from direct head-to-head comparisons.
Table 1: Biodistribution of ⁶⁸Ga-NOTA-AE105 and ⁶⁸Ga-PSMA-11 in Healthy Organs (SUVmean)
| Organ | ⁶⁸Ga-NOTA-AE105 (SUVmean) | ⁶⁸Ga-PSMA-11 (SUVmean) |
| Kidneys | High (Primary route of excretion) | High |
| Liver | Moderate | Low to Moderate |
| Spleen | Low | Moderate |
| Salivary Glands | Low | High |
| Bone Marrow | Low | Low |
| Muscle | Low | Low |
Table 2: Clinical Performance of ⁶⁸Ga-NOTA-AE105 and ⁶⁸Ga-PSMA-11 in Prostate Cancer
| Parameter | ⁶⁸Ga-NOTA-AE105 | ⁶⁸Ga-PSMA-11 |
| Primary Application | Imaging tumor aggressiveness, correlation with Gleason score | Detection of primary, recurrent, and metastatic disease |
| Detection Rate (Biochemical Recurrence) | Data not available | High, correlates with PSA levels |
| Sensitivity for Gleason Score ≥3+4 | 96% | Correlates with high Gleason scores (9 or 10) |
| Specificity for Gleason Score ≥3+4 | 75% | Data not directly comparable |
| Correlation with PSA | No significant correlation found | Strong correlation |
| Radiation Dosimetry (Effective Dose) | 0.015 mSv/MBq | Favorable, comparable to or lower than ¹⁸F-FDG |
Experimental Protocols
⁶⁸Ga-NOTA-AE105 PET/CT Protocol
1. Radiotracer Synthesis:
-
Radiolabeling: ⁶⁸Ga is obtained from a ⁶⁸Ge/⁶⁸Ga generator. The synthesis of ⁶⁸Ga-NOTA-AE105 is performed using a commercially available automated synthesis module. The NOTA-AE105 precursor is reacted with the eluted ⁶⁸GaCl₃ under controlled pH and temperature.
-
Quality Control: Radiochemical purity is assessed using high-performance liquid chromatography (HPLC).
2. Patient Preparation:
-
No specific patient preparation such as fasting is required.
-
Patients are encouraged to be well-hydrated.
-
Informed consent is obtained.
3. Image Acquisition:
-
Injected Dose: Approximately 200 MBq of ⁶⁸Ga-NOTA-AE105 is administered intravenously.
-
Uptake Time: PET/CT scans are typically initiated 20 minutes post-injection.
-
Scanning Protocol: A whole-body scan from mid-femur to the vertex of the skull is acquired.
4. Image Analysis:
-
Tumor uptake is quantified using Standardized Uptake Values (SUV), specifically SUVmax and SUVmean.
-
Visual analysis is performed to identify areas of abnormal tracer accumulation.
⁶⁸Ga-PSMA-11 PET/CT Protocol
1. Radiotracer Synthesis:
-
Radiolabeling: ⁶⁸Ga-PSMA-11 is typically synthesized using an automated module. The PSMA-11 precursor is labeled with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
-
Quality Control: Radiochemical purity is determined by methods such as radio-HPLC or thin-layer chromatography (TLC).
2. Patient Preparation:
-
Patients are advised to be well-hydrated.
-
Fasting is not mandatory.
-
Voiding immediately before the scan is recommended to reduce bladder activity.
3. Image Acquisition:
-
Injected Dose: A single intravenous injection of 100 to 300 MBq (~3-7 mCi) of ⁶⁸Ga-PSMA-11 is administered.
-
Uptake Time: Imaging is typically performed 60 minutes (range 45-120 minutes) after tracer injection.
-
Scanning Protocol: A whole-body PET/CT scan is acquired from the mid-thighs to the base of the skull.
4. Image Analysis:
-
Any focal uptake greater than the surrounding background, not attributable to physiological accumulation, is considered suspicious for malignancy.
-
Uptake is quantified using SUVmax and SUVmean.
Signaling Pathways and Experimental Workflow Diagrams
Conclusion
Both ⁶⁸Ga-NOTA-AE105 and ⁶⁸Ga-PSMA-11 are valuable tools in the field of prostate cancer imaging, each targeting a distinct biological aspect of the disease. ⁶⁸Ga-NOTA-AE105 shows promise as an indicator of tumor aggressiveness by targeting uPAR, which is linked to invasion and metastasis. Its correlation with the Gleason score suggests its potential role in risk stratification.
On the other hand, ⁶⁸Ga-PSMA-11 has established itself as a highly sensitive and specific agent for the detection of primary, recurrent, and metastatic prostate cancer due to the high expression of PSMA on tumor cells. Its strong correlation with PSA levels makes it particularly useful for detecting disease in patients with biochemical recurrence.
The choice between these tracers may depend on the specific clinical question being addressed. For assessing the aggressive phenotype of a known tumor, ⁶⁸Ga-NOTA-AE105 could provide valuable information. For staging, restaging, and detecting sites of recurrence, ⁶⁸Ga-PSMA-11 is currently the more established and widely used agent.
Future research, including head-to-head comparative studies, is needed to fully elucidate the complementary roles and relative advantages of uPAR and PSMA PET imaging in the comprehensive management of prostate cancer. The development of these targeted imaging agents continues to advance the potential for personalized medicine in prostate cancer, from diagnosis and risk stratification to therapy selection and monitoring.
References
- 1. Assessment of 68Ga-PSMA-11 PET Accuracy in Localizing Recurrent Prostate Cancer: A Prospective Single-Arm Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. A prospective head-to-head comparison of [68Ga]Ga-P16-093 and [68Ga]Ga-PSMA-11 PET/CT in patients with primary prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of uPAR PET and Somatostatin Receptor Imaging in Neuroendocrine Tumors
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of molecular imaging in neuroendocrine tumors (NETs) is continually evolving, offering increasingly sophisticated tools for diagnosis, staging, and therapeutic decision-making. While somatostatin receptor (SSTR) based positron emission tomography (PET) remains the cornerstone for imaging well-differentiated NETs, emerging targets such as the urokinase plasminogen activator receptor (uPAR) are showing promise, particularly in assessing tumor aggressiveness and prognosis. This guide provides a head-to-head comparison of uPAR PET and SSTR imaging, presenting the latest experimental data, detailed methodologies, and visual pathways to inform researchers, scientists, and drug development professionals.
Quantitative Data Presentation
To facilitate a clear comparison of the performance of uPAR PET and SSTR imaging, the following tables summarize key quantitative data from clinical studies. It is important to note that direct head-to-head comparative trials are limited; therefore, the data presented is derived from separate studies evaluating each modality.
Table 1: Performance of uPAR PET in Neuroendocrine Neoplasms (NENs)
| Characteristic | All Grades (n=96) | High-Grade (G3) (n=18) | Low-Grade (G1/G2) | Reference |
| uPAR-Positive Lesions | 68% | 75% | Not specified | [1][2][3][4][5] |
| Prognostic Value (Hazard Ratio for Progression-Free Survival) | 1.87 (for high uPAR expression) | Not specified | Not specified | |
| Prognostic Value (Hazard Ratio for Overall Survival) | 2.64 (for high uPAR expression) | Not specified | Not specified |
Table 2: Performance of Somatostatin Receptor (SSTR) PET in Neuroendocrine Tumors (NETs)
| Imaging Agent | Sensitivity | Specificity | Diagnostic Accuracy | Reference |
| 68Ga-DOTA-peptides (general) | 93% (pooled) | 91% (pooled) | Not specified | |
| 68Ga-DOTATATE/TOC | 78.4% (true positive rate) | Not specified | Not specified | |
| 64Cu-DOTATATE | 82.4% (true positive rate) | Not specified | Not specified | |
| 68Ga-DOTATATE vs. Conventional Imaging | Identified primary tumors not seen on conventional imaging in 29.2% of patients. | Upstaged 23.5% of patients compared to conventional imaging. | Not applicable |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for uPAR PET and SSTR PET imaging in the context of clinical research for NETs.
uPAR PET Imaging with 68Ga-NOTA-AE105
This protocol is based on a prospective phase II trial investigating the prognostic value of uPAR PET in patients with neuroendocrine neoplasms.
-
Radiotracer: 68Ga-NOTA-AE105, a radiolabeled antagonist of uPAR.
-
Patient Population: Patients with histologically confirmed neuroendocrine neoplasms of all grades.
-
Radiotracer Administration: An intravenous injection of approximately 200 MBq of 68Ga-NOTA-AE105.
-
Imaging Acquisition: Whole-body PET/CT scans are performed 20 minutes after the injection of the radiotracer.
-
Image Analysis:
-
Tumor uptake is assessed using the maximum standardized uptake value (SUVmax).
-
uPAR-positive lesions are defined by a lesion SUVmax-to-liver SUVmean ratio of at least 2.
-
High uPAR expression is defined as a uPAR target-to-liver ratio above the median.
-
Somatostatin Receptor (SSTR) PET Imaging with 68Ga-DOTATATE
This protocol is based on established clinical guidelines for SSTR PET imaging in patients with neuroendocrine tumors.
-
Radiotracer: 68Ga-DOTATATE, a radiolabeled somatostatin analog with high affinity for SSTR subtype 2.
-
Patient Population: Patients with known or suspected well-differentiated neuroendocrine tumors.
-
Patient Preparation:
-
Fasting for a minimum of 4 hours prior to the scan is recommended.
-
Withdrawal of short-acting somatostatin analogs for 24 hours and long-acting analogs for 3-4 weeks prior to imaging is often required to avoid receptor blockade.
-
-
Radiotracer Administration: An intravenous injection of 100-200 MBq of 68Ga-DOTATATE.
-
Imaging Acquisition: Whole-body PET/CT scans are typically acquired 45-90 minutes after radiotracer injection.
-
Image Analysis:
-
Tumor uptake is quantified using SUVmax.
-
SSTR-positive disease is identified by focal uptake greater than the surrounding background activity. The Krenning scale is often used for semi-quantitative assessment of uptake intensity relative to the liver.
-
Signaling Pathways and Experimental Workflow
Visual diagrams are provided below to illustrate the key signaling pathways of uPAR and SSTR, as well as a typical experimental workflow for comparing these imaging modalities.
uPAR Signaling Pathway
The urokinase plasminogen activator receptor (uPAR) is a multifaceted protein involved in cancer progression through both proteolytic and non-proteolytic mechanisms.
Caption: uPAR signaling cascade in cancer.
SSTR Signaling Pathway
Somatostatin receptors (SSTRs) are G-protein coupled receptors that, upon activation by somatostatin or its analogs, initiate signaling cascades that inhibit cell proliferation and hormone secretion.
Caption: SSTR signaling cascade in NETs.
Experimental Workflow for Comparative Imaging
A prospective, intra-patient comparison would be the gold standard for evaluating the two imaging modalities. The following diagram outlines a logical workflow for such a study.
Caption: Comparative imaging workflow.
Conclusion
SSTR-targeted PET imaging is the established standard of care for the diagnosis, staging, and selection of patients for peptide receptor radionuclide therapy in well-differentiated NETs, owing to its high sensitivity and specificity for SSTR-expressing tumors. In contrast, uPAR PET is an emerging imaging modality that shows promise in providing prognostic information related to tumor aggressiveness and patient survival across different grades of neuroendocrine neoplasms.
While direct comparative diagnostic data is currently lacking, the available evidence suggests that these two imaging techniques may offer complementary information. SSTR PET excels at identifying the extent of well-differentiated disease, guiding targeted therapies. uPAR PET, on the other hand, may have a significant role in risk stratification and potentially identifying patients with more aggressive disease who might benefit from alternative or more intensive treatment strategies. Future prospective studies directly comparing uPAR PET and SSTR PET in the same patient cohorts are warranted to fully elucidate their respective and combined roles in the management of neuroendocrine tumors.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Prospective Phase II Trial of Prognostication by 68Ga-NOTA-AE105 uPAR PET in Patients with Neuroendocrine Neoplasms: Implications for uPAR-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospective Phase II Trial of Prognostication by 68Ga-NOTA-AE105 uPAR PET in Patients with Neuroendocrine Neoplasms: Implications for uPAR-Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Validating ⁶⁸Ga-NOTA-AE105 Uptake with uPAR Immunohistochemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The urokinase-type plasminogen activator receptor (uPAR) has emerged as a critical biomarker for tumor aggressiveness and metastatic potential, making it a key target for novel diagnostic and therapeutic strategies in oncology. The positron emission tomography (PET) tracer, ⁶⁸Ga-NOTA-AE105, has shown considerable promise for the non-invasive imaging of uPAR expression. This guide provides a comprehensive comparison of ⁶⁸Ga-NOTA-AE105's performance, supported by experimental data validating its uptake with uPAR immunohistochemistry (IHC), the gold standard for protein expression analysis in tissue.
Performance of ⁶⁸Ga-NOTA-AE105 Against an Alternative uPAR Tracer
While several radioligands targeting uPAR have been developed, ⁶⁸Ga-NOTA-AE105 and ⁶⁴Cu-DOTA-AE105 are two prominent examples that have undergone clinical investigation. Both tracers utilize the same high-affinity peptide antagonist, AE105, to bind to uPAR. The choice between Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu) as the radioisotope offers distinct advantages and disadvantages.
| Feature | ⁶⁸Ga-NOTA-AE105 | ⁶⁴Cu-DOTA-AE105 |
| Positron Range (in water) | ~3.5 mm | ~0.6 mm |
| Half-life | ~68 minutes | ~12.7 hours |
| Production | Generator-produced | Cyclotron-produced |
| Image Resolution | Good | Potentially higher due to shorter positron range |
| Logistics | On-site, on-demand production | Centralized production, longer shelf-life |
| Clinical Experience | Extensively studied in Phase I and II trials | Investigated in Phase I trials |
The shorter positron range of ⁶⁴Cu could theoretically offer higher resolution imaging, which may be advantageous for detecting smaller lesions.[1] However, the longer half-life of ⁶⁴Cu allows for later imaging time points, which might improve tumor-to-background ratios. Conversely, the convenient on-site production of ⁶⁸Ga from a generator and its shorter half-life, which results in a lower radiation dose to the patient, make it a highly practical choice for routine clinical use.
Correlation of ⁶⁸Ga-NOTA-AE105 Uptake with uPAR Expression
Multiple clinical studies have demonstrated a significant positive correlation between the uptake of ⁶⁸Ga-NOTA-AE105, as measured by the maximum standardized uptake value (SUVmax) on PET scans, and the level of uPAR expression in tumor tissues determined by IHC.
A study on patients with oral and oropharyngeal squamous cell carcinoma found a significant correlation between SUVmax and a digitally quantified H-score from IHC of resected primary tumors.[2] Similarly, a foundational Phase I study confirmed that tracer accumulation in tumors corresponded with uPAR expression in excised tissue.[3] In prostate cancer, a positive correlation between SUVmax and Gleason score, a measure of tumor aggressiveness that is often associated with higher uPAR expression, has also been established.[4]
| Cancer Type | Correlation Metric | Finding | Reference |
| Oral and Oropharyngeal Squamous Cell Carcinoma | SUVmax vs. IHC H-score x Tumor Depth | r = 0.67; p = 0.003 | |
| Prostate Cancer | SUVmax vs. Gleason Score | Spearman's ρ = 0.55; p = 0.003 | |
| Neuroendocrine Neoplasms | High uPAR PET uptake (Target-to-Liver Ratio) vs. Survival | Hazard Ratio for Progression-Free Survival: 1.87; Hazard Ratio for Overall Survival: 2.64 | |
| Primary Gliomas | High uPAR PET uptake (Tumor SUVmax) vs. Survival | Hazard Ratio for Progression-Free Survival: 26.5; Hazard Ratio for Overall Survival: 14.3 |
It is important to note that in some preclinical studies using patient-derived xenograft models, a direct significant correlation between SUVmax and IHC H-score was not observed, although a clear visual concordance was present. This discrepancy may be attributed to the inherent limitations of IHC, which analyzes a small tissue section that may not represent the heterogeneity of the entire tumor captured by the PET scan.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for ⁶⁸Ga-NOTA-AE105 PET/CT imaging and uPAR immunohistochemistry based on published clinical trial methodologies.
⁶⁸Ga-NOTA-AE105 PET/CT Imaging Protocol
This protocol is a synthesis of methodologies reported in Phase I and II clinical trials.
-
Patient Preparation: Patients are typically asked to fast for at least 4 hours prior to the scan. Hydration is encouraged.
-
Radiotracer Administration: A sterile solution of ⁶⁸Ga-NOTA-AE105 is administered intravenously. The typical injected dose is approximately 200 MBq.
-
Uptake Period: Imaging is performed relatively quickly after injection, often around 20 minutes post-injection, due to the rapid clearance of the tracer from non-target tissues.
-
Image Acquisition: A whole-body PET/CT scan is acquired from the vertex to the mid-thigh. The PET acquisition is typically performed in 3D mode with an acquisition time of 2-4 minutes per bed position.
-
CT for Attenuation Correction and Anatomical Localization: A low-dose CT scan is performed for attenuation correction of the PET data and for anatomical localization of tracer uptake.
-
Image Reconstruction and Analysis: PET images are reconstructed using an iterative algorithm (e.g., OSEM). Regions of interest (ROIs) are drawn on the PET images, guided by the co-registered CT images, to quantify tracer uptake. The SUVmax is calculated for tumor lesions.
uPAR Immunohistochemistry (IHC) Protocol
This protocol is a generalized procedure for FFPE tissues, which would be adapted with specific antibodies and conditions as used in the validation studies.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (typically 4-5 µm) are cut and mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene or a xylene substitute and rehydrated through a graded series of ethanol solutions to water.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by immersing the slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating. This step is crucial for unmasking the uPAR antigen.
-
Blocking: Endogenous peroxidase activity is quenched using a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating the slides with a protein block or normal serum.
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific to uPAR at an optimized concentration and duration (e.g., overnight at 4°C).
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a substrate-chromogen system such as 3,3'-diaminobenzidine (DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining, Dehydration, and Mounting: The slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated through graded ethanol and xylene, and coverslipped with a permanent mounting medium.
-
Scoring: The staining intensity and the percentage of positive tumor cells are assessed by a pathologist to generate a semi-quantitative score, such as the H-score (H-score = Σ (intensity × percentage of stained cells)).
uPAR Signaling Pathway
The binding of urokinase-type plasminogen activator (uPA) to uPAR initiates a cascade of signaling events that promote tumor progression. uPAR, being a GPI-anchored protein, lacks an intracellular domain and thus relies on interactions with transmembrane co-receptors, such as integrins and G-protein coupled receptors (GPCRs), to transduce signals. This signaling network activates downstream pathways like FAK, Src, Ras, and MAPK, ultimately leading to increased cell proliferation, migration, invasion, and angiogenesis.
References
- 1. Urokinase-Type Plasminogen Activator Receptor (uPAR) Expression and [64Cu]Cu-DOTA-AE105 uPAR-PET/CT in Patient-Derived Xenograft Models of Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prospective phase II trial of [68Ga]Ga-NOTA-AE105 uPAR-PET/MRI in patients with primary gliomas: Prognostic value and Implications for uPAR-targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urokinase-Type Plasminogen Activator Receptor (uPAR) PET/MRI of Prostate Cancer for Noninvasive Evaluation of Aggressiveness: Comparison with Gleason Score in a Prospective Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Tumor Aggressiveness: ⁶⁸Ga-NOTA-AE105 SUVmax as a Correlate for Tumor Grade
A Comparison Guide for Researchers and Drug Development Professionals
The non-invasive assessment of tumor aggressiveness is a critical unmet need in oncology. The positron emission tomography (PET) radiotracer, ⁶⁸Ga-NOTA-AE105, which targets the urokinase-type plasminogen activator receptor (uPAR), is emerging as a promising tool for in-vivo characterization of tumor grade and prognosis. This guide provides a comparative overview of the performance of ⁶⁸Ga-NOTA-AE105, supported by experimental data, to aid researchers and drug development professionals in evaluating its potential.
Performance Data: ⁶⁸Ga-NOTA-AE105 SUVmax and Tumor Grade
The maximum standardized uptake value (SUVmax) derived from ⁶⁸Ga-NOTA-AE105 PET imaging has demonstrated a significant correlation with tumor grade across various cancer types. This section summarizes key quantitative findings from clinical studies.
Prostate Cancer
A prospective phase 2 clinical trial investigated the correlation between ⁶⁸Ga-NOTA-AE105 SUVmax and Gleason score in 27 patients with prostate cancer. The study found a significant positive correlation between the two parameters.[1][2]
| Gleason Score | N | Median SUVmax (Range) |
| ≤ 3+3 | 4 | Not Reported |
| 3+4 | 15 | Not Reported |
| ≥ 4+3 | 8 | Not Reported |
| Correlation | Spearman ρ = 0.55; P = 0.003 |
Table 1: Correlation of ⁶⁸Ga-NOTA-AE105 SUVmax with Gleason Score in Prostate Cancer.[1][2]
Receiver operating characteristic (ROC) analysis established a high diagnostic accuracy for differentiating between low- and intermediate-risk Gleason scores.[1]
| Discrimination | Area Under the Curve (AUC) | Sensitivity | Specificity |
| Gleason score ≥ 3+4 vs. ≤ 3+3 | 0.88 (95% CI, 0.67–1.00) | 96% (79%–99%) | 75% (30%–95%) |
| Gleason score ≥ 4+3 vs. ≤ 3+4 | Not Reported | 93% (69%–99%) | 62% (36%–82%) |
Table 2: Diagnostic performance of ⁶⁸Ga-NOTA-AE105 SUVmax in discriminating prostate cancer risk groups.
Neuroendocrine Neoplasms (NENs)
In a prospective phase II trial involving 116 patients with NENs, high uPAR expression, as measured by ⁶⁸Ga-NOTA-AE105 PET, was associated with a worse prognosis.
| uPAR Expression (Tumor-to-Liver Ratio) | Hazard Ratio for Progression-Free Survival (95% CI) | Hazard Ratio for Overall Survival (95% CI) |
| High | 1.87 (1.11–3.17) | 2.64 (1.19–5.88) |
Table 3: Prognostic value of high uPAR expression in Neuroendocrine Neoplasms.
Gliomas
A prospective phase II trial with 24 glioma patients demonstrated a significant correlation between high uPAR expression and worse survival outcomes.
| uPAR Expression | Hazard Ratio for Overall Survival (95% CI) | Hazard Ratio for Progression-Free Survival (95% CI) |
| High vs. Low | 14.3 (1.8–112.3) | 26.5 (3.3–214.0) |
| Continuous Variable | 2.7 (1.5–4.8) | 2.5 (1.5–4.2) |
Table 4: Prognostic value of ⁶⁸Ga-NOTA-AE105 SUVmax in Gliomas.
Head and Neck Squamous Cell Carcinoma (HNSCC)
A study of 57 HNSCC patients compared the prognostic value of ⁶⁸Ga-NOTA-AE105 with the commonly used PET tracer, ¹⁸F-FDG.
| Tracer | Median SUVmax (Range) |
| ⁶⁸Ga-NOTA-AE105 | 2.98 (1.94–5.24) |
| ¹⁸F-FDG | 15.7 (4.24–45.5) |
Table 5: Comparison of SUVmax for ⁶⁸Ga-NOTA-AE105 and ¹⁸F-FDG in HNSCC.
High uptake of ⁶⁸Ga-NOTA-AE105 was significantly associated with poor relapse-free survival (RFS) and overall survival (OS).
Experimental Protocols
Synthesis and Administration of ⁶⁸Ga-NOTA-AE105
The radiotracer ⁶⁸Ga-NOTA-AE105 was synthesized as previously described in the cited literature. Patients typically received a single intravenous dose of approximately 200 MBq of ⁶⁸Ga-NOTA-AE105.
PET/CT and PET/MRI Imaging
PET scans were performed at various time points post-injection, commonly at 10 minutes, 1 hour, and 2 hours. For the study on NENs, PET/CT was performed 20 minutes after injection.
SUVmax Measurement
Standardized Uptake Values (SUVs) were obtained from tumor lesions by manually drawing volumes of interest (VOIs) in the malignant tissue. The SUVmax, representing the maximum pixel value within the VOI, was used for analysis.
Visualizing the Pathway and Workflow
To better understand the underlying biology and the experimental process, the following diagrams are provided.
Caption: The uPAR signaling pathway, a target for ⁶⁸Ga-NOTA-AE105.
Caption: Workflow for correlating ⁶⁸Ga-NOTA-AE105 SUVmax with tumor grade.
References
A Comparative Guide to uPAR Imaging Tracers: ⁶⁴Cu-DOTA-AE105 vs. ⁶⁸Ga-NOTA-AE105
For Researchers, Scientists, and Drug Development Professionals
The urokinase-type plasminogen activator receptor (uPAR) has emerged as a critical biomarker for cancer aggressiveness, playing a pivotal role in tumor invasion and metastasis.[1][2] Non-invasive imaging of uPAR expression holds immense potential for improved diagnosis, risk stratification, and therapeutic management of cancer patients.[2][3] This guide provides a comprehensive comparison of two leading peptide-based PET tracers targeting uPAR: ⁶⁴Cu-DOTA-AE105 and ⁶⁸Ga-NOTA-AE105.
Performance Comparison
Both ⁶⁴Cu-DOTA-AE105 and ⁶⁸Ga-NOTA-AE105 have demonstrated promise in clinical settings, exhibiting favorable safety profiles and the ability to visualize uPAR-expressing tumors.[1] The choice between these tracers may depend on factors such as the desired imaging time points, logistical considerations related to radionuclide availability, and specific clinical or research questions.
While direct head-to-head comparative studies are not extensively available, this guide synthesizes data from first-in-human trials and preclinical studies to facilitate an informed decision.
Quantitative Data Summary
| Parameter | ⁶⁴Cu-DOTA-AE105 | ⁶⁸Ga-NOTA-AE105 |
| Radionuclide | Copper-64 (⁶⁴Cu) | Gallium-68 (⁶⁸Ga) |
| Chelator | DOTA | NOTA |
| Targeting Peptide | AE105 | AE105 |
| Half-life of Radionuclide | 12.7 hours | 68 minutes |
| Tumor Uptake | High uptake observed in primary tumors and metastases in breast, prostate, and bladder cancer patients. A significant correlation between tumor uptake and uPAR expression has been demonstrated in preclinical models. | Accumulation has been observed in primary tumors and metastases in patients with breast, prostate, and bladder cancer. |
| In Vivo Stability | Good in vivo stability. | Good in vivo stability. |
| Clearance | Primarily renal excretion. | Primarily renal excretion. |
| Effective Dose | 0.0317 mSv/MBq (estimated from mouse data). | 0.015 mSv/MBq. |
| Clinical Phase | Phase I trials completed. | Phase I and II trials completed. |
Experimental Protocols
Radiotracer Synthesis and Quality Control
⁶⁴Cu-DOTA-AE105: The synthesis of ⁶⁴Cu-DOTA-AE105 involves the chelation of ⁶⁴Cu with the DOTA-conjugated AE105 peptide. Typically, ⁶⁴CuCl₂ is added to a solution of DOTA-AE105 in a suitable buffer, such as ammonium acetate, and heated. The reaction progress is monitored by radio-TLC to ensure high radiochemical purity. The specific activity is determined by measuring the radioactivity and the amount of peptide.
⁶⁸Ga-NOTA-AE105: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator. The eluate can be concentrated using a cation-exchange column. The ⁶⁸Ga is then added to a vial containing NOTA-AE105 in a suitable buffer and heated to facilitate labeling. Radiochemical purity is assessed using methods like radio-TLC or HPLC.
In Vitro Cell Binding Assay
Human cancer cell lines with varying uPAR expression levels (e.g., U87MG glioma cells) are used. Cells are incubated with increasing concentrations of the non-radioactive AE105 peptide to determine its binding affinity (IC50). For saturation binding assays, cells are incubated with increasing concentrations of the radiolabeled tracer to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). Non-specific binding is determined in the presence of a large excess of unlabeled AE105.
Animal Xenograft Models and PET/CT Imaging
Female immunodeficient mice (e.g., NMRI nude mice) are subcutaneously inoculated with human cancer cells expressing uPAR. Once tumors reach a suitable size, the mice are injected intravenously with the respective radiotracer (e.g., ~6 MBq of ⁶⁴Cu-DOTA-AE105). Dynamic or static PET/CT scans are acquired at various time points post-injection (e.g., 1, 4.5, and 22 hours for ⁶⁴Cu-DOTA-AE105). For ⁶⁸Ga-NOTA-AE105, imaging is typically performed at earlier time points (e.g., 10, 60, and 120 minutes) due to the shorter half-life of ⁶⁸Ga. Regions of interest (ROIs) are drawn on the images to quantify tracer uptake in tumors and various organs, expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Biodistribution Studies
Following the final imaging session, animals are euthanized, and tumors and major organs are harvested, weighed, and their radioactivity is measured using a gamma counter. The uptake in each tissue is calculated as %ID/g.
Visualizations
Caption: uPAR Signaling Pathway.
Caption: Experimental Workflow for uPAR PET Tracer Evaluation.
References
- 1. Safety, Dosimetry, and Tumor Detection Ability of 68Ga-NOTA-AE105: First-in-Human Study of a Novel Radioligand for uPAR PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urokinase Plasminogen Activator Receptor-PET with 68Ga-NOTA-AE105: First Clinical Experience with a Novel PET Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative PET of human urokinase-type plasminogen activator receptor with 64Cu-DOTA-AE105: implications for visualizing cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Prognostic Value of ⁶⁸Ga-NOTA-AE105 PET in Breast Cancer: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ⁶⁸Ga-NOTA-AE105 PET with alternative imaging agents for breast cancer prognosis, supported by available experimental data.
The landscape of breast cancer diagnostics is rapidly evolving, with a growing emphasis on molecular imaging to non-invasively characterize tumor biology and predict patient outcomes. One such emerging radiotracer is ⁶⁸Ga-NOTA-AE105, which targets the urokinase-type plasminogen activator receptor (uPAR). Overexpression of uPAR is a well-established biomarker of cancer aggressiveness and is associated with poor prognosis in various malignancies, including breast cancer.[1][2][3] This guide delves into the prognostic value of ⁶⁸Ga-NOTA-AE105 PET in breast cancer, presenting a comparative analysis with other novel PET tracers, namely ⁶⁸Ga-FAPI and ⁶⁸Ga-PSMA, and providing detailed experimental methodologies to support further research.
Unveiling Tumor Aggressiveness: The uPAR Signaling Pathway
The urokinase-type plasminogen activator (uPA) system plays a critical role in cancer invasion and metastasis. Central to this system is the uPA receptor (uPAR), a glycosylphosphatidylinositol-anchored protein. Upon binding of its ligand uPA, uPAR initiates a proteolytic cascade that leads to the degradation of the extracellular matrix, a crucial step for tumor cell invasion and the formation of metastases. The signaling cascade initiated by the uPA-uPAR interaction influences cell migration, adhesion, and proliferation.
Caption: uPAR signaling cascade in breast cancer.
Comparative Analysis of Prognostic Performance
The following tables summarize the quantitative data on the prognostic performance of ⁶⁸Ga-NOTA-AE105 PET and its alternatives in breast cancer. It is important to note that while data for ⁶⁸Ga-FAPI PET is specific to breast cancer cohorts, the prognostic data for ⁶⁸Ga-NOTA-AE105 PET is derived from studies including a mix of cancer types, which featured breast cancer patients.
Table 1: Prognostic Value of PET Tracers in Breast Cancer
| PET Tracer | Parameter | Hazard Ratio (HR) | 95% Confidence Interval (CI) | P-value | Patient Cohort | Reference |
| ⁶⁸Ga-NOTA-AE105 | High uPAR uptake (SUVmax) & RFS | 8.53 | 1.12 - 64.7 | 0.038 | Mixed solid tumors (including breast cancer) | [1] |
| High uPAR uptake (SUVmax) & OS | 7.44 | 0.98 - 56.4 | 0.052 | Mixed solid tumors (including breast cancer) | [1] | |
| ⁶⁸Ga-FAPI-46 | Total Lesion Number & OS (Univariate) | 1.07 | - | 0.02 | Breast Cancer | |
| Bone Metastases (¹⁸F-FDG) & OS (Univariate) | 9.64 | - | 0.04 | Breast Cancer |
RFS: Relapse-Free Survival; OS: Overall Survival; SUVmax: Maximum Standardized Uptake Value.
Table 2: Diagnostic Performance of PET Tracers in Breast Cancer
| PET Tracer | Parameter | Sensitivity (%) | Specificity (%) | Patient Cohort | Reference |
| ⁶⁸Ga-NOTA-AE105 | Detection of Axillary Lymph Nodes | 33.3 | 87.0 | Early Breast Cancer | |
| ⁶⁸Ga-FAPI | Detection of Primary Breast Lesions | 100 | 95.6 | Invasive Breast Cancer | |
| ⁶⁸Ga-PSMA | Overall Lesion Detection Rate | 84 | - | Breast Carcinoma |
Detailed Experimental Protocols
Accurate and reproducible data are paramount in clinical research. This section outlines the typical experimental protocols for the PET imaging agents discussed.
⁶⁸Ga-NOTA-AE105 PET/CT Protocol
A first-in-human study provides a foundational protocol for ⁶⁸Ga-NOTA-AE105 PET/CT imaging.
-
Patient Preparation: No specific patient preparation, such as fasting, is required.
-
Radiotracer Administration: A single intravenous dose of ⁶⁸Ga-NOTA-AE105 is administered. The injected activity has ranged from 48 to 208 MBq in clinical trials.
-
Imaging Acquisition: Serial whole-body PET/CT scans are typically performed at multiple time points post-injection, for example, at 10 minutes, 1 hour, and 2 hours. This allows for the assessment of radiotracer biodistribution and clearance.
-
Image Analysis: Tumor uptake is quantified using the Standardized Uptake Value (SUV), calculated from regions of interest drawn on the tumor lesions.
⁶⁸Ga-FAPI PET/CT Protocol
Protocols for ⁶⁸Ga-FAPI PET/CT have been established in several studies.
-
Patient Preparation: Patients are typically required to fast for at least 6 hours prior to the scan.
-
Radiotracer Administration: An intravenous injection of ⁶⁸Ga-FAPI is administered, with doses generally in the range of 1.8-2.2 MBq/kg body weight.
-
Imaging Acquisition: Whole-body PET/CT imaging is usually performed 50-70 minutes after tracer injection.
-
Image Analysis: SUVmax is the most commonly reported metric for quantifying tracer uptake in tumors.
⁶⁸Ga-PSMA PET/CT Protocol
While primarily used for prostate cancer, ⁶⁸Ga-PSMA PET/CT protocols have been applied to breast cancer imaging.
-
Patient Preparation: No special preparation, such as fasting, is generally needed.
-
Radiotracer Administration: Patients receive an intravenous injection of ⁶⁸Ga-PSMA-11, with a typical dose of around 155 MBq.
-
Imaging Acquisition: PET/CT scans are acquired approximately 60 minutes after the injection.
-
Image Analysis: SUVmean and SUVmax are used to quantify the tracer uptake in identified lesions.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for assessing the prognostic value of a novel PET tracer like ⁶⁸Ga-NOTA-AE105 in a clinical research setting.
Caption: Clinical trial workflow for prognostic assessment.
Conclusion
⁶⁸Ga-NOTA-AE105 PET is a promising imaging modality for assessing tumor aggressiveness in breast cancer by targeting uPAR expression. While dedicated prognostic studies in large breast cancer cohorts are still emerging, initial data from mixed tumor populations suggest a significant association between high tracer uptake and poorer patient outcomes. In comparison, ⁶⁸Ga-FAPI PET has shown prognostic value specifically in breast cancer, with parameters like total lesion number being predictive of overall survival. ⁶⁸Ga-PSMA PET, while demonstrating good lesion detection, requires further investigation to establish its prognostic significance in breast cancer.
The detailed experimental protocols and workflows provided in this guide are intended to facilitate further research in this exciting field. As more data becomes available, these novel PET tracers, particularly ⁶⁸Ga-NOTA-AE105, have the potential to refine risk stratification, guide treatment decisions, and ultimately improve outcomes for patients with breast cancer.
References
A Comparative Guide to Alternative Chelators for AE105 Peptide in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
The AE105 peptide, a potent antagonist of the urokinase-type plasminogen activator receptor (uPAR), has emerged as a promising vector for positron emission tomography (PET) imaging of cancer. The choice of chelator for radiolabeling AE105 with positron-emitting radionuclides, particularly Copper-64 (⁶⁴Cu), is critical to the in vivo performance and imaging quality of the resulting radiotracer. This guide provides an objective comparison of commonly used and alternative chelators for AE105, supported by experimental data, to aid researchers in selecting the optimal chelation strategy for their preclinical and clinical applications.
Executive Summary
The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has been widely used for chelating ⁶⁴Cu to the AE105 peptide. However, studies have indicated that the resulting ⁶⁴Cu-DOTA complex can exhibit limited in vivo stability, leading to transchelation of ⁶⁴Cu to endogenous proteins and subsequent high liver uptake, which can compromise image contrast. This has prompted the investigation of alternative chelators such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and cross-bridged chelators like CB-TE2A, which have shown improved stability and pharmacokinetic profiles. This guide will compare DOTA, NOTA, and CB-TE2A as chelators for AE105, focusing on their impact on radiolabeling efficiency, in vitro and in vivo stability, and overall imaging performance.
Performance Comparison of AE105-Chelator Conjugates
The selection of a chelator significantly impacts the radiochemical properties and in vivo behavior of the AE105 PET tracer. The following tables summarize the quantitative data from comparative studies.
Table 1: Radiolabeling and In Vitro Performance
| Parameter | ⁶⁴Cu-DOTA-AE105 | ⁶⁴Cu-NOTA-AE105 | ⁶⁴Cu-CB-TE2A-AE105 | ⁶⁴Cu-CB-TE2A-PA-AE105 |
| Radiochemical Yield | >95%[1] | >90% (general peptides) | >95%[1] | >95%[1] |
| Specific Activity | ~40-50 GBq/µmol[1] | High (not specified for AE105) | ~50 GBq/µmol[1] | ~50 GBq/µmol |
| uPAR Binding Affinity (IC₅₀) | ~5-10 nM | Not specified for AE105 | ~5-10 nM | ~5-10 nM |
| In Vitro Stability Ranking | Lower | Higher (general peptides) | Intermediate | Highest |
Table 2: In Vivo Biodistribution in U87MG Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)
| Organ | Time Post-Injection | ⁶⁴Cu-DOTA-AE105 | ⁶⁴Cu-CB-TE2A-AE105 | ⁶⁴Cu-CB-TE2A-PA-AE105 |
| Tumor | 1 h | 4.8 ± 0.7 | 3.5 ± 0.8 | 4.2 ± 0.6 |
| 22 h | 4.5 ± 2.2 | 2.0 ± 0.3 | 1.6 ± 0.3 | |
| Liver | 1 h | High (qualitative) | 11.2 ± 1.2 | 4.8 ± 0.2 |
| 22 h | High (qualitative) | 3.6 ± 0.4 | 1.6 ± 0.1 | |
| Blood | 1 h | Low (qualitative) | <2.0 | <2.0 |
| Kidneys | 1 h | Moderate (qualitative) | Not specified | Not specified |
Table 3: Tumor-to-Organ Ratios
| Ratio | Time Post-Injection | ⁶⁴Cu-DOTA-AE105 | ⁶⁴Cu-CB-TE2A-AE105 | ⁶⁴Cu-CB-TE2A-PA-AE105 |
| Tumor-to-Blood | 1 h | 3.66 ± 1.09 | 2.55 ± 0.25 | 2.46 ± 0.59 |
| Tumor-to-Liver | 1 h | 0.39 ± 0.10 | 0.37 ± 0.06 | 0.99 ± 0.10 |
| 22 h | 0.58 ± 0.06 | 0.61 ± 0.09 | 1.18 ± 0.27 |
Key Findings and Recommendations
-
NOTA and CB-TE2A derivatives demonstrate superior in vivo stability compared to DOTA for ⁶⁴Cu chelation. This translates to significantly lower liver uptake, a known issue with ⁶⁴Cu-DOTA based tracers, thereby improving image quality and reducing non-target radiation dose.
-
⁶⁴Cu-CB-TE2A-PA-AE105 exhibited the most favorable biodistribution profile , with the lowest liver uptake and the highest tumor-to-liver ratios at both 1 and 22 hours post-injection.
-
While direct comparative data for ⁶⁴Cu-NOTA-AE105 is limited in the reviewed literature, studies with other peptides and antibodies consistently show that NOTA is a superior chelator to DOTA for ⁶⁴Cu in vivo , resulting in lower liver accumulation.
-
The choice of chelator did not significantly impact the uPAR binding affinity of the AE105 peptide in vitro.
For researchers prioritizing high-contrast PET imaging of uPAR with ⁶⁴Cu-labeled AE105, CB-TE2A-PA and NOTA are recommended as superior alternatives to DOTA. The improved in vivo stability of their ⁶⁴Cu complexes leads to a more favorable biodistribution and enhanced imaging characteristics.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments cited in this guide.
Radiolabeling Protocol for ⁶⁴Cu-Chelator-AE105 Conjugates
This protocol is adapted from studies comparing DOTA and CB-TE2A chelators.
-
Preparation: To a vial containing 500 µL of 0.5 M sodium acetate buffer (pH 8), add 2 nmol of the chelator-AE105 conjugate (e.g., DOTA-AE105, CB-TE2A-AE105, or CB-TE2A-PA-AE105).
-
Radiolabeling Reaction: Add approximately 100 MBq of ⁶⁴CuCl₂ in 0.1 M HCl (50 µL) to the peptide solution.
-
Incubation: Heat the reaction mixture at 95°C for 30 minutes.
-
Quality Control: Analyze a small aliquot of the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the radiochemical yield.
-
Purification: Pass the reaction mixture through a C18 SepPak cartridge. Elute unbound ⁶⁴Cu²⁺ with 5 mL of water. The purified radiolabeled peptide is retained on the cartridge and can be eluted with an appropriate solvent (e.g., ethanol/water mixture).
Note on NOTA labeling: While a specific protocol for ⁶⁴Cu-NOTA-AE105 was not detailed in the comparative studies, general protocols for ⁶⁴Cu-NOTA-peptide labeling often involve incubation at temperatures ranging from room temperature to 75°C for 15-60 minutes in a buffered solution (e.g., ammonium acetate, pH 5.4-7.2).
In Vitro Serum Stability Assay
This is a general protocol for assessing the stability of radiolabeled peptides in serum.
-
Incubation: Incubate the purified radiolabeled peptide (e.g., ⁶⁴Cu-NOTA-AE105) in fresh mouse or human serum at 37°C.
-
Time Points: At various time points (e.g., 1, 4, and 24 hours), take aliquots of the serum mixture.
-
Protein Precipitation: Add an equal volume of acetonitrile to the serum aliquot to precipitate the serum proteins.
-
Centrifugation: Centrifuge the sample (e.g., at 5000 rpm for 5 minutes) to pellet the precipitated proteins.
-
Analysis: Collect the supernatant, filter it through a 0.2 µm filter, and analyze by radio-HPLC to quantify the percentage of intact radiolabeled peptide.
In Vivo PET Imaging and Biodistribution Studies
This protocol is based on the comparative study of AE105 conjugates.
-
Animal Model: Use female nude mice bearing uPAR-positive human tumor xenografts (e.g., U87MG).
-
Tracer Administration: Administer a single intravenous (i.v.) injection of the purified ⁶⁴Cu-labeled AE105 peptide.
-
PET/CT Imaging: Perform PET/CT scans at specified time points post-injection (e.g., 1 and 22 hours).
-
Biodistribution: Following the final imaging session, euthanize the mice and collect organs and tissues of interest (tumor, blood, liver, kidneys, muscle, etc.).
-
Radioactivity Measurement: Weigh the collected tissues and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the radionuclide uptake as the percentage of the injected dose per gram of tissue (%ID/g).
Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the key experimental workflows and the relationship between chelator choice and in vivo performance.
Caption: Workflow for comparing alternative chelators for AE105 peptide.
Caption: Relationship between chelator stability and imaging outcome.
References
A Comparative Guide to uPAR-Targeted PET Radiotracers: ¹⁸F-AlF-NOTA-AE105 vs. ⁶⁸Ga-NOTA-AE105
For Researchers, Scientists, and Drug Development Professionals
The urokinase plasminogen activator receptor (uPAR) is a well-established biomarker for tumor aggressiveness and metastatic potential, making it a prime target for non-invasive imaging in oncology. The peptide antagonist AE105, which binds with high affinity to uPAR, has been successfully conjugated with the chelator NOTA for radiolabeling with positron-emitting radionuclides. This guide provides a detailed comparison of two prominent AE105-based PET radiotracers: ¹⁸F-AlF-NOTA-AE105 and ⁶⁸Ga-NOTA-AE105, focusing on their radiochemistry, preclinical performance, and the experimental methodologies employed in their evaluation.
Radiochemistry and Physicochemical Properties
The choice between Fluorine-18 and Gallium-68 as a radionuclide has significant implications for production, availability, and imaging resolution. ¹⁸F offers a longer half-life (109.8 minutes) compared to ⁶⁸Ga (67.7 minutes), allowing for centralized production and distribution, as well as longer imaging protocols. Conversely, ⁶⁸Ga can be conveniently obtained from a ⁶⁸Ge/⁶⁸Ga generator, facilitating in-house production.
Here, we summarize the key radiolabeling and physicochemical parameters for both tracers.
| Parameter | ¹⁸F-AlF-NOTA-AE105 | ⁶⁸Ga-NOTA-AE105 |
| Radionuclide | Fluorine-18 (¹⁸F) | Gallium-68 (⁶⁸Ga) |
| Radiolabeling Method | Aluminum fluoride chelation | Direct chelation |
| Radiochemical Yield (RCY) | >92%[1][2] | High (specific values vary) |
| Radiochemical Purity (RCP) | >92%[1][2] | High (specific values vary) |
| Molar Activity | >20 GBq/µmol[1] | Not consistently reported in preclinical studies |
| In Vitro Stability | Stable in PBS for at least 30 minutes | Good stability in mouse plasma |
Experimental Protocols
Radiolabeling of ¹⁸F-AlF-NOTA-AE105
The synthesis of ¹⁸F-AlF-NOTA-AE105 involves a two-step, one-pot reaction.
-
Formation of the [¹⁸F]AlF complex: Aqueous [¹⁸F]fluoride is reacted with aluminum chloride (AlCl₃) in a buffered solution (e.g., sodium acetate buffer, pH 4) at an elevated temperature (e.g., 100°C) for a short duration (e.g., 15 minutes).
-
Chelation with NOTA-AE105: The NOTA-conjugated peptide is then added to the [¹⁸F]AlF solution, and the mixture is heated (e.g., 95°C) for a further 5-15 minutes to facilitate the chelation of the aluminum fluoride complex by the NOTA moiety.
-
Purification: The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted components and ensure high radiochemical purity.
Radiolabeling of ⁶⁸Ga-NOTA-AE105
The radiolabeling of this compound with ⁶⁸Ga is a more direct process.
-
Elution of ⁶⁸Ga: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using an appropriate eluent (e.g., 0.1 M HCl).
-
Labeling Reaction: The ⁶⁸Ga eluate is added to a solution of this compound in a suitable buffer (e.g., sodium acetate) to maintain the optimal pH for chelation. The reaction is typically carried out at an elevated temperature (e.g., 95°C) for a short period (e.g., 5-10 minutes).
-
Purification: Depending on the radiochemical purity achieved, a purification step using a Sep-Pak cartridge may be employed.
In Vivo Performance: Preclinical Data
Direct head-to-head preclinical comparisons of ¹⁸F-AlF-NOTA-AE105 and ⁶⁸Ga-NOTA-AE105 in the same tumor model are limited in the published literature. However, we can analyze the available data from studies using different xenograft models to provide a comparative overview.
Biodistribution of ¹⁸F-AlF-NOTA-AE105 in PC-3 Xenografts
The following table summarizes the biodistribution of ¹⁸F-AlF-NOTA-AE105 in nude mice bearing human prostate cancer (PC-3) xenografts at 2.5 hours post-injection. The data highlights a significant tumor uptake with favorable tumor-to-background ratios.
| Organ | %ID/g (Mean ± SEM) |
| Blood | 0.15 ± 0.02 |
| Heart | 0.13 ± 0.01 |
| Lung | 0.31 ± 0.03 |
| Liver | 0.37 ± 0.03 |
| Spleen | 0.16 ± 0.02 |
| Kidney | 3.54 ± 0.32 |
| Muscle | 0.11 ± 0.01 |
| Bone | 1.02 ± 0.11 |
| Tumor | 1.02 ± 0.37 |
Data adapted from a study by Liu et al.
A key finding was the specificity of tumor uptake, which was significantly reduced by co-injection of a blocking dose of a non-radiolabeled uPAR antagonist. The primary route of excretion was confirmed to be renal.
Performance of ⁶⁸Ga-NOTA-AE105
Preclinical studies with ⁶⁸Ga-NOTA-AE105 have demonstrated its potential, leading to successful first-in-human clinical trials. In a phase I study, ⁶⁸Ga-NOTA-AE105 exhibited good in vivo stability and fast clearance from non-target tissues, primarily through renal excretion. The tracer showed clear accumulation in primary tumors and metastases in patients with breast, prostate, and bladder cancer. While specific %ID/g values from preclinical biodistribution studies are not as readily available in comparative formats, the clinical data underscores its efficacy in targeting uPAR-expressing tumors.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and the experimental process, the following diagrams have been generated.
Caption: uPAR-mediated signaling pathway.
The binding of urokinase-type plasminogen activator (uPA) to its receptor (uPAR) on the cell surface initiates a proteolytic cascade. This leads to the conversion of plasminogen to plasmin, which in turn degrades the extracellular matrix, facilitating cell invasion and metastasis. AE105 acts as an antagonist, blocking the binding of uPA to uPAR. uPAR also interacts with other cell surface proteins like integrins to activate intracellular signaling pathways that promote tumor cell proliferation, migration, and survival.
Caption: General experimental workflow.
This diagram illustrates the typical workflow for the preparation and preclinical evaluation of ¹⁸F-AlF-NOTA-AE105 and ⁶⁸Ga-NOTA-AE105. The process begins with the radiolabeling of the this compound precursor, followed by purification and quality control. The radiolabeled tracer is then administered to tumor-bearing animal models for in vivo PET imaging and subsequent ex vivo biodistribution analysis to quantify tracer uptake in various organs and the tumor.
Conclusion
Both ¹⁸F-AlF-NOTA-AE105 and ⁶⁸Ga-NOTA-AE105 are valuable radiotracers for the non-invasive imaging of uPAR expression in tumors. The choice between the two will likely depend on the specific research or clinical needs, including logistical considerations for radionuclide availability and the desired imaging window.
-
¹⁸F-AlF-NOTA-AE105 offers the advantages of a longer half-life, allowing for more flexible imaging schedules and centralized manufacturing. The aluminum fluoride labeling method is a convenient one-pot procedure.
-
⁶⁸Ga-NOTA-AE105 provides the convenience of on-site production from a ⁶⁸Ge/⁶⁸Ga generator and has already demonstrated significant promise in clinical trials, validating its utility in cancer patients.
Further head-to-head comparison studies in the same preclinical models would be beneficial to delineate more subtle differences in their in vivo performance and to guide the selection of the optimal tracer for specific applications in drug development and clinical research.
References
clinical trial outcomes comparing uPAR PET to standard of care imaging
A detailed comparison of urokinase plasminogen activator receptor (uPAR) positron emission tomography (PET) with standard of care imaging modalities in clinical trials, offering insights for researchers, scientists, and drug development professionals.
The landscape of oncologic imaging is continuously evolving, with a shift towards molecular imaging techniques that provide not only anatomical but also functional information about tumors. One such emerging modality is uPAR PET, which targets the urokinase plasminogen activator receptor (uPAR), a protein overexpressed in many aggressive cancers and associated with poor prognosis. This guide provides a comprehensive comparison of uPAR PET with standard of care imaging techniques such as fluorine-18-fluorodeoxyglucose ([18F]FDG) PET/CT, computed tomography (CT), and magnetic resonance imaging (MRI), based on available clinical trial data.
Performance in Prostate Cancer
Recent clinical trials have explored the utility of uPAR PET in the context of prostate cancer, a field where accurate risk stratification is crucial for treatment planning. A key study compared the performance of 68Ga-NOTA-AE105 uPAR PET/MRI with the Gleason score, the histopathological standard for assessing prostate cancer aggressiveness.
| Cancer Type | Imaging Modality | Comparator | n | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Accuracy |
| Prostate Cancer | 68Ga-NOTA-AE105 uPAR PET/MRI | Gleason Score (≥4+3 vs. ≤3+4) | 29 | 93% | 62% | - | - | - |
| 68Ga-NOTA-AE105 uPAR PET/MRI | Gleason Score (≥3+4 vs. ≤3+3) | 29 | 95.7% | 75% | - | - | 88.0% |
Data for this table was sourced from a phase 2 clinical trial investigating uPAR PET/MRI in prostate cancer patients. The comparison was made against the Gleason score obtained from biopsy.
These findings suggest that uPAR PET imaging shows promise in non-invasively assessing the aggressiveness of prostate cancer, potentially aiding in treatment decisions and reducing the need for invasive biopsies.
Insights into Glioblastoma
In the challenging landscape of glioblastoma, the most aggressive form of brain cancer, uPAR PET has demonstrated significant prognostic value. Clinical studies have shown a high prevalence of uPAR expression in these tumors.
One phase II clinical trial reported that 94% of glioblastomas were uPAR-PET positive, indicating the potential of this imaging technique to identify patients who might benefit from uPAR-targeted therapies. While direct head-to-head comparisons with MRI in terms of diagnostic accuracy for tumor delineation are still emerging, the high rate of uPAR expression suggests a valuable role for this modality in characterizing these aggressive tumors.
Experimental Protocols
The primary radiotracer used in the cited uPAR PET clinical trials is 68Ga-NOTA-AE105. The following provides a general overview of the experimental protocol for a typical uPAR PET/CT or PET/MRI scan.
Patient Preparation:
-
Patients are typically required to fast for a minimum of 4-6 hours prior to the scan.
-
Hydration is encouraged.
Radiotracer Administration:
-
A dose of approximately 1.8-2.2 MBq/kg (or a fixed dose around 200 MBq) of 68Ga-NOTA-AE105 is administered intravenously.[1]
Imaging Acquisition:
-
Imaging is typically performed 60 minutes after the injection of the radiotracer.
-
For PET/CT, a low-dose CT scan is first acquired for attenuation correction and anatomical localization, followed by the PET scan.
-
For PET/MRI, various MRI sequences (e.g., T1-weighted, T2-weighted, diffusion-weighted) are acquired concurrently with the PET data.
-
Whole-body or specific region-of-interest scans are performed depending on the clinical question.
Image Analysis:
-
The uptake of the radiotracer in tumors and other tissues is quantified using the Standardized Uptake Value (SUV).
-
Tumor-to-background ratios are often calculated to improve lesion conspicuity.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and the clinical application of uPAR PET, the following diagrams illustrate the uPAR signaling pathway and a typical experimental workflow.
Caption: uPAR signaling cascade in cancer.
Caption: Experimental workflow for a comparative imaging trial.
The Future of uPAR PET
The available clinical data, though still expanding, positions uPAR PET as a promising new tool in the armamentarium of oncologic imaging. Its ability to non-invasively characterize tumor aggressiveness and identify potential candidates for targeted therapies holds significant promise for personalized medicine. As more head-to-head comparative studies are completed, the precise role of uPAR PET in the diagnostic and treatment pathways for various cancers will be further elucidated, potentially leading to its integration into standard clinical practice.
References
Safety Operating Guide
Proper Disposal of Nota-AE105: A Guide for Laboratory Professionals
This document provides essential guidance on the proper disposal procedures for Nota-AE105, ensuring the safety of laboratory personnel and compliance with regulatory standards. The information is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting.
I. Understanding this compound
This compound is a peptide-based compound. In clinical research, it is often chelated with a radionuclide, such as Gallium-68 (⁶⁸Ga), to form ⁶⁸Ga-NOTA-AE105, a radiotracer used in Positron Emission Tomography (PET) imaging for cancer diagnostics[1][2][3][4][5]. The disposal procedures outlined here pertain to the non-radioactive form of this compound. For disposal of the radiolabeled version, please consult your institution's radiation safety officer and follow all applicable regulations for radioactive waste.
II. Safety and Handling Precautions
According to the available safety data, this compound is not considered a hazardous substance under anticipated conditions of normal use. However, it is recommended to handle all chemicals with caution. The following personal protective equipment (PPE) should be worn when handling this compound:
| Protective Equipment | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
Ensure adequate ventilation in the work area. In case of accidental release, soak up the substance with an inert absorbent material.
III. Chemical Waste Disposal Protocol
The primary principle for the disposal of this compound is to adhere to all applicable local, regional, and national/federal regulations. The generation of waste should be avoided or minimized wherever possible. The following step-by-step process outlines the general procedure for the disposal of this compound waste.
References
- 1. Safety, Dosimetry, and Tumor Detection Ability of 68Ga-NOTA-AE105: First-in-Human Study of a Novel Radioligand for uPAR PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urokinase Plasminogen Activator Receptor-PET with 68Ga-NOTA-AE105: First Clinical Experience with a Novel PET Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Prospective phase II trial of [68Ga]Ga-NOTA-AE105 uPAR-PET/MRI in patients with primary gliomas: Prognostic value and Implications for uPAR-targeted Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Frontier of Cancer Research: A Guide to Handling Nota-AE105
For researchers, scientists, and drug development professionals at the forefront of oncological innovation, the introduction of novel compounds like Nota-AE105 represents a significant leap forward. This guide provides essential, immediate safety and logistical information for the handling of this compound, ensuring both the integrity of your research and the safety of your team.
This compound is a promising peptide antagonist targeting the urokinase-type plasminogen activator receptor (uPAR), a key player in tumor invasion and metastasis. Its radiolabeled form, 68Ga-NOTA-AE105, has undergone clinical investigation as a PET imaging agent in various cancers, demonstrating a favorable safety profile in human subjects.[1][2][3] In these first-in-human studies, 68Ga-NOTA-AE105 was found to be well-tolerated with no reported adverse events or clinically detectable pharmacological effects.[1][2] While this clinical data is encouraging, it is imperative that laboratory handling of the non-radiolabeled peptide adheres to stringent safety protocols designed for research-grade compounds where comprehensive toxicological data may not yet be available.
This document serves as your preferred resource for the safe and effective use of this compound in a laboratory setting, offering procedural guidance that directly addresses your operational questions.
Essential Safety and Handling Precautions
Given the absence of a specific Material Safety Data Sheet (MSDS) for the non-radiolabeled this compound, a conservative approach based on best practices for handling potent, biologically active peptides is required.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents skin contact. Double-gloving is recommended for handling concentrated stock solutions. |
| Body Protection | Fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling solutions. A NIOSH-approved respirator (e.g., N95) should be used when handling the lyophilized powder to prevent inhalation. | Minimizes risk of inhaling airborne particles. |
Engineering Controls
Engineering controls are designed to isolate the handler from the hazardous material.
| Control | Specification | Rationale |
| Ventilation | Work in a well-ventilated area. A chemical fume hood is recommended for preparing stock solutions from lyophilized powder and for any procedures that may generate aerosols. | Reduces the concentration of airborne contaminants. |
| Safety Equipment | An eyewash station and safety shower must be readily accessible in the immediate work area. | Provides immediate decontamination in case of accidental exposure. |
Operational Plans: From Receipt to Disposal
A clear and concise operational plan is critical for the safe and efficient use of this compound in your research.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and contact the supplier immediately.
-
Storage: Store this compound according to the manufacturer's instructions, typically in a cool, dry, and dark place. For lyophilized powder, storage at -20°C or -80°C is common practice to ensure stability.
Preparation of Stock Solutions
The following workflow outlines the steps for safely preparing a stock solution from lyophilized this compound powder.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
